molecular formula C5H6N4 B3418140 5-amino-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1204294-67-6

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3418140
CAS No.: 1204294-67-6
M. Wt: 122.13 g/mol
InChI Key: CRRHJAMDQMQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (CAS 5453-07-6) is a high-purity, solid heterocyclic compound with the molecular formula C 5 H 6 N 4 and a molecular weight of 122.13 g/mol . This multi-functional aminopyrazole serves as a critical synthetic intermediate for constructing complex nitrogen-containing scaffolds. Research Applications and Value: The compound's value lies in its role as a key precursor in multi-component reactions to synthesize diverse pyrazole-4-carbonitrile derivatives . Its structure, featuring reactive amino and nitrile functional groups on the pyrazole core, makes it a versatile building block in medicinal chemistry for developing new pharmacologically active molecules . Pyrazole derivatives are extensively studied for their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, as it may be harmful if swallowed, cause skin or serious eye irritation, or be harmful if inhaled . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHJAMDQMQGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202937
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-07-6, 1204294-67-6
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5453-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Aminopyrazole Carbonitrile Scaffold: A Privileged Framework for Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The aminopyrazole carbonitrile core is a quintessential "privileged structure" in modern medicinal chemistry.[1] Its inherent structural features—a planar aromatic system, strategically positioned hydrogen bond donors and acceptors, and multiple sites for synthetic elaboration—render it capable of interacting with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of aminopyrazole carbonitrile derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action and the experimental methodologies required for their robust evaluation. We will focus on the causality behind experimental design, offering field-proven insights for researchers aiming to exploit this versatile scaffold in drug discovery and chemical biology.

The Aminopyrazole Carbonitrile Core: Synthetic Accessibility and Structural Significance

The widespread investigation of aminopyrazole carbonitriles is directly attributable to their accessible synthesis, most notably via multicomponent reactions (MCRs). The one-pot condensation of an aldehyde, malononitrile, and a hydrazine derivative is a robust and efficient method for generating a diverse library of analogs.[2][3][4] This accessibility is paramount for conducting extensive Structure-Activity Relationship (SAR) studies.

From a structural standpoint, the scaffold's power lies in its ability to present a specific pharmacophore in three-dimensional space. The amino group and the pyrazole nitrogens act as key hydrogen bond donors and acceptors, frequently engaging with the hinge region of protein kinases, while the carbonitrile group can be a site for further functionalization or can participate in specific polar contacts.[5] The position of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) critically influences target selectivity, a key theme we will explore.[1][6]

G cluster_steps Reaction Pathway A Aryl Aldehyde K Knoevenagel Condensation A->K B Malononitrile B->K C Phenylhydrazine M Michael Addition C->M K->M Intermediate Cyc Intramolecular Cyclization & Tautomerization M->Cyc Intermediate P 5-Amino-1-aryl-3-aryl- 1H-pyrazole-4-carbonitrile Cyc->P

Figure 1: General mechanistic pathway for the three-component synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[4]

Anticancer Activity: Targeting the Kinome and Beyond

The most extensively documented biological activity of aminopyrazole carbonitriles is their anticancer efficacy.[7][8] This is largely mediated by their ability to function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9]

Mechanism of Action: Precision Kinase Inhibition

Aminopyrazole derivatives have demonstrated inhibitory activity against a spectrum of cancer-relevant kinases. The specific kinase family targeted is often dictated by the substitution pattern and the isomerism of the core.

  • Fibroblast Growth Factor Receptors (FGFRs): Certain derivatives are potent inhibitors of FGFR2 and FGFR3, including clinically relevant "gatekeeper" resistance mutations.[10] This is a significant advantage over many first-generation inhibitors.

  • Cyclin-Dependent Kinases (CDKs): The 4-aminopyrazole scaffold shows a higher affinity for the CDK family.[1] By inhibiting CDKs, such as CDK2, these compounds can arrest the cell cycle, preventing cancer cell division.[9]

  • Janus Kinases (JAKs): The 3-aminopyrazole scaffold has a demonstrated propensity to interact with the JAK family (JAK1, JAK2, JAK3).[1] Inhibiting the JAK-STAT pathway is a validated strategy in myeloproliferative neoplasms. Gandotinib is a notable example of a JAK2 inhibitor built upon this scaffold.[5]

  • Other Tyrosine Kinases: Dual inhibition of key angiogenesis-related kinases like EGFR and VEGFR-2 has also been reported, suggesting a multi-pronged antitumor effect that can both halt proliferation and cut off a tumor's blood supply.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS/RAF/MEK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K TF Transcription Factors (e.g., Myc, Fos) RAS->TF PI3K->TF JAK JAK STAT STAT JAK->STAT STAT->TF Proliferation Gene Expression: - Proliferation - Survival - Angiogenesis TF->Proliferation CDK CDK/Cyclin Complex G1_S G1-S Phase Transition CDK->G1_S Inhibitor Aminopyrazole Carbonitrile Derivative Inhibitor->RTK Inhibit Inhibitor->JAK Inhibit Inhibitor->CDK Inhibit

Figure 2: Simplified signaling pathways inhibited by aminopyrazole carbonitrile derivatives in cancer cells.

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative data for the cytotoxic activity of various aminopyrazole carbonitrile derivatives against human cancer cell lines.

Compound ID/ClassTarget Cell LineIC₅₀ (µM)Reference
Quinolinone Hybrid (Cpd 15)A549 (Lung)10.38[11]
Indole-Linked Pyrazole (Cpd 33)HCT116 (Colon)< 23.7[9]
Indole-Linked Pyrazole (Cpd 34)MCF7 (Breast)< 23.7[9]
Pyrazole-Isolongifolanone (Cpd 37)MCF7 (Breast)5.21[9]
Pyrazolopyrimidine (Cpd 53)HepG2 (Liver)15.98[9]
Pyrazolopyrimidine (Cpd 54)HepG2 (Liver)13.85[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of aminopyrazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test aminopyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is target-dependent and should be optimized.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. From a causality perspective, this duration is critical to allow for sufficient formazan formation without causing cytotoxicity from the MTT reagent itself.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation & Controls:

  • Vehicle Control: Establishes the baseline (100%) viability.

  • Positive Control: Ensures the assay is sensitive to known cytotoxic agents.

  • Blank Control: Wells with medium but no cells to subtract background absorbance.

Antimicrobial Activity

Beyond cancer, aminopyrazole carbonitriles have shown promise as antimicrobial agents.[7][12] The nitrogen-rich heterocyclic scaffold can interfere with various microbial processes. The mechanism is often less defined than for kinase inhibition but may involve inhibition of essential enzymes or disruption of cell wall integrity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X concentrated stock of the test compound to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Dilute the standardized bacterial culture 1:100 in broth. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells with broth and inoculum only (should show turbidity).

    • Negative Control: Wells with broth only (should remain clear).

    • Antibiotic Control: A known antibiotic (e.g., Ciprofloxacin) is run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Future Perspectives and Conclusion

The aminopyrazole carbonitrile scaffold is a validated and highly fruitful starting point for drug discovery. Its synthetic tractability allows for rapid generation of chemical diversity, while its inherent chemical properties make it a potent modulator of key enzyme families, particularly protein kinases.

Future research should focus on:

  • Improving Selectivity: While broad-spectrum kinase inhibition can be effective, developing highly selective inhibitors for specific kinase isoforms will reduce off-target effects and improve therapeutic windows. In silico modeling combined with SAR can guide these efforts.[6]

  • Exploring New Biological Space: While anticancer and antimicrobial activities are well-documented, the scaffold's potential in treating inflammatory[7], viral[7], and neurodegenerative diseases remains underexplored.[13]

  • Pharmacokinetic Optimization: A significant hurdle in drug development is achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future derivatization efforts must balance potency with drug-like properties.

References

The Versatile Scaffold: A Technical Guide to 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a privileged scaffold, underpinning a multitude of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Among the diverse family of pyrazole derivatives, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—an amino group, a nitrile moiety, and a reactive methyl group on the pyrazole core—offers a rich chemical playground for the synthesis of complex, fused heterocyclic systems.[3][4] This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and key applications of this compound, offering field-proven insights for researchers and professionals in drug development and organic synthesis.

Core Synthesis Strategies: From Simple Precursors to a Privileged Scaffold

The efficient construction of the this compound core is paramount for its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and desired scale.

One-Pot Multicomponent Reactions: An Efficient and Green Approach

In recent years, multicomponent reactions (MCRs) have gained significant traction due to their high atom economy, operational simplicity, and ability to generate molecular complexity in a single step. A common and efficient MCR for the synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[5][6] While the title compound is specifically a 3-methyl derivative, this approach highlights a general strategy for related structures.

A highly effective and environmentally friendly approach utilizes novel catalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles, for the three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine.[5] This method boasts high yields and short reaction times, with the added benefit of a magnetically separable and reusable catalyst.[5]

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles [5]

  • Catalyst Preparation: Synthesize and characterize tannic acid-functionalized silica-coated Fe3O4 nanoparticles as described in the literature.[5]

  • Reaction Setup: In a mortar, combine the synthetized azo-linked aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine or p-tolylhydrazine (1 mmol) with the Fe3O4@SiO2@Tannic acid catalyst.

  • Mechanochemical Reaction: Grind the mixture at room temperature for the time specified in the literature to achieve high yields.

  • Work-up and Purification: After the reaction is complete, separate the magnetic catalyst using an external magnet. The product can then be purified by recrystallization from an appropriate solvent.

Classical Two-Component Cyclization: A Foundational Approach

A more traditional and widely applicable method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. For the synthesis of this compound, the reaction of (ethoxymethylene)malononitrile with a suitable hydrazine is a key strategy.[7]

A plausible mechanism for the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves an initial Michael-type addition of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile.[7] This is followed by elimination and rearrangement to yield the cyclized pyrazole product with excellent regioselectivity.[7]

Diagram: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EMMN (Ethoxymethylene)malononitrile Hydrazide Intermediate Hydrazide EMMN->Hydrazide + Aryl Hydrazine (Michael Addition) ArylHydrazine Aryl Hydrazine ArylHydrazine->Hydrazide AlkylideneHydrazide Alkylidene Hydrazide Hydrazide->AlkylideneHydrazide - Ethanol Ethanol Ethanol Hydrazide->Ethanol Pyrazole 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile AlkylideneHydrazide->Pyrazole Cyclization

Caption: Reaction pathway for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Chemical Reactivity and Synthetic Utility: A Gateway to Fused Heterocycles

The true value of this compound lies in its exceptional utility as a synthon for constructing more elaborate heterocyclic frameworks. The amino and nitrile groups serve as versatile handles for a variety of chemical transformations, particularly cyclocondensation reactions.

Pyrazolo[1,5-a]pyrimidines: Purine Analogs with Biological Promise

Pyrazolo[1,5-a]pyrimidines are considered purine analogs and have garnered significant attention for their broad spectrum of biological activities.[8] 3(5)-Aminopyrazoles are extensively used in their synthesis through reactions with 1,3-biselectrophilic reagents.[8] For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles can lead to the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines.[9]

Diagram: General Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_reactants Reactants cluster_product Product Aminopyrazole 5-Amino-1H-pyrazole- 4-carbonitrile Derivative Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Aminopyrazole->Pyrazolopyrimidine + 1,3-Biselectrophile (Cyclocondensation) Dielectrophile 1,3-Biselectrophile Dielectrophile->Pyrazolopyrimidine

Caption: Cyclocondensation reaction to form Pyrazolo[1,5-a]pyrimidines.

Acylation and Subsequent Transformations

The amino group of 5-amino-3-methyl-pyrazole can be readily acylated with reagents like acetic anhydride or benzoyl chloride.[1] The resulting 5-acylamino pyrazoles can be further modified, for example, by reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding 5-alkylamino pyrazoles.[1] These derivatives can then undergo further reactions, such as nitrosation and cyclocondensation, to form other fused heterocyclic systems like imidazo[4,5-c]pyrazoles.[1]

Diazotization Reactions: Access to Pyrazolo[3,4-d][1][9][10]triazin-4-ones

A successful one-pot synthesis of structural analogues to purines has been achieved through a diazotization reaction of 5-amino-1H-pyrazole-4-carbonitriles.[1] This reaction leads to the formation of pyrazolo[3,4-d][1][9][10]triazin-4-ones, which are a class of heterocyclic compounds known to possess a broad range of biological activities, including anticonvulsant, antifungal, antiviral, and anticancer effects.[1]

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The 5-aminopyrazole core is a prominent feature in a variety of biologically active molecules. Its ability to act as a versatile scaffold for the introduction of diverse substituents has made it a valuable starting point in drug discovery programs.

Kinase Inhibitors

Derivatives of 5-aminopyrazole have shown significant potential as kinase inhibitors.[2] For example, certain amino-pyrazoles have been identified as effective inhibitors of p38α MAP kinase, demonstrating good cellular potency and making them promising candidates for the treatment of inflammatory disorders.[1]

Anticancer and Antimicrobial Agents

The pyrazole nucleus is a common motif in compounds exhibiting anticancer and antimicrobial properties.[1][4] The ability to readily synthesize a wide array of fused heterocyclic systems from this compound provides a rich source of molecular diversity for screening against cancer cell lines and various pathogens. For instance, novel 2-oxoindolin-3-ylidene-pyrazolo[5,1-c][1][7][9]triazine derivatives prepared from 5-aminopyrazole precursors have been evaluated for their antimicrobial activity.[4]

Table: Spectroscopic Data for Representative 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

CompoundMelting Point (°C)1H NMR (δ, ppm)Key IR Bands (cm-1)Reference
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile200-2026.50 (s, 2H, NH2), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)3348, 3303 (NH2), 3193 (NH), 2230 (CN)[11]
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile218-2206.40 (s, 2H, NH2), 7.53 (d, 2H, J = 8.4 Hz, arom-H), 7.80 (d, 2H, J = 8.4 Hz, arom-H), 12.06 (br s, 1H, NH)3348, 3302 (NH2), 3137 (NH), 2223 (CN)[9][11]
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile238-2406.38 (s, 2H, NH2), 7.14 (t, 1H, J = 4.4 Hz, thienyl H-4), 7.70 (d, 1H, J = 4.4 Hz, thienyl H-3), 7.93 (d, 1H, J = 4.2 Hz, thienyl H-2), 12.00 (br s, 1H, NH)3325, 3298 (NH2), 3177 (NH), 2228 (CN)[9][11]
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile148.4-148.83.86 (s, 3H, CH3); 4.61(s br, 2H, NH2); 7.00 - 7.03 (d, 1J = 8.39 Hz, 2H, CH); 7.37 - 7.40 (d, 2J = 9.18Hz, 2H, CH); 7.60 (s, 1H, CH)Not specified[7]

Conclusion: A Cornerstone of Modern Heterocyclic Synthesis

This compound stands as a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis, coupled with the rich and diverse reactivity of its functional groups, has solidified its position as a cornerstone in the construction of complex, biologically active heterocyclic compounds. For researchers in medicinal chemistry and organic synthesis, a thorough understanding of the chemistry of this versatile building block is not just advantageous, but essential for the continued development of novel therapeutics and advanced materials. The insights and protocols detailed in this guide are intended to empower scientists to fully harness the synthetic potential of this unassuming yet powerful molecule.

References

The Chemical Scaffold of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural feature in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The unique electronic properties and conformational flexibility of the pyrazole core allow it to engage in diverse, high-affinity interactions with biological targets.

This guide focuses on a particularly valuable derivative: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . This molecule is not merely a simple heterocyclic compound; it is a highly functionalized and versatile building block, a testament to the power of strategic molecular design. The presence of a primary amine at the 5-position, a methyl group at the 3-position, and a cyano group at the 4-position bestows upon this scaffold a unique combination of reactivity and pre-organized structural features that are highly sought after in medicinal chemistry. The strategic placement of these functional groups allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates. This guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this scaffold in the design of targeted therapeutics, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through a well-established and reliable condensation reaction. The most common and efficient approach involves the reaction of a β-ketonitrile equivalent with hydrazine. This method is not only high-yielding but also allows for the regioselective formation of the desired 5-aminopyrazole isomer.

Key Starting Materials:
  • Hydrazine hydrate (N₂H₄·H₂O): The source of the two adjacent nitrogen atoms in the pyrazole ring.

  • 2-acetyl-3-oxobutanenitrile (α-acetyl-α-cyanoacetone) or its enol ether equivalent: This β-dicarbonyl compound provides the carbon backbone of the pyrazole ring and the methyl and carbonitrile substituents. A common and stable precursor is (ethoxymethylene)malononitrile , which can be adapted for this synthesis. For the synthesis of the 3-methyl derivative, a suitable precursor is 2-(1-ethoxyethylidene)malononitrile .

Reaction Mechanism and Rationale:

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketonitrile, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon. This Thorpe-Ziegler type cyclization is a powerful tool for the formation of aminopyrazoles.[3] The choice of solvent and reaction conditions can influence the rate and yield of the reaction. Typically, protic solvents like ethanol or methanol are used to facilitate the proton transfer steps involved in the mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of analogous 5-aminopyrazoles.[3][4][5]

Step 1: Preparation of 2-(1-ethoxyethylidene)malononitrile (Precursor)

  • To a stirred solution of malononitrile (1 equivalent) in anhydrous ethanol, add triethyl orthoacetate (1.1 equivalents).

  • Add a catalytic amount of acetic anhydride.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Cyclization to form this compound

  • Dissolve the crude 2-(1-ethoxyethylidene)malononitrile (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Malononitrile Malononitrile Reflux Reflux in Ethanol (cat. Ac₂O) Malononitrile->Reflux Orthoacetate Triethyl Orthoacetate Orthoacetate->Reflux Precursor 2-(1-Ethoxyethylidene)malononitrile Precursor_input Precursor Reflux->Precursor Hydrazine Hydrazine Hydrate Cyclize Reflux in Ethanol Hydrazine->Cyclize Target This compound Precursor_input->Cyclize Cyclize->Target

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino and cyano groups serve as convenient handles for further chemical elaboration, allowing for the construction of fused ring systems and the introduction of diverse substituents.

A prominent application of this scaffold is in the development of Janus kinase (JAK) inhibitors .[6][7][8] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK/STAT signaling pathway, which plays a pivotal role in immunity, inflammation, and hematopoiesis.[9][10] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.

The 5-aminopyrazole core can be readily converted into a pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1][11] The pyrazolo[3,4-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

From Scaffold to Inhibitor: The Synthesis of Pyrazolo[3,4-d]pyrimidines

The transformation of this compound into a pyrazolo[3,4-d]pyrimidine can be achieved through several synthetic routes. A common method involves reaction with formic acid or formamide to construct the pyrimidine ring.[11]

Illustrative Transformation Diagram

Transformation_Workflow Start 5-amino-3-methyl-1H- pyrazole-4-carbonitrile Reagent Formic Acid (or Formamide) Start->Reagent Cyclocondensation Product 3-Methyl-1H-pyrazolo[3,4-d] -pyrimidin-4-amine Reagent->Product

Caption: Conversion to a pyrazolo[3,4-d]pyrimidine core.

The JAK/STAT Signaling Pathway: The Target of Pyrazole-Based Inhibitors

Understanding the mechanism of action of drugs derived from the this compound scaffold requires a grasp of the JAK/STAT signaling pathway.

  • Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.

JAK inhibitors derived from the pyrazole scaffold act by competing with ATP for binding to the catalytic site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.

JAK/STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Binds Gene Target Gene Transcription DNA->Gene Regulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Overview of the JAK/STAT signaling pathway and inhibition.

Structure-Activity Relationship (SAR) and Data Presentation

The this compound scaffold provides a rigid core for the systematic exploration of structure-activity relationships. Modifications at various positions of the pyrazole ring and the fused pyrimidine ring can significantly impact the potency and selectivity of the resulting inhibitors. The following table presents representative data for pyrazole-based JAK inhibitors, illustrating the impact of structural modifications on inhibitory activity.

Compound IDScaffold ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Ruxolitinib Pyrrolo[2,3-d]pyrimidine core3.32.8428[6]
Compound 3f 4-amino-(1H)-pyrazole derivative3.42.23.5[6]
Compound 12k Aminopyridine derivative>10006>1000[7]
Compound 12l Aminopyridine derivative>10003>1000[7]
Crizotinib Aminopyridine derivative-27-[7]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Analysis of SAR:

  • The Pyrazole Core: The pyrazole ring itself is a key pharmacophoric element, often forming crucial hydrogen bonds with the hinge region of the kinase.[12]

  • Substituents at the 3-position: The methyl group in the parent scaffold can be replaced with other small alkyl or aryl groups to probe the hydrophobic pocket of the ATP-binding site.

  • The Fused Ring System: The nature of the heterocyclic ring fused to the pyrazole is critical for both potency and selectivity. The pyrazolo[3,4-d]pyrimidine is a common and effective choice.

  • Substituents on the Fused Ring: Modifications to the fused ring system allow for fine-tuning of the inhibitor's properties, including solubility, metabolic stability, and selectivity against different JAK isoforms. For instance, the high selectivity of compounds 12k and 12l for JAK2 over JAK1 and JAK3 highlights the significant impact of substituents on the aminopyridine ring.[7]

Conclusion: A Versatile Scaffold with Enduring Potential

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its straightforward and efficient synthesis, coupled with its inherent reactivity and pre-organized structural features, makes it an ideal starting point for the development of sophisticated and highly active therapeutic agents. Its successful application in the design of potent JAK inhibitors underscores its importance and enduring potential in the field of drug discovery. As our understanding of the molecular drivers of disease continues to evolve, versatile and adaptable scaffolds like this compound will undoubtedly play a central role in the creation of the next generation of targeted medicines.

References

A Technical Guide to 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: A Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic precursors, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile stands out as a highly versatile and valuable building block. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and two distinct ring nitrogen atoms—provides a rich platform for a diverse array of chemical transformations. This guide delves into the synthesis, reactivity, and synthetic applications of this pivotal precursor, offering insights into its role in the generation of privileged scaffolds, particularly fused pyrimidine systems with significant pharmacological activities.[1][2][3][4]

The pyrazole core itself is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] The strategic functionalization of the pyrazole ring, as seen in this compound, unlocks pathways to more complex and potent therapeutic agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the self-validating nature of the protocols involving this key intermediate.

Synthesis of the Precursor: Establishing a Solid Foundation

The most common and efficient route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[3] For the synthesis of this compound, the reaction of (1-ethoxyethylidene)malononitrile with hydrazine hydrate is a widely employed method.

Reaction Mechanism: A Stepwise Annulation

The formation of the pyrazole ring proceeds through a well-understood mechanism. The initial step is a nucleophilic attack of the hydrazine on the β-carbon of the enol ether, leading to a Michael-type addition. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the nitrile group, and subsequent tautomerization to yield the stable aromatic pyrazole ring.

G cluster_0 Synthesis of this compound reagent1 (1-Ethoxyethylidene)malononitrile intermediate Michael Adduct Intermediate reagent1->intermediate + Hydrazine reagent2 Hydrazine Hydrate reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound
Step Procedure Observations
1To a solution of (1-ethoxyethylidene)malononitrile (10 mmol) in ethanol (50 mL), add hydrazine hydrate (10 mmol) dropwise at room temperature.The reaction is typically exothermic.
2Stir the reaction mixture at room temperature for 2-4 hours.A precipitate may form during this time.
3Monitor the reaction progress by Thin Layer Chromatography (TLC).
4Upon completion, cool the reaction mixture in an ice bath.
5Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.A white to off-white solid is obtained.

Reactivity and Key Synthetic Transformations: The Art of Molecular Elaboration

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The exocyclic amino group and the endocyclic ring nitrogen (N1) are both nucleophilic, while the nitrile group is electrophilic. This allows for a range of selective transformations, most notably cyclocondensation reactions to form fused heterocyclic systems.

Cyclocondensation Reactions: Forging Fused Pyrimidine Scaffolds

The reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition.[6][7][8][9]

1. Synthesis of Pyrazolo[1,5-a]pyrimidines:

The reaction with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, typically proceeds via an initial attack of the endocyclic N1 of the pyrazole onto one of the carbonyl groups, followed by condensation of the exocyclic amino group with the second carbonyl.[6] This regioselectivity can be influenced by reaction conditions.[10][11][12]

G cluster_1 Synthesis of Pyrazolo[1,5-a]pyrimidines precursor This compound product Pyrazolo[1,5-a]pyrimidine precursor->product reagent β-Dicarbonyl Compound reagent->product Cyclocondensation

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

2. Synthesis of Pyrazolo[3,4-d]pyrimidines:

The synthesis of the isomeric pyrazolo[3,4-d]pyrimidines can be achieved by reacting the aminopyrazole precursor with reagents such as formic acid, formamide, or urea.[13][14][15] In these reactions, the exocyclic amino group acts as the initial nucleophile. For instance, refluxing with formic acid leads to the formation of a formimidate intermediate, which then cyclizes to the pyrazolo[3,4-d]pyrimidin-4-one.[14]

G cluster_2 Synthesis of Pyrazolo[3,4-d]pyrimidines precursor This compound product Pyrazolo[3,4-d]pyrimidine precursor->product reagent Formic Acid / Formamide reagent->product Cyclization

Caption: General scheme for pyrazolo[3,4-d]pyrimidine synthesis.

Other Significant Transformations
  • Acylation: The amino group can be readily acylated using acid chlorides or anhydrides, providing a means to introduce further diversity and modulate the electronic properties of the molecule.[1]

  • Diazotization: The amino group can undergo diazotization, followed by coupling reactions or conversion to other functional groups. This opens up another avenue for functionalization.[1]

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in cycloaddition reactions.[15]

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound has been leveraged in the synthesis of numerous compounds with therapeutic potential. A notable example is its use as a key intermediate in the synthesis of various kinase inhibitors, which are crucial in cancer therapy.[8]

Case Study: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

The following is a representative synthetic scheme for a generic pyrazolo[3,4-d]pyrimidine kinase inhibitor, illustrating the pivotal role of the aminopyrazole precursor.

Step Transformation Reagents and Conditions Purpose
1Formation of Pyrazolo[3,4-d]pyrimidin-4-oneThis compound, Formic acid, RefluxConstruction of the core heterocyclic scaffold.
2ChlorinationPOCl₃, HeatConversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution.
3Nucleophilic Aromatic SubstitutionSubstituted aniline, Base, SolventIntroduction of a key pharmacophoric element for kinase binding.

Experimental Protocols for Key Transformations

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
  • A mixture of this compound (10 mmol) and a β-dicarbonyl compound (11 mmol) in glacial acetic acid (20 mL) is refluxed for 4-6 hours.[6][10]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[12]

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
  • A solution of this compound (10 mmol) in formic acid (15 mL) is heated at reflux for 6-8 hours.[14]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one.[14]

Conclusion: A Precursor of Enduring Value

This compound has firmly established its position as a cornerstone in heterocyclic synthesis. Its ready accessibility, coupled with a rich and predictable reactivity profile, makes it an invaluable tool for the construction of complex, biologically active molecules. The ability to selectively engage its multiple functional groups allows for the controlled and efficient synthesis of diverse scaffolds, particularly the pharmaceutically relevant pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. As the quest for novel therapeutics continues, the strategic application of such versatile precursors will undoubtedly remain a key driver of innovation in drug discovery.

References

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking Therapeutic Targets

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has established it as a "privileged scaffold" – a molecular framework that demonstrates binding affinity for a diverse range of biological targets.[1][3] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the key therapeutic targets of pyrazole derivatives, delving into the mechanistic rationale behind their activity and providing practical, field-proven experimental workflows for their evaluation.

The beauty of the pyrazole moiety lies in its chameleonic nature. The two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, while the carbon atoms can be readily functionalized to modulate lipophilicity, steric bulk, and electronic distribution.[4] This inherent adaptability has led to the development of a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cancer and inflammation to cardiovascular and infectious diseases.[1][4]

This technical guide will be structured to provide a comprehensive overview of the major classes of therapeutic targets for pyrazole derivatives, with a focus on protein kinases, enzymes involved in inflammation, and emerging targets such as G-protein coupled receptors (GPCRs) and ion channels. For each target class, we will explore the underlying pathophysiology, the mechanism of action of pyrazole-based inhibitors, and detailed experimental protocols for target validation and compound screening.

I. Protein Kinases: The Central Hub of Pyrazole-Based Cancer Therapy

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, are a major focus of modern drug discovery, particularly in oncology.[5] The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Pyrazole derivatives have emerged as a particularly successful class of protein kinase inhibitors, with numerous compounds demonstrating potent and selective activity against a range of kinase targets.[5][6]

Janus Kinases (JAKs): Taming the Cytokine Storm

The JAK-STAT signaling pathway is a critical regulator of the immune response, mediating the effects of numerous cytokines and growth factors.[7] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[8] Pyrazole-containing compounds have been successfully developed as potent inhibitors of JAKs, effectively dampening the inflammatory cascade.[8]

Featured Pathway: The JAK-STAT Signaling Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation Pyrazole Pyrazole Derivative Pyrazole->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Nuclear Translocation & Activation Pyrazole Pyrazole Derivative Pyrazole->Raf Inhibition Pyrazole->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

References

An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism, Protocol, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the construction of the pyrazole nucleus. This guide provides an in-depth exploration of the Knorr synthesis, intended for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, offer detailed, field-tested experimental protocols, and discuss the synthesis's scope and limitations. Furthermore, this guide will illuminate the profound impact of the Knorr synthesis on modern medicine by highlighting its application in the development of blockbuster pharmaceuticals.

Introduction: The Enduring Legacy of the Knorr Synthesis

The pyrazole scaffold is a privileged pharmacophore, a key structural motif present in a multitude of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[2] The enduring prevalence of pyrazole-containing drugs, with over 40 approved by the FDA for a wide range of therapeutic areas, underscores the importance of efficient synthetic routes to this heterocyclic core.[2]

The Knorr pyrazole synthesis, a deceptively simple condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, has stood the test of time as a primary method for accessing substituted pyrazoles.[3][4][5] Its operational simplicity, functional group tolerance, and the ready availability of starting materials contribute to its widespread use in both academic research and industrial-scale pharmaceutical production.[6] This guide aims to provide a comprehensive technical overview of this vital transformation, empowering researchers to leverage its full potential.

The Core Mechanism: A Stepwise Look at Pyrazole Formation

The Knorr pyrazole synthesis is typically conducted under acidic conditions, which catalyze the key steps of the reaction.[7][8] The generally accepted mechanism proceeds through a series of well-defined intermediates, as illustrated below.

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step is often the determinant for regioselectivity when using unsymmetrical dicarbonyl compounds. The resulting hemiaminal intermediate readily dehydrates to form a hydrazone.[3][8]

Subsequently, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group, forming a five-membered ring intermediate.[3][9] This step is often the rate-determining step of the overall process. The final step involves the elimination of a molecule of water (dehydration) from this cyclic intermediate to yield the stable, aromatic pyrazole ring.[3][10]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis is regioselectivity, especially when employing unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4][8] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[8]

Experimental Protocol: Synthesis of a Phenylpyrazolone

This section provides a detailed, step-by-step protocol for the synthesis of a pyrazolone derivative, a common variation of the Knorr synthesis utilizing a β-ketoester.[11] This protocol is designed to be a self-validating system, with clear instructions and checkpoints for reaction monitoring.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3][11]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl Benzoylacetate192.213~0.58 g
Hydrazine Hydrate50.066~0.30 mL
1-Propanol60.10-3 mL
Glacial Acetic Acid60.05Catalytic3 drops
Water18.02-10 mL
Ethyl Acetate88.11-For TLC
Hexane86.18-For TLC
Step-by-Step Procedure
  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the reaction mixture.[11] The acetic acid acts as a catalyst to facilitate the condensation.[7]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11] The consumption of the ethyl benzoylacetate starting material should be observed.

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring.[11]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while continuing to stir for 30 minutes to facilitate the precipitation of the product.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[3] The product can be further purified by recrystallization from ethanol if necessary.[3]

  • Characterization: The final product should be characterized by determining its mass, percent yield, melting point, and by spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.[11]

Experimental_Workflow Start Start Setup 1. Reaction Setup: Combine Ethyl Benzoylacetate and Hydrazine Hydrate Start->Setup Solvent_Catalyst 2. Add 1-Propanol and Acetic Acid Setup->Solvent_Catalyst Heating 3. Heat at 100°C for 1 hour Solvent_Catalyst->Heating TLC 4. Monitor Reaction by TLC Heating->TLC Workup 5. Add Water to Hot Mixture TLC->Workup Crystallization 6. Cool to Precipitate Product Workup->Crystallization Isolation 7. Isolate by Filtration and Dry Crystallization->Isolation Characterization 8. Characterize Product (Yield, MP, NMR) Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for Knorr pyrazole synthesis.

Scope and Limitations

The Knorr pyrazole synthesis is a robust and widely applicable reaction. A broad range of 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoamides, can be utilized as starting materials.[4][5] Similarly, a variety of substituted and unsubstituted hydrazines are suitable reaction partners.

However, there are some limitations to consider:

  • Regioselectivity: As previously mentioned, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to the formation of a mixture of regioisomers.[4] Careful control of reaction conditions and, in some cases, the use of protecting groups may be necessary to achieve the desired regioselectivity.

  • Harsh Conditions: While many Knorr syntheses proceed under mild conditions, some less reactive substrates may require higher temperatures or stronger acids, which could be incompatible with sensitive functional groups.

  • Hydrazine Toxicity: The toxicity of hydrazine and its derivatives necessitates careful handling and appropriate safety measures.[11]

1,3-Dicarbonyl SubstrateHydrazine SubstrateTypical ConditionsYield (%)Reference
AcetylacetonePhenylhydrazineAcetic Acid, Reflux>90[12]
Ethyl AcetoacetateHydrazine HydrateAcetic Acid, 100°C~80[13]
1,1,3,3-TetraethoxypropaneHydrazine DihydrochlorideWater/EthanolGood[14]
Trifluoromethyl-β-diketonesArylhydrazinesVarious SolventsVariable[15][16]

Applications in Drug Development: The Celecoxib Story

The pyrazole moiety is a cornerstone of modern medicinal chemistry, and the Knorr synthesis has been instrumental in the development of numerous blockbuster drugs.[1][2][17] A prime example is Celecoxib (marketed as Celebrex), a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3]

The industrial synthesis of Celecoxib relies on a Knorr condensation between a trifluoromethylated 1,3-dicarbonyl compound and 4-sulfonamidophenylhydrazine.[18] This key step efficiently constructs the central pyrazole ring of the drug molecule. The development of Celecoxib revolutionized the treatment of inflammatory conditions by offering a safer alternative to traditional NSAIDs with a reduced risk of gastrointestinal side effects.[3]

Beyond Celecoxib, numerous other pyrazole-containing drugs have been developed for a wide array of diseases, including cancer, cardiovascular disorders, and neurological conditions, many of which are accessible through the Knorr synthesis or its variations.[1][2]

Conclusion

The Knorr pyrazole synthesis, despite its century-old origins, remains a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Its simplicity, versatility, and the biological significance of its products ensure its continued relevance in both academic and industrial settings. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, is crucial for any researcher aiming to synthesize novel pyrazole-containing molecules with therapeutic potential. The enduring legacy of the Knorr synthesis is a testament to the power of fundamental organic reactions to drive innovation in drug discovery and development.

References

The Versatile Amino Group in Aminopyrazoles: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antibacterial agents.[1][2][3] Among the various substituted pyrazoles, aminopyrazoles stand out due to the versatile reactivity of the amino group, which serves as a key handle for molecular elaboration and the introduction of diverse functionalities.[4][5] This guide provides an in-depth exploration of the reactivity of the amino group in 3-amino-, 4-amino-, and 5-aminopyrazoles, offering insights into the underlying electronic and steric factors that govern its behavior and providing practical guidance for its synthetic manipulation.[1][5]

The Electronic Nature of the Amino Group in the Pyrazole Ring

The reactivity of the amino group in aminopyrazoles is intricately linked to its position on the pyrazole ring and the electronic interplay with the heterocyclic system. The pyrazole ring itself possesses two nitrogen atoms: a "pyrrole-like" N1 atom, whose lone pair is part of the aromatic sextet, and a "pyridine-like" N2 atom, with a lone pair in an sp2 hybrid orbital in the plane of the ring.[3] This electronic arrangement influences the electron density at different positions of the ring.

The amino group, being an electron-donating group, further modulates this electron distribution. Its position determines whether it acts primarily as a nucleophile or influences the reactivity of the pyrazole ring itself. For instance, in 5-aminopyrazoles, the exocyclic amino group exhibits high nucleophilicity, making it a prime site for reactions with electrophiles.[6]

Key Reactions of the Amino Group

The amino group in aminopyrazoles participates in a wide array of chemical transformations, making it a cornerstone for the synthesis of complex molecules and libraries of potential drug candidates.

Acylation and Sulfonylation

Acylation and sulfonylation of the amino group are fundamental reactions for the derivatization of aminopyrazoles.[7] These reactions typically proceed smoothly by treating the aminopyrazole with an appropriate acylating or sulfonylating agent, such as an acid chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acid byproduct. These modifications are crucial in drug design to modulate properties like solubility, bioavailability, and target binding.

Alkylation

Alkylation of the amino group introduces alkyl substituents, which can significantly impact the pharmacological profile of the molecule.[7] Direct alkylation can be achieved using alkyl halides, but this can sometimes lead to over-alkylation or competitive N-alkylation of the pyrazole ring.[8] Reductive amination provides a more controlled method for introducing specific alkyl groups.

Arylation

The introduction of aryl moieties through C-N cross-coupling reactions is a powerful tool in modern medicinal chemistry.[9][10] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are commonly employed for the N-arylation of aminopyrazoles.[11] The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and chemoselectivity, especially when multiple nucleophilic sites are present.[7][11]

Diazotization and Subsequent Reactions

The amino group of aminopyrazoles can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid).[12][13] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including:

  • Sandmeyer-type reactions: Replacement of the diazonium group with a halide, cyanide, or hydroxyl group.[14]

  • Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes.[15]

  • Cyclization reactions: Intramolecular cyclization to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines.[15]

The stability of the diazonium salt is a critical consideration, and reactions are often performed at low temperatures to prevent decomposition.[16]

Participation in Cyclization Reactions

The amino group, often in concert with an adjacent functional group on the pyrazole ring, is a key participant in a multitude of cyclization reactions to construct fused heterocyclic systems.[4][6] For example, 5-aminopyrazoles are widely used as precursors for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are scaffolds of significant pharmacological interest.[6]

Factors Influencing Reactivity and Regioselectivity

The outcome of reactions involving aminopyrazoles is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

Electronic Effects

The electronic nature of substituents on the pyrazole ring and on the reacting partner significantly influences the reactivity of the amino group. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group, while electron-donating groups can enhance it.[5]

Steric Hindrance

Steric hindrance around the amino group or at other positions on the pyrazole ring can play a crucial role in directing the regioselectivity of a reaction.[11][17] For instance, bulky substituents adjacent to the amino group may favor reaction at a less hindered site.

Reaction Conditions

The choice of solvent, temperature, catalyst, and base can have a profound impact on the regioselectivity of reactions. For example, in the synthesis of aminopyrazoles from unsymmetrical hydrazines and β-alkoxyacrylonitriles, kinetic control (using a strong base at low temperature) can favor the formation of 3-aminopyrazoles, while thermodynamic control (neutral conditions at higher temperature) leads to the more stable 5-aminopyrazole isomer.[11][17]

Experimental Protocols

General Protocol for N-Acylation of a 5-Aminopyrazole
  • Dissolution: Dissolve the 5-aminopyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed N-Arylation of a 3-Aminopyrazole
  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-aminopyrazole (1.0 eq), aryl halide (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).

  • Solvent and Base Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) and a base (e.g., Cs2CO3, K3PO4) (1.5-2.0 eq).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Presentation

Reaction TypeSubstrateReagentConditionsProductYield (%)Reference
Acylation 3-Amino-5-phenylpyrazoleAcetyl chlorideEt3N, DCM, 0 °C to rtN-(5-Phenyl-1H-pyrazol-3-yl)acetamide>90[7]
Alkylation 4-AminopyrazoleBenzyl bromideK2CO3, DMF, rt4-(Benzylamino)-1H-pyrazole75-85[18]
Arylation 5-Amino-3-methyl-1-phenylpyrazole4-BromotoluenePd(OAc)2, Xantphos, Cs2CO3, Toluene, 110 °C3-Methyl-1-phenyl-N-(p-tolyl)-1H-pyrazol-5-amine80-90[10]
Diazotization 3-Amino-4-nitropyrazoleNaNO2, HCl0-5 °C4-Nitro-1H-pyrazole-3-diazonium chloride(used in situ)[12]

Visualizations

reaction_pathways aminopyrazole Aminopyrazole acylation Acylation (RCOCl, Base) aminopyrazole->acylation alkylation Alkylation (R-X, Base) aminopyrazole->alkylation arylation Arylation (Ar-X, Pd/Cu catalyst) aminopyrazole->arylation diazotization Diazotization (NaNO2, H+) aminopyrazole->diazotization cyclization Cyclization (e.g., with β-diketone) aminopyrazole->cyclization amide N-Acylaminopyrazole acylation->amide alkylamine N-Alkylaminopyrazole alkylation->alkylamine arylamine N-Arylaminopyrazole arylation->arylamine diazonium Diazonium Salt diazotization->diazonium fused_heterocycle Fused Heterocycle (e.g., Pyrazolopyrimidine) cyclization->fused_heterocycle

Caption: Key reaction pathways of the amino group in aminopyrazoles.

regioselectivity_factors reaction_outcome Reaction Outcome (Regioselectivity) electronic_effects Electronic Effects (Substituent Effects) electronic_effects->reaction_outcome steric_effects Steric Effects (Steric Hindrance) steric_effects->reaction_outcome reaction_conditions Reaction Conditions (Solvent, Temp, Catalyst) reaction_conditions->reaction_outcome

Caption: Factors influencing the regioselectivity of aminopyrazole reactions.

Conclusion

The amino group in aminopyrazoles is a remarkably versatile functional group that provides a gateway to a vast chemical space of potential therapeutic agents. A thorough understanding of its reactivity, governed by a subtle interplay of electronic, steric, and conditional factors, is paramount for the rational design and synthesis of novel pyrazole-based compounds. This guide has provided a comprehensive overview of the key transformations of the aminopyrazole amino group, offering both fundamental insights and practical protocols to aid researchers in harnessing its full synthetic potential in drug discovery and development.

References

The Electronic and Structural Influence of the Nitrile Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Nitrile Group in Pyrazole Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of the nitrile group in pyrazole chemistry. We will explore its profound influence on the electronic properties and reactivity of the pyrazole ring, its utility as a versatile synthetic handle, and its significance as a key pharmacophore in medicinal chemistry and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and application of pyrazole-based compounds.

The introduction of a nitrile (-C≡N) group onto the pyrazole ring dramatically alters its electronic and physicochemical properties. The nitrile group is a potent electron-withdrawing group through both resonance and inductive effects, which has several important consequences.

Acidity and Basicity
CompoundpKa (Predicted)
Pyrazole~14.0
4-Cyanopyrazole10.30

This enhanced acidity can be leveraged in synthetic strategies that require deprotonation of the pyrazole ring.

Aromaticity and Reactivity

The nitrile group deactivates the pyrazole ring towards electrophilic substitution while activating it for nucleophilic attack. This altered reactivity profile opens up unique avenues for the functionalization of the pyrazole core.

Synthesis of Cyanopyrazoles

A variety of synthetic methods have been developed for the preparation of cyanopyrazoles, ranging from classical cyclocondensation reactions to modern multicomponent strategies.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of highly substituted cyanopyrazoles from simple starting materials in a single step.[1][2] One notable example is the three-component reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile.[1]

MCR cluster_start Starting Materials Aldehyde Aldehyde Cyanopyrazole Highly Substituted Cyanopyrazole Aldehyde->Cyanopyrazole Horner-Wadsworth-Emmons Ketophosphonate β-Ketophosphonate Ketophosphonate->Cyanopyrazole Diazoacetonitrile Diazoacetonitrile Diazoacetonitrile->Cyanopyrazole [3+2] Cycloaddition Hydrolysis Cyanopyrazole Cyanopyrazole Carboxamide Pyrazole- carboxamide Cyanopyrazole->Carboxamide Partial Hydrolysis (H+ or OH-) CarboxylicAcid Pyrazole- carboxylic Acid Carboxamide->CarboxylicAcid Full Hydrolysis (H+ or OH-) Fipronil_MoA Fipronil Fipronil (Cyanopyrazole) GABA_Receptor Insect GABA-gated Chloride Channel Fipronil->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Prevents Hyperexcitation CNS Hyperexcitation Chloride_Influx->Hyperexcitation Leads to Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

References

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

5-amino-3-methyl-1H-pyrazole-4-carbonitrile, registered under CAS number 5453-07-6 , is a pivotal heterocyclic building block in the landscape of modern drug discovery and organic synthesis.[1] Its unique structural arrangement, featuring a pyrazole core embellished with a reactive amino group and a cyano moiety, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and its significant applications, particularly in the development of kinase inhibitors for therapeutic intervention.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry.

PropertyValue
CAS Number 5453-07-6
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 222-225 °C
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a broad singlet for the amino (NH₂) protons, and a singlet for the pyrazole ring proton (CH). The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the three carbons of the pyrazole ring, with the quaternary carbons appearing at characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3200-3400 cm⁻¹), the C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹), and C=C/C=N stretching vibrations of the pyrazole ring.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the condensation of a β-ketonitrile with hydrazine. A common and efficient precursor is ethyl 2-cyano-3-oxobutanoate.

Reaction Mechanism

The synthesis proceeds via a well-established reaction pathway involving a nucleophilic attack of hydrazine on the keto group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring.

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol followed by distilled water to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application as a Versatile Precursor in Heterocyclic Synthesis

The true value of this compound lies in its utility as a versatile building block for the construction of more complex, biologically active heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic nitrile group in a 1,2-relationship on the pyrazole ring allows for a variety of cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibitors

A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds with a wide range of pharmacological activities, including potent inhibition of various protein kinases.[5][6][7][8][9]

General Reaction Scheme:

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of this compound with a 1,3-dicarbonyl compound or its synthetic equivalent.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine pyrazole This compound product Pyrazolo[1,5-a]pyrimidine Derivative pyrazole->product Condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., diethyl malonate) dicarbonyl->product

Caption: General reaction for the synthesis of pyrazolo[1,5-a]pyrimidines.

Case Study: Development of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) families, which are central to the innate immune response. Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.

A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from 5-aminopyrazole precursors, have been developed as potent and selective IRAK4 inhibitors.[10] These compounds have demonstrated excellent potency and oral bioavailability, highlighting the therapeutic potential of this chemical scaffold.

Illustrative Signaling Pathway:

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine-based inhibitors.

G cluster_1 TLR/IL-1R Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion and Future Perspectives

This compound is a cornerstone molecule in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward synthesis and the versatility of its reactive functional groups have cemented its importance in the drug discovery pipeline. The successful development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, such as those targeting IRAK4, underscores the immense potential of this scaffold. Future research will undoubtedly continue to explore the synthetic utility of this compound in generating novel therapeutics with improved efficacy and selectivity for a range of diseases.

References

Methodological & Application

Application Note: Accelerated Synthesis of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry.[1][2] By leveraging microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to mere minutes, while often improving yields and product purity compared to conventional heating methods.[1][3][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is designed to empower researchers to integrate this green chemistry technique into their workflows for accelerated drug discovery and development.

Introduction: The Power of Microwave-Assisted Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are foundational to the development of pharmaceuticals and agrochemicals.[2][5] The pyrazole nucleus, for instance, is a core component of numerous biologically active molecules.[6] The traditional synthesis of these compounds often involves long reaction times, high energy consumption, and the use of large volumes of hazardous solvents.[7][8]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[1][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating.[4][5][9] This process involves the interaction of the microwave's electric field with polar molecules (reactants and solvent), causing rapid rotation and friction, which generates heat volumetrically and uniformly throughout the sample.[3][9] This leads to spectacular accelerations in reaction rates, often resulting in higher yields, milder reaction conditions, and enhanced product purity.[1][2][3][5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of environmentally benign solvents.[7][8][9]

This application note focuses on the synthesis of this compound, a key intermediate for more complex molecular architectures, via the condensation of hydrazine with (1-ethoxyethylidene)malononitrile.

Reaction Mechanism and Rationale

The formation of the 5-aminopyrazole ring system proceeds through a well-established reaction pathway involving nucleophilic attack and subsequent cyclization.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electron-deficient carbon of the ethylidene group in (1-ethoxyethylidene)malononitrile.

  • Intermediate Formation: This initial attack leads to the formation of an open-chain intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

  • Tautomerization & Aromatization: A final tautomerization step results in the formation of the stable, aromatic this compound.

Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers for each step, leading to a rapid conversion to the final product.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Reaction_Mechanism Reactants Hydrazine + (1-Ethoxyethylidene)malononitrile Intermediate1 Open-Chain Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile Intermediate2->Product Tautomerization

Caption: Reaction mechanism for pyrazole formation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
(1-Ethoxyethylidene)malononitrile≥98%Commercially Available
Hydrazine hydrate~64-65% hydrazineCommercially Available
EthanolAnhydrous, ≥99.5%Commercially Available
Microwave SynthesizerDedicated for chemical synthesise.g., Anton Paar, CEM
Microwave reaction vial10 mL, with stir barAppropriate for synthesizer
Magnetic stirrerStandard laboratory gradeN/A
Analytical Balance± 0.001 gN/A
Fume hoodStandard laboratory gradeN/A
Safety Precautions
  • Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Microwave synthesis can generate high pressures and temperatures. Use only microwave vials and equipment specifically designed for chemical synthesis.[10][11] Never use a domestic microwave oven.[10][11]

  • Ensure the reaction vial is properly sealed before placing it in the microwave reactor to prevent leakage and potential explosions.

  • If you are unfamiliar with a reaction, start with small-scale experiments to assess its kinetics and potential hazards under microwave irradiation.[10]

Step-by-Step Synthesis Protocol

The following workflow diagram outlines the key steps of the synthesis.

Synthesis_Workflow A 1. Reagent Preparation B 2. Vial Loading A->B C 3. Microwave Irradiation B->C D 4. Cooling and Depressurization C->D E 5. Product Isolation D->E F 6. Purification E->F

Caption: Experimental workflow for the synthesis.

  • Reagent Preparation: In a fume hood, prepare a solution of (1-ethoxyethylidene)malononitrile (1 mmol, 138.15 mg) in 3 mL of anhydrous ethanol.

  • Vial Loading: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the ethanolic solution of (1-ethoxyethylidene)malononitrile. Carefully add hydrazine hydrate (1.1 mmol, ~55 µL) to the vial.

  • Microwave Irradiation: Seal the vial securely with the appropriate cap. Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 5 minutes

    • Power: 100 W (or as dynamically adjusted by the instrument to maintain temperature)

    • Stirring: Medium

  • Cooling and Depressurization: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) with compressed air or internal cooling systems before carefully removing it from the reactor.

  • Product Isolation: Upon cooling, a precipitate of the product should form. Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity, but can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.

Expected Results and Characterization

This microwave-assisted protocol typically yields this compound as a white to off-white solid with yields often exceeding 90%.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2-4 hours5-10 minutes
Typical Yield 75-85%>90%
Solvent EthanolEthanol
Temperature Reflux (~78 °C)120 °C (superheating)

The structure of the synthesized compound can be confirmed using standard analytical techniques such as:

  • ¹H NMR: To identify the chemical shifts and integrations of the protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify characteristic functional groups (e.g., -NH₂, -C≡N).

  • Mass Spectrometry: To determine the molecular weight.

Discussion and Optimization

The Role of the Solvent

The choice of solvent is crucial in microwave synthesis.[12] Polar solvents like ethanol, methanol, and water are excellent choices as they couple efficiently with microwaves, leading to rapid heating.[9][12] Ethanol was chosen for this protocol due to its ability to dissolve the starting materials and its favorable dielectric properties. The use of a sealed vessel allows the solvent to be heated well above its normal boiling point, a phenomenon known as superheating, which further accelerates the reaction.[8]

Parameter Optimization

While the provided protocol is robust, reaction conditions can be further optimized.

  • Temperature: Increasing the temperature can further decrease reaction times, but may lead to byproduct formation if too high. A temperature screen from 100 °C to 150 °C is recommended for optimization.

  • Time: The reaction is typically complete within 5 minutes. Extending the time may not significantly improve the yield and could lead to degradation.

  • Solvent-Free Conditions: For a greener approach, this reaction can potentially be performed under solvent-free conditions, where the reactants are adsorbed onto a solid support like silica or alumina.[4][7][13] This eliminates the need for a solvent and simplifies workup.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional methods. By significantly reducing reaction times and improving yields, this technology accelerates the discovery and development of new chemical entities.[1] The protocol described herein is straightforward, reproducible, and can be readily adopted in both academic and industrial research settings, contributing to more sustainable and efficient chemical synthesis.

References

Application Notes and Protocols for Multicomponent Reactions Involving Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Aminopyrazoles and Multicomponent Reactions

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These five-membered heterocyclic rings are prized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Among pyrazole derivatives, aminopyrazoles stand out as exceptionally versatile building blocks for drug discovery.[4][5] The presence of both an endocyclic nitrogen atom and an exocyclic amino group provides multiple points for chemical modification and imparts unique physicochemical properties that are advantageous for ligand-receptor interactions.[1][3]

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step.[6][7] This strategy aligns perfectly with the demands of modern drug discovery, which requires the rapid generation of diverse and structurally complex compound libraries for high-throughput screening.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the application of key MCRs utilizing aminopyrazoles. We will explore the mechanistic underpinnings, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the synthesis of medicinally relevant heterocyclic systems.

Section 1: The Dual Reactivity of Aminopyrazoles in MCRs

A critical concept in designing MCRs with aminopyrazoles is understanding their dual nucleophilic character. Depending on the reaction conditions and the nature of the electrophilic partners, 5-aminopyrazoles can react in two primary ways:

  • As N,N-Binucleophiles: The exocyclic amino group and the adjacent endocyclic nitrogen (N1) can act as a urea-type synthon. This reactivity is typically exploited in Biginelli-type reactions to form fused pyrazolo[1,5-a]pyrimidines.[8][9]

  • As C,N-Binucleophiles: The exocyclic amino group and the C4 position of the pyrazole ring (which possesses enamine-like reactivity) can act in concert. This pathway is characteristic of Hantzsch-type reactions, leading to the formation of fused pyrazolo[3,4-b]pyridines.[8][10]

Controlling the regioselectivity between these two pathways is paramount and can often be achieved by judicious selection of catalysts and reaction conditions.[10]

Section 2: Biginelli-Type Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines, recognized as purine analogs, is of significant interest for developing kinase inhibitors and other therapeutic agents.[8][11] The Biginelli-type MCR offers a direct and efficient route to this scaffold.

Mechanistic Rationale

This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound. The reaction proceeds through a series of condensation and cyclization steps. The key is the initial formation of an intermediate from the aldehyde and the β-dicarbonyl compound, which then reacts with the aminopyrazole acting as an N,N-binucleophile to construct the fused pyrimidine ring.[8] Interestingly, many of these reactions can proceed efficiently without a catalyst, particularly in high-boiling solvents like DMF, which simplifies the procedure and purification.[8][9]

Mechanism Diagram: Biginelli-Type Reaction

Biginelli_Mechanism Biginelli-Type Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis cluster_reactants Reactants AP 5-Aminopyrazole Adduct Michael Adduct AP->Adduct Michael Addition Ald Aldehyde (R'-CHO) Imine Acyliminium Intermediate Ald->Imine + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Imine->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized->Product - H2O

Caption: Biginelli-type condensation pathway.

Application Note: Catalyst-Free Synthesis

A significant advantage of this MCR is the ability to perform it under catalyst-free conditions.[8] This "green chemistry" approach avoids contamination of the product with metal catalysts and simplifies the work-up procedure. The reaction is typically driven to completion by heating in a high-boiling polar aprotic solvent such as DMF. While acid catalysts can be used, they have been found to sometimes favor the competing Hantzsch pathway, making the catalyst-free method preferable for selective synthesis of pyrazolo[1,5-a]pyrimidines.[8][9]

Protocol: Catalyst-Free Synthesis of 2-Aryl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles

This protocol is adapted from the work of Zelenin et al., demonstrating a robust, catalyst-free Biginelli-type reaction.[8][9]

Materials:

  • 5-Amino-3-arylpyrazole-4-carbonitrile (1.0 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, N-aryl-3-oxobutanamide) (1.2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Methanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-amino-3-arylpyrazole-4-carbonitrile (1.0 mmol), the aromatic aldehyde (1.1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and DMF (5 mL).

  • Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from methanol to afford the pure 4,7-dihydropyrazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Aldehyde (R')1,3-DicarbonylTime (h)Yield (%)[8]
BenzaldehydeAcetylacetone375
4-Cl-BenzaldehydeAcetylacetone281
BenzaldehydeN-phenylacetoacetamide468
4-MeO-Benzaldehyde1,3-Cyclohexanedione380

Section 3: Hantzsch-Type Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged structure in drug discovery, known for its activity as a kinase inhibitor.[10][12] The Hantzsch pyridine synthesis, a classic MCR, can be adapted to use aminopyrazoles, showcasing their C,N-binucleophilic nature.[10][13][14]

Mechanistic Rationale

The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[15][16][17] In the modified version, the 5-aminopyrazole serves as the nitrogen donor and one of the active methylene components. The reaction likely proceeds via an initial Knoevenagel condensation between the aldehyde and one of the dicarbonyl components, followed by a Michael addition of the aminopyrazole's C4 position, and subsequent cyclization and dehydration to form the fused pyridine ring.[13][14]

Mechanism Diagram: Hantzsch-Type Reaction

Hantzsch_Mechanism Hantzsch-Type Mechanism for Pyrazolo[3,4-b]pyridine Synthesis cluster_reactants Reactants AP 5-Aminopyrazole (C,N-Binucleophile) Michael Michael Adduct AP->Michael Michael Addition (via C4 of Pyrazole) Ald Aldehyde (R'-CHO) Knoevenagel Knoevenagel Adduct Ald->Knoevenagel + β-Ketoester Ketoester β-Ketoester Knoevenagel->Michael Michael Addition (via C4 of Pyrazole) Cyclized Cyclized Dihydro Intermediate Michael->Cyclized Intramolecular Condensation Product Pyrazolo[3,4-b]pyridine Cyclized->Product - H2O (Aromatization)

Caption: Hantzsch-type condensation pathway.

Application Note: Microwave-Assisted Synthesis

Conventional heating for Hantzsch-type syntheses can require long reaction times.[15] Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to cleaner products and higher yields in a fraction of the time.[12][18] The rapid, uniform heating provided by microwaves efficiently drives the reaction forward, making it an ideal technique for library synthesis.[18]

Protocol: Microwave-Assisted Hantzsch-Type Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a general method for the rapid synthesis of pyrazolo[3,4-b]pyridines via a microwave-assisted, three-component reaction.[12]

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Acetic acid (catalyst, 0.5 mL)

  • Ethanol (solvent, 5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 3-aminopyrazole (1.0 mmol), aromatic aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrazolo[3,4-b]pyridine product.

  • Confirm the structure of the product using standard analytical techniques.

Aldehydeβ-DicarbonylTime (min)Yield (%)[12]
BenzaldehydeEthyl acetoacetate1580
4-NitrobenzaldehydeEthyl acetoacetate1085
2-ChlorobenzaldehydeDimedone2078
3-PyridinecarboxaldehydeMethyl acetoacetate1575

Section 4: The Ugi Four-Component Reaction (U-4CR) for Peptide Mimetics

The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs for generating molecular diversity.[19][20] By employing an aminopyrazole as the amine component, researchers can rapidly synthesize libraries of complex α-acylamino amides bearing the pyrazole scaffold, which are valuable as potential peptide mimetics in drug discovery.[6]

Mechanistic Rationale

The U-4CR brings together an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[21] The reaction is initiated by the formation of an imine from the amine (the aminopyrazole) and the carbonyl compound. This imine is then attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which drives the entire reaction sequence to completion, yielding a stable bis-amide product.[19][21]

Mechanism Diagram: Ugi Four-Component Reaction

Ugi_Mechanism General Mechanism of the Ugi Four-Component Reaction cluster_reactants Reactants Amine Aminopyrazole Imine Imine Formation (+ H2O) Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Acid Carboxylic Acid Adduct α-Adduct Acid->Adduct + Carboxylate Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium Nucleophilic Attack Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Ugi four-component reaction pathway.

Experimental Workflow: General MCR Protocol

The following workflow is applicable to many MCRs, including the Ugi reaction, and emphasizes efficiency and proper analytical validation.

MCR_Workflow General Experimental MCR Workflow Prep 1. Reagent Preparation (Stoichiometry Check) Reaction 2. Reaction Setup (Solvent, Catalyst, Temp.) Prep->Reaction Monitor 3. Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Workup 4. Work-up & Isolation (Extraction, Filtration) Monitor->Workup Reaction Complete Purify 5. Purification (Chromatography, Recrystallization) Workup->Purify Analysis 6. Structure Confirmation (NMR, MS, HRMS) Purify->Analysis Result Pure Product Analysis->Result

Caption: A typical workflow for MCRs.

Protocol: Ugi Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol provides a representative procedure for an Ugi reaction using a 5-aminopyrazole.

Materials:

  • 5-Amino-1,3-dimethyl-1H-pyrazole (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Methanol (MeOH) (5 mL)

Procedure:

  • To a 25 mL screw-cap vial containing a magnetic stir bar, add methanol (5 mL).

  • Add the 5-amino-1,3-dimethyl-1H-pyrazole (1.0 mmol) and benzaldehyde (1.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Add the acetic acid (1.0 mmol) to the mixture, followed by the tert-butyl isocyanide (1.0 mmol). Note: Isocyanides are volatile and have a strong, unpleasant odor; handle them in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic.[21]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Conclusion

Multicomponent reactions are indispensable tools for modern medicinal chemistry, and aminopyrazoles are ideal substrates for these powerful transformations. By leveraging the distinct C,N- and N,N-binucleophilic reactivity of the aminopyrazole core, chemists can selectively and efficiently synthesize diverse and complex heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Furthermore, the use of aminopyrazoles in robust MCRs like the Ugi reaction opens the door to vast libraries of novel, peptide-like structures. The protocols and insights provided herein offer a solid foundation for researchers to explore these reactions in their own drug discovery programs, accelerating the path toward new therapeutic agents.[22]

References

Application Notes and Protocols: The Versatile Scaffold of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a diverse array of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6]

Within this important class of compounds, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive amino group and a cyano group, flanking a central pyrazole core, provides synthetic handles for extensive chemical modifications and the construction of more complex, fused heterocyclic systems. This document serves as a comprehensive guide to the applications of this scaffold, complete with detailed protocols for the synthesis and evaluation of its derivatives.

The Strategic Advantage of this compound

The utility of this compound in drug discovery is rooted in its unique structural features:

  • Reactive Moieties: The 5-amino group serves as a potent nucleophile, readily participating in reactions to form amides, ureas, and Schiff bases, or to construct fused ring systems. The 4-carbonitrile group is a versatile precursor for the synthesis of amides, carboxylic acids, and tetrazoles, and can also participate in cyclization reactions.

  • Scaffold Rigidity and Vectorial Display: The pyrazole ring provides a rigid core that allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

  • Hydrogen Bonding Capabilities: The ring nitrogens and the amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets.

  • Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, a desirable property for drug candidates.

These features make this compound an ideal starting point for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Key Therapeutic Applications and Target Families

Derivatives of the 5-aminopyrazole-4-carbonitrile scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Kinase Inhibitors in Oncology

A primary application of this scaffold is in the development of kinase inhibitors for cancer therapy.[7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 5-aminopyrazole core can be elaborated to create potent and selective inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Novel indole derivatives linked to a pyrazole moiety have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle.[6]

  • PI3 Kinase: Pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, with excellent cytotoxicity against breast cancer cells.[6]

The general structure of these inhibitors often involves the 5-amino group being incorporated into a larger heterocyclic system that binds to the hinge region of the kinase ATP-binding pocket, while other substituents on the pyrazole ring project into solvent-exposed regions or other pockets to enhance potency and selectivity.

G cluster_0 Kinase Inhibition by a Pyrazole Derivative Pyrazole_Scaffold 5-Aminopyrazole Derivative Kinase Kinase Active Site Pyrazole_Scaffold->Kinase Competitive Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: Kinase inhibition by a competitive pyrazole-based inhibitor.

Antimicrobial Agents

The pyrazole nucleus is also a key component of many compounds with potent antimicrobial activity.[1] Derivatives of 5-aminopyrazole-4-carbonitriles have been synthesized and evaluated for their antibacterial and antifungal properties. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including sedative/hypnotic effects.[8][9] This protocol describes a general method for their synthesis from this compound.

Objective: To synthesize a 7-aryl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

Materials:

  • This compound

  • An appropriate β-dicarbonyl compound (e.g., a substituted benzoylacetonitrile)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the β-dicarbonyl compound in a minimal amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The reaction proceeds via a condensation reaction between the 5-amino group of the pyrazole and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound.[8]

G Start 5-amino-3-methyl-1H- pyrazole-4-carbonitrile + β-dicarbonyl compound Reaction Condensation & Intramolecular Cyclization (Acetic Acid, Reflux) Start->Reaction Workup Precipitation in Ice-Water Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pyrazolo[1,5-a]pyrimidine Derivative Purification->Product

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a synthesized pyrazole derivative against a specific protein kinase.

Materials:

  • Synthesized pyrazole derivative (test compound)

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Multi-well plates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the kinase assay buffer.

  • Reaction Mixture: In each well of the multi-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This is typically a two-step process involving the depletion of remaining ATP and the conversion of ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Self-Validation: The assay should include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly. A known kinase inhibitor can also be used as a reference compound.

Data Presentation: Representative Biological Activity

The following table summarizes the in vitro inhibitory activity of a hypothetical series of pyrazole derivatives against a target kinase.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)
PZ-001 PhenylH5,200
PZ-002 4-ChlorophenylH1,500
PZ-003 4-MethoxyphenylH2,800
PZ-004 4-ChlorophenylMethyl850
PZ-005 4-ChlorophenylEthyl920

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its inherent reactivity and structural features provide a robust platform for the design and synthesis of novel therapeutic agents with a wide range of biological activities. The protocols and information presented herein offer a solid foundation for researchers to explore the potential of this privileged structure in their drug discovery programs.

References

Application Notes & Protocols: The Strategic Utility of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Crop Protection

Heterocyclic compounds are the cornerstone of modern agrochemical design, with nitrogen-containing rings being particularly prominent in over 85% of highly active, low-toxicity pesticides.[1] Among these, the pyrazole ring system has emerged as a uniquely versatile and potent pharmacophore. Its derivatives have led to the development of commercial products across all major agrochemical categories, including fungicides, herbicides, and insecticides.[2][3]

The success of the pyrazole scaffold lies in its structural and electronic properties, which allow for precise three-dimensional arrangements of substituents. This facilitates strong and specific interactions with biological targets in pests and weeds. 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 6994-25-8) is a particularly valuable intermediate. Its trifunctional nature—an amino group, a nitrile group, and a reactive pyrazole ring—offers multiple handles for chemical modification, enabling the creation of diverse and complex molecular architectures tailored for specific biological activities.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of this key intermediate is the first step in its effective utilization.

PropertyValue
IUPAC Name This compound
CAS Number 6994-25-8
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
Appearance Off-white to light yellow powder
Melting Point 175-179 °C
Solubility Soluble in DMSO, DMF, and hot ethanol
Protocol 1: Laboratory-Scale Synthesis

The synthesis of this compound is typically achieved through the cyclocondensation of a suitable precursor with hydrazine. A common and reliable method involves the reaction of (1-ethoxyethylidene)malononitrile with hydrazine hydrate.

Materials:

  • (1-Ethoxyethylidene)malononitrile

  • Hydrazine hydrate (64-85%)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure this compound.

Causality: The reaction proceeds via an initial Michael-type addition of hydrazine to the electron-deficient double bond of the malononitrile derivative. This is followed by an intramolecular cyclization where the terminal amino group attacks one of the nitrile groups, leading to the formation of the stable pyrazole ring after tautomerization. Acetic acid catalyzes the initial addition and the subsequent cyclization steps.

G reagents Reagents: (1-Ethoxyethylidene)malononitrile Hydrazine Hydrate Ethanol, Acetic Acid setup 1. Dissolve in Ethanol + Acetic Acid reagents->setup addition 2. Add Hydrazine Hydrate setup->addition reflux 3. Reflux for 4-6h addition->reflux workup 4. Cool to RT Precipitation reflux->workup isolation 5. Vacuum Filtration Wash with Cold Ethanol workup->isolation product Pure Product isolation->product

Workflow for the synthesis of the target pyrazole.

Application in Agrochemical Synthesis

The true value of this compound lies in its role as a versatile synthon. The amino and nitrile groups serve as key functional handles for building more complex molecules with targeted agrochemical activity.

Synthesis of Pyrazole Carboxamide Fungicides (SDHI)

Many modern fungicides, such as Bixafen and Fluxapyroxad, are pyrazole carboxamides that function as Succinate Dehydrogenase Inhibitors (SDHI).[4][5] They block the fungal respiratory chain, leading to cell death. The core structure can be synthesized from our title compound.

Protocol 2: Synthesis of a Generic Pyrazole Carboxamide Precursor

This protocol outlines the conversion of the nitrile group to a carboxylic acid, followed by amide coupling.

Step A: Hydrolysis of the Nitrile

  • Reaction: Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to 100-110 °C for 8-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralization: Carefully pour the cooled reaction mixture onto ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid.

  • Isolation: Filter the solid, wash with water, and dry.

Step B: Amide Coupling

  • Acid Chloride Formation: Suspend the carboxylic acid from Step A (1.0 eq) in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise and stir at room temperature for 2-3 hours to form the acid chloride.

  • Coupling Reaction: In a separate flask, dissolve the desired substituted aniline (e.g., 2-chloroaniline) (1.0 eq) and a base like triethylamine (1.5 eq) in DCM.

  • Addition: Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole carboxamide. Purify by column chromatography.

G start 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile hydrolysis Step A: Hydrolysis (H₂SO₄, H₂O, Heat) start->hydrolysis acid Pyrazole Carboxylic Acid hydrolysis->acid activation Step B1: Activation (SOCl₂, DCM) acid->activation chloride Pyrazole Acid Chloride activation->chloride coupling Step B2: Coupling (Triethylamine, DCM) chloride->coupling aniline Substituted Aniline aniline->coupling product Pyrazole Carboxamide (Fungicide Core) coupling->product

Synthesis pathway to Pyrazole Carboxamide Fungicides.
Synthesis of Pyrazole-based Herbicides

Pyrazole derivatives are prominent in herbicides that inhibit enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[6][7] The amino group of our starting pyrazole is a key reaction site for building these structures.

Protocol 3: Synthesis of a Pyrazole-Amide Herbicide Derivative

This protocol demonstrates the acylation of the 5-amino group, a common step in creating herbicidal molecules.

  • Setup: Dissolve this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C. Slowly add a solution of a substituted benzoyl chloride (e.g., 2-chloro-4-(methylsulfonyl)benzoyl chloride) (1.1 eq) in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours.

  • Work-up: Quench the reaction with water. If using DCM, separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate. If using THF, remove the solvent and partition the residue between ethyl acetate and water.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the target pyrazole-amide derivative.

Causality: The 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. The specific substituents on the benzoyl chloride are designed to fit into the active site of the target enzyme (e.g., HPPD).[7][8]

Synthesis of Phenylpyrazole Insecticides

The phenylpyrazole class, famously represented by Fipronil, acts by blocking GABA-gated chloride channels in insects.[9] While Fipronil itself has a different substitution pattern, our intermediate can be used to generate analogs and explore new insecticidal scaffolds.

Protocol 4: N-Arylation to form a Phenylpyrazole Core

This protocol describes the arylation of the pyrazole N1 position, a critical step for creating Fipronil-type insecticides.

  • Deprotonation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in dry DMF. Add a solution of this compound (1.0 eq) in dry DMF dropwise at 0 °C. Stir for 30 minutes at this temperature to allow for complete deprotonation of the pyrazole N-H.

  • Arylation: Add a solution of the activated aryl halide (e.g., 2,6-dichloro-4-(trifluoromethyl)nitrobenzene) (1.1 eq) in dry DMF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 8-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction and carefully quench by adding saturated ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality: The pyrazole N-H is acidic and can be deprotonated by a strong base like NaH to form a nucleophilic anion. This anion then displaces a leaving group (like a nitro or halide group) on an electron-deficient aromatic ring in a nucleophilic aromatic substitution (SNAr) reaction to form the N-aryl bond, which is essential for insecticidal activity.[9][10]

Biological Screening Protocols

Once derivatives are synthesized, their biological efficacy must be evaluated. The following are standard, validated protocols for preliminary screening.

Protocol 5: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While still molten, add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended media into petri dishes. A DMSO-only plate serves as the negative control.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani), in the center of each plate.[2]

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Measurement: When the fungal growth in the control plate has nearly reached the edge, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

G prep 1. Prepare PDA Media + Test Compound inoc 2. Inoculate with Fungal Plug prep->inoc incub 3. Incubate at 25-28°C inoc->incub measure 4. Measure Colony Diameter incub->measure calc 5. Calculate % Inhibition measure->calc result EC₅₀ Value calc->result

Experimental workflow for in vitro fungicidal screening.
Protocol 6: Herbicidal Assay (Greenhouse Post-Emergence)

This assay evaluates the effect of a compound on young, emerged weeds.

  • Plant Growth: Grow target weed species (e.g., Setaria viridis, Abutilon theophrasti) in pots in a greenhouse until they reach the 2-3 leaf stage.

  • Compound Preparation: Prepare a spray solution of the test compound in a suitable solvent/surfactant system (e.g., acetone/water with Tween-20).

  • Application: Spray the plants evenly with the test solution at a specific application rate (e.g., 150 g ai/ha).[6][11] A solvent/surfactant only spray serves as the control.

  • Incubation: Return the plants to the greenhouse and observe for 14-21 days.

  • Assessment: Visually assess the herbicidal effect (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.

Protocol 7: Insecticidal Assay (Leaf-Dip Bioassay)

This method is effective for testing compounds against leaf-eating insect larvae.

  • Solution Prep: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., acetone-water).

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solutions for 10-15 seconds and allow them to air dry. Leaves dipped in solvent only serve as the control.

  • Exposure: Place one treated leaf into a petri dish lined with moist filter paper. Introduce a set number of larvae (e.g., 10 second-instar larvae).

  • Incubation: Keep the dishes at 25 °C with a set photoperiod.

  • Mortality Count: Assess larval mortality after 48 or 72 hours.[12] Larvae are considered dead if they cannot move when prodded with a fine brush. Calculate the mortality rate.

Data Presentation and Analysis

For robust comparison, biological activity data should be quantified. Dose-response experiments are conducted to determine the concentration of a compound required to elicit a 50% response.

Derivative IDTarget OrganismAssay TypeEC₅₀ / GR₅₀ / LC₅₀ (µg/mL or g/ha)
Fungi-01Botrytis cinereaMycelial Growth2.43 µg/mL
Herbi-01Setaria viridisPost-emergence150 g/ha (75% inhibition)
Insect-01Plutella xylostellaLeaf-Dip6.75 µg/mL
Control-->100 / >500
  • EC₅₀ (Effective Concentration): Concentration that causes 50% of the maximum inhibitory effect (e.g., fungal growth).

  • GR₅₀ (Growth Reduction): Concentration that causes a 50% reduction in plant growth/biomass.

  • LC₅₀ (Lethal Concentration): Concentration that causes 50% mortality in the test population.

Conclusion

This compound is more than just a chemical; it is a strategic starting point for innovation in agrochemical research. Its accessible synthesis and versatile functional groups provide a robust platform for generating novel derivatives with potent fungicidal, herbicidal, and insecticidal activities. The protocols outlined in this guide offer a validated framework for synthesizing and evaluating these derivatives, empowering researchers to efficiently navigate the discovery pipeline and develop the next generation of crop protection solutions.

References

Purification of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile via Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using recrystallization, a robust and scalable technique for achieving high purity of solid compounds.

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble even at high temperatures, allowing for their removal via hot filtration.

This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of heterocyclic intermediates. It offers a step-by-step methodology, explains the rationale behind procedural choices, and provides a framework for troubleshooting and optimization.

Physicochemical Properties and Impurity Profile

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₆N₄[1][2]
Molar Mass122.13 g/mol [1][2]
AppearanceWhite to off-white crystalline solid[2]
Melting PointData for the N-methylated analog (5-amino-1-methyl-1H-pyrazole-4-carbonitrile) is 222-223 °C, suggesting a relatively high melting point for the target compound.[3]
SolubilityLow in water; moderate in polar organic solvents such as DMSO and DMF.[1]

Potential Impurities:

The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the condensation of a β-ketonitrile with hydrazine.[4][5] Potential impurities may include:

  • Unreacted Starting Materials: Such as (1-cyano-2-oxopropyl)malononitrile and hydrazine hydrate.

  • Regioisomers: Formation of the isomeric 3-amino-5-methyl-1H-pyrazole-4-carbonitrile is possible, though often the 5-amino isomer is thermodynamically favored.

  • By-products: Resulting from side reactions, such as self-condensation of the starting materials or degradation products.

Solvent Selection for Recrystallization

Recommended Solvent Screening:

A preliminary solvent screen is essential to identify the optimal solvent or solvent system. The following solvents are recommended for initial screening:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Toluene

  • Ethanol/Water mixtures

  • Ethyl Acetate/Hexane mixtures

The ideal solvent will exhibit poor solubility at room temperature and high solubility near its boiling point.

Experimental Protocol

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Safety Precautions:
  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[8]

  • The compound is classified as a skin and eye irritant.[8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the specific solvents being used.

Recrystallization Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Heat and Stir to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes G Slow Cooling to Room Temp. D->G No F Collect Hot Filtrate E->F F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration K Wash Crystals with Cold Solvent J->K L Dry Purified Crystals K->L

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating.[9]

    • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a Büchner funnel and receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution under vacuum.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

    • Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of the purified compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature or in a desiccator until a constant weight is achieved.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are present.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Consider using a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent and repeat the cooling process.
Low Recovery The compound has significant solubility in the solvent at low temperatures, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution.
Colored Impurities Remain The impurity has similar solubility to the target compound.Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[12]

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the purification of this compound by recrystallization. The key to a successful purification lies in the careful selection of an appropriate solvent system and controlled cooling to promote the formation of pure crystals. By following this guide and employing good laboratory practices, researchers can obtain high-purity material essential for the advancement of their research and development endeavors.

References

Application Notes and Protocols: Scale-up Synthesis Considerations for Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their diverse biological activities have driven extensive research into their synthesis.[4][5] Transitioning from laboratory-scale synthesis to large-scale industrial production, however, presents a unique set of challenges that require careful consideration of reaction conditions, safety, cost-effectiveness, and environmental impact.[6][7] This guide provides an in-depth analysis of the key factors and protocols for the successful scale-up of aminopyrazole synthesis, intended for researchers, scientists, and drug development professionals.

The most prevalent synthetic routes to aminopyrazoles involve the condensation of hydrazines with 1,3-dielectrophilic species, such as β-ketonitriles or α,β-unsaturated nitriles.[1][4][8] While straightforward in principle, these reactions can be complicated by issues of regioselectivity, impurity formation, and thermal control when conducted on a larger scale.[4]

Core Synthetic Strategies and Scale-up Concerns

The choice of synthetic route is paramount for a successful scale-up campaign. The most common methods for preparing 3(5)-aminopyrazoles and 4-aminopyrazoles are outlined below, with a focus on their industrial applicability.

Synthesis of 3(5)-Aminopyrazoles
1. From β-Ketonitriles and Hydrazines

This is one of the most versatile and widely used methods for synthesizing 5-aminopyrazoles.[1] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then cyclizes.[1]

Causality of Experimental Choices:

  • Solvent Selection: While ethanol is common in lab-scale syntheses, for industrial applications, higher-boiling and less flammable solvents like toluene or DMSO might be preferred, especially when higher reaction temperatures are required.[4] Solvent choice also impacts reaction kinetics and selectivity.

  • Catalyst/Base: The use of a base can be critical, particularly when using hydrazine salts.[4] However, the amount and type of base must be carefully optimized, as excess basicity can hinder the cyclization step.[4] For instance, a tert-butoxide-assisted Claisen condensation to form the β-ketonitrile intermediate, followed by neutralization before hydrazine addition, has been shown to improve overall yield.[4]

  • Regioselectivity with Monosubstituted Hydrazines: The reaction of monosubstituted hydrazines with unsymmetrical β-ketonitriles can lead to a mixture of regioisomers.[4] Controlling this regioselectivity is a major challenge in scale-up. Factors such as the steric hindrance of the hydrazine substituent and the reaction conditions (e.g., acidic vs. basic) can influence the isomeric ratio.[4]

2. From α,β-Unsaturated Nitriles and Hydrazines

This route is another major pathway to 3(5)-aminopyrazoles.[4] The presence of a leaving group on the alkene is crucial for the formation of the aromatic pyrazole ring.[4]

Causality of Experimental Choices:

  • Regiodivergent Conditions: The regioselectivity of the condensation between monosubstituted hydrazines and α,β-unsaturated nitriles can be controlled by the reaction conditions. For example, using acetic acid in toluene under microwave activation can favor the 5-aminopyrazole isomer, while sodium ethoxide in ethanol can lead to the 3-aminopyrazole isomer.[4] Translating microwave-assisted conditions to large-scale continuous flow reactors is a key consideration for industrial production.

  • Leaving Group: The nature of the leaving group on the α,β-unsaturated nitrile influences the reaction rate and conditions. More reactive leaving groups may allow for milder reaction temperatures, which is beneficial for safety and energy consumption on a large scale.

Synthesis of 4-Aminopyrazoles
1. Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10][11] To obtain 4-aminopyrazoles, this method often involves a multi-step procedure starting from a 1,3-dicarbonyl compound that is first converted to an oxime derivative before the cyclization with hydrazine.[4]

Causality of Experimental Choices:

  • Acid Catalyst: The Knorr synthesis is typically acid-catalyzed.[10][11] On a large scale, the choice and amount of acid are critical for controlling reaction rate and preventing unwanted side reactions. The use of sub-equivalent amounts of acid at a controlled pH (between 0 and 6.9) has been shown to be effective.[12][13]

  • One-Pot Procedures: For industrial efficiency, one-pot syntheses are highly desirable. The Thorpe-Ziegler cyclization offers a one-pot approach to tetrasubstituted 4-aminopyrazoles, which can be significantly accelerated using microwave activation, reducing reaction times from hours to minutes.[4]

Key Scale-up Process Parameters

Successfully transitioning from a lab-scale procedure to a robust industrial process requires careful attention to several critical parameters.

Starting Material Sourcing and Quality

For large-scale production, the availability, cost, and purity of starting materials are paramount. Impurities in starting materials can lead to the formation of difficult-to-remove byproducts, impacting the final product's quality and yield.

Thermal Management and Safety

Many of the reactions involved in aminopyrazole synthesis are exothermic. Proper thermal management is crucial to prevent runaway reactions.[7] Key considerations include:

  • Reactor Design: Jacketed reactors with efficient heat exchange systems are necessary.

  • Addition Rates: The rate of addition of reagents, especially highly reactive ones like hydrazine, must be carefully controlled to manage the heat generated.

  • Process Safety Studies: Differential Scanning Calorimetry (DSC) and other thermal analysis techniques should be employed to understand the thermal hazards associated with the reaction mixture.

Mixing and Mass Transfer

Efficient mixing becomes more challenging in large reactors.[7] Poor mixing can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The choice of impeller type and agitation speed must be optimized for the specific reaction viscosity and vessel geometry.

Downstream Processing: Crystallization and Purification

The isolation and purification of the final aminopyrazole product are critical steps that significantly impact the overall process efficiency and product quality.

  • Crystallization: This is a primary method for purification and achieving the desired solid-state form.[14] The choice of solvent, cooling profile, and seeding strategy are crucial for controlling crystal size, shape, and purity.[14] For some aminopyrazoles, forming an acid addition salt can facilitate crystallization and purification.[15][16]

  • Filtration and Drying: The efficiency of filtration and drying depends on the crystal morphology. Well-defined crystals are easier to filter and dry, reducing cycle times and solvent waste.

Experimental Protocols

The following protocols provide a starting point for the scale-up of common aminopyrazole syntheses. These should be optimized and validated at a smaller scale before attempting large-scale production.

Protocol 1: Scale-up Synthesis of a 5-Aminopyrazole from a β-Ketonitrile

This protocol is a generalized procedure and requires optimization for specific substrates.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.1 eq)

  • Ethanol or Toluene

  • Acetic Acid (catalytic amount, if needed)

Procedure:

  • Charge a suitably sized reactor with the β-ketonitrile and the chosen solvent.

  • Begin agitation and ensure the mixture is homogeneous.

  • If using a hydrazine salt, add a suitable base (e.g., triethylamine) and stir until the salt has fully reacted.

  • Slowly add the hydrazine hydrate or substituted hydrazine to the reactor, maintaining the temperature within a pre-determined range (e.g., 20-30 °C) using a cooling jacket. The addition rate should be controlled to manage the exotherm.

  • After the addition is complete, slowly heat the reaction mixture to reflux and hold for a specified time (e.g., 4-8 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • The product may crystallize upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Isolate the product by filtration, wash with cold solvent, and dry under vacuum at an appropriate temperature.

Protocol 2: Purification of an Aminopyrazole by Salt Formation and Recrystallization

Materials:

  • Crude Aminopyrazole

  • Suitable organic solvent (e.g., acetone, ethanol, isopropanol)[15]

  • Inorganic or organic acid (e.g., HCl, H2SO4, oxalic acid)[15]

Procedure:

  • Dissolve the crude aminopyrazole in the chosen organic solvent in a reactor. Gentle heating may be required.

  • Slowly add at least an equimolar amount of the selected acid while stirring.

  • The acid addition salt will precipitate or crystallize from the solution. The process can be aided by cooling the mixture.

  • Isolate the salt by filtration and wash with a small amount of cold solvent.

  • To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate). The free aminopyrazole can then be extracted with an organic solvent or isolated by filtration if it precipitates.

  • For further purification, the free base can be recrystallized from an appropriate solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Synthesis of Aminopyrazoles[4]
Starting MaterialsConditionsProductYield (%)
3-Methoxyacrylonitrile & PhenylhydrazineAcOH, Toluene, Microwave5-Amino-1-phenylpyrazole90
3-Methoxyacrylonitrile & PhenylhydrazineEtONa, EtOH, Microwave3-Amino-1-phenylpyrazole85

Visualization of Workflows

Diagram 1: General Workflow for Aminopyrazole Synthesis Scale-up

G cluster_0 Lab-Scale Development cluster_1 Process Development & Scale-up cluster_2 Downstream Processing Route Scouting Route Scouting Reaction Optimization Reaction Optimization Route Scouting->Reaction Optimization Process Safety Assessment Process Safety Assessment Reaction Optimization->Process Safety Assessment Transfer to Process Chemistry Raw Material Sourcing Raw Material Sourcing Process Safety Assessment->Raw Material Sourcing Pilot Scale Synthesis Pilot Scale Synthesis Raw Material Sourcing->Pilot Scale Synthesis Full-Scale Production Full-Scale Production Pilot Scale Synthesis->Full-Scale Production Crystallization Studies Crystallization Studies Pilot Scale Synthesis->Crystallization Studies Crude Product Filtration & Drying Optimization Filtration & Drying Optimization Full-Scale Production->Filtration & Drying Optimization Bulk Product Crystallization Studies->Filtration & Drying Optimization Final Product Formulation Final Product Formulation Filtration & Drying Optimization->Final Product Formulation

Caption: Decision workflow for aminopyrazole synthesis scale-up.

Diagram 2: Synthetic Pathways to Aminopyrazoles

G Hydrazine Hydrazine 3(5)-Aminopyrazole 3(5)-Aminopyrazole Hydrazine->3(5)-Aminopyrazole Condensation 4-Aminopyrazole 4-Aminopyrazole Hydrazine->4-Aminopyrazole Knorr Synthesis beta-Ketonitrile beta-Ketonitrile beta-Ketonitrile->3(5)-Aminopyrazole alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile->3(5)-Aminopyrazole 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->4-Aminopyrazole

Caption: Key synthetic routes to aminopyrazoles.

Conclusion

The successful scale-up of aminopyrazole synthesis is a multi-faceted challenge that requires a deep understanding of the underlying chemistry and chemical engineering principles. By carefully considering factors such as synthetic route selection, reaction conditions, thermal safety, and downstream processing, it is possible to develop robust, efficient, and safe manufacturing processes for these important heterocyclic compounds. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to navigate the complexities of taking aminopyrazole synthesis from the lab to an industrial scale.

References

Application Note: The Strategic Use of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a proven therapeutic strategy. Within the vast chemical space explored for this purpose, the pyrazole ring has emerged as a "privileged scaffold."[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a foundational element in numerous FDA-approved drugs.[1]

The power of the pyrazole scaffold lies in its capacity to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase domain. This region is a flexible backbone segment that connects the N- and C-lobes of the kinase, and its interaction with an inhibitor is a critical anchor point for achieving high potency.[2] Specifically, 3-aminopyrazole and 5-aminopyrazole derivatives are exceptionally effective hinge-binders.[2][3]

This application note focuses on 5-amino-3-methyl-1H-pyrazole-4-carbonitrile , a highly versatile and functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-proven synthetic protocols, and outline methods for evaluating the biological activity of the resulting compounds.

The Chemical Rationale: Why this compound?

The efficacy of this compound (hereafter AMPC ) as a precursor stems from its distinct structural features:

  • The 5-Amino Group: This primary amine is a potent nucleophile, serving as the primary reactive handle for coupling with other heterocyclic systems, typically through nucleophilic aromatic substitution (SNAr). It is also a crucial hydrogen bond donor, directly engaging with the kinase hinge backbone.[4]

  • The Pyrazole Ring Nitrogens: One of the ring nitrogens acts as a hydrogen bond acceptor, completing the canonical bidentate interaction with the kinase hinge that is essential for high-affinity binding.[2][4]

  • The 4-Carbonitrile Group: This electron-withdrawing group influences the electronics of the pyrazole ring, potentially modulating the pKa of the ring nitrogens and the nucleophilicity of the amino group. Furthermore, it provides a valuable synthetic handle for further derivatization to explore deeper pockets of the ATP-binding site or to enhance pharmacokinetic properties.

  • The 3-Methyl Group: This small alkyl group provides a steric footprint that can be exploited to achieve selectivity. It can occupy small hydrophobic pockets near the hinge region, and its presence can disfavor binding to kinases with bulkier residues at the corresponding position.

Mechanism of Kinase Hinge Interaction

The primary value of the AMPC scaffold is its ability to form a stable, bidentate hydrogen bond network with the kinase hinge. This interaction anchors the inhibitor within the ATP-binding site, allowing other parts of the molecule to engage with different regions to confer potency and selectivity.

G cluster_inhibitor AMPC Core cluster_kinase Kinase Hinge Region AMPC 5-Amino-3-methyl- 1H-pyrazole-4-carbonitrile (Inhibitor Core) Met_CO Hinge Backbone Carbonyl C=O AMPC->Met_CO H-Bond (Acceptor) Met_NH Hinge Backbone Amide N-H Met_NH->AMPC

Caption: AMPC core forming critical hydrogen bonds with the kinase hinge backbone.

Synthetic Protocol: Building a Kinase Inhibitor Core

The most common and effective strategy for utilizing AMPC is its condensation with an activated halo-heterocycle, such as a 4-chloropyrimidine or 2-chloropyridine, via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the synthesis of a representative N-(4-cyano-3-methyl-1H-pyrazol-5-yl)-pyrimidine scaffold, a core structure found in numerous CDK and other kinase inhibitors.[5]

Overall Synthetic Workflow

workflow Reactants Reactants: - AMPC - 4-Chloro-pyrimidine deriv. - Base (DIPEA) - Solvent (n-Butanol) Setup Reaction Setup Combine reactants under N2 atmosphere Reactants->Setup Reaction Microwave Irradiation 120-150°C 30-90 min Setup->Reaction Monitoring Reaction Monitoring (LC-MS / TLC) Reaction->Monitoring Workup Aqueous Workup & Solvent Removal Monitoring->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product Characterization (NMR, MS, Purity) Purification->Product

Caption: General workflow for the synthesis of a pyrazole-pyrimidine core.

Protocol: Microwave-Assisted Synthesis of a Pyrazolo-Pyrimidine Core

Objective: To synthesize a core kinase inhibitor scaffold via SNAr reaction.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound (AMPC)5453-07-6Sigma-AldrichStarting material (1.0 eq)
2,4-dichloro-5-methylpyrimidine1780-31-0Sigma-AldrichExample electrophile (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichNon-nucleophilic base (3.0 eq)
n-Butanol71-36-3Fisher ScientificHigh-boiling solvent
Dichloromethane (DCM)75-09-2VWRFor extraction
Ethyl Acetate (EtOAc)141-78-6VWRFor chromatography
Hexanes110-54-3VWRFor chromatography
Saturated aq. NaHCO₃N/ALab preparedFor workup
BrineN/ALab preparedFor workup
Anhydrous Na₂SO₄7757-82-6Sigma-AldrichDrying agent
Silica Gel63231-67-4SiliCycle Inc.For column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 200 mg).

  • Add the 2,4-dichloro-5-methylpyrimidine (1.1 eq).

  • Add n-butanol (e.g., 4 mL) to dissolve/suspend the solids.

  • Add DIPEA (3.0 eq) to the mixture.

  • Seal the vial tightly with the appropriate cap.

  • Microwave Reaction: Place the vial in a microwave reactor. Set the reaction conditions to heat to 140°C for 60 minutes with magnetic stirring. Causality: Microwave heating dramatically accelerates the SNAr reaction, which is often slow under conventional heating, by efficiently overcoming the activation energy.

  • Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 50% EtOAc/Hexanes) to check for consumption of the starting material. Alternatively, analyze a diluted sample by LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Redissolve the residue in DCM (e.g., 20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aq. NaHCO₃ (1 x 15 mL) to remove excess acid and base, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 70%). Trustworthiness: This step is critical for removing unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity. The expected yield is typically in the range of 55-75%.

Application Protocol: Evaluating Inhibitor-Kinase Binding

After synthesis and purification, the compound's ability to bind to its target kinase must be quantified. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and reliable method to screen for and validate compound binding.

Principle: DSF measures the thermal stability of a protein. A ligand that binds to a protein will typically stabilize its folded state, resulting in an increase in its melting temperature (Tₘ). The magnitude of this thermal shift (ΔTₘ) is indicative of binding affinity.[2]

Signaling Pathway Context

The synthesized pyrazolo-pyrimidine core is a known scaffold for Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis, a key anti-cancer mechanism.[5][6]

pathway cluster_path Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK Activity G2 G2/M Phase S->G2 CDK Activity CDK Target Kinase (e.g., CDK2) CDK->G1 Arrest Cell Cycle Arrest & Apoptosis Inhibitor Synthesized Inhibitor (from AMPC) Inhibitor->CDK Binds & Inhibits

Caption: Inhibition of a CDK by the synthesized compound leads to cell cycle arrest.

Protocol: Differential Scanning Fluorimetry (DSF) Assay

Objective: To measure the thermal shift (ΔTₘ) induced by compound binding to a target kinase.

Materials and Reagents:

Reagent/EquipmentNotes
Purified recombinant kinaseTarget protein (e.g., CDK2/Cyclin A) at ~1 mg/mL
Test Compound Stock10 mM in 100% DMSO
DSF Buffer (e.g., HEPES, NaCl)Buffer in which the protein is stable
SYPRO Orange Protein Gel Stain5000x stock in DMSO (Thermo Fisher)
qPCR InstrumentCapable of fluorescence detection with a thermal ramp (e.g., Bio-Rad CFX96)
96-well qPCR platesOptically clear plates

Step-by-Step Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and dye. For a 20 µL final reaction volume per well, calculate the required volumes.

    • Target Kinase: to a final concentration of 2 µM.

    • SYPRO Orange Dye: to a final concentration of 5x.

    • DSF Buffer: to bring to the final volume.

  • Compound Plating: Prepare serial dilutions of your test compound in a separate plate. For initial screening, a final assay concentration of 10 µM is common.

  • Assay Setup: In a 96-well qPCR plate, add:

    • 19 µL of the protein/dye master mix to each well.

    • 1 µL of the test compound dilution (final DMSO concentration should be ≤ 1%).

    • Include a "DMSO only" control (no compound) and a "no protein" control.

  • Seal and Spin: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Program the instrument to:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature for each well.

    • The Tₘ is the temperature at the midpoint of the sigmoidal unfolding transition, which often corresponds to the peak of the first derivative of the melt curve.

    • Calculate the thermal shift: ΔTₘ = Tₘ (compound) - Tₘ (DMSO control) . A positive ΔTₘ of ≥ 2°C is typically considered a significant indication of binding.

Summary of Expected Data

A successful synthesis and screening campaign would yield data that can be clearly summarized for comparison.

Compound IDStructure Modification (at Pyrimidine C2)Yield (%)Purity (LCMS, %)ΔTₘ vs. CDK2 (°C)
Ref-Cpd -Cl68>988.5
Cpd-01 -OCH₃55>996.2
Cpd-02 -NH(Cyclopropyl)62>9711.3
Cpd-03 -Phenyl45>989.1

Conclusion

This compound is a powerful and strategically important building block in the medicinal chemist's toolbox. Its inherent ability to act as a robust kinase hinge-binder provides a reliable starting point for the development of potent inhibitors.[3] The straightforward and high-yielding chemistry, particularly when coupled with modern techniques like microwave synthesis, allows for the rapid generation of diverse chemical libraries. By following validated protocols for synthesis and biological evaluation, researchers can efficiently leverage the unique properties of this scaffold to discover and optimize novel kinase inhibitors for a wide range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for improving reaction yield and purity. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is a classic example of heterocyclic chemistry, typically achieved through the condensation reaction between a hydrazine and a β-functionalized nitrile. The most common and efficient route involves the reaction of hydrazine hydrate with an activated enol ether, such as (1-ethoxyethylidene)malononitrile.

The reaction proceeds via a vinylogous nucleophilic substitution followed by an intramolecular cyclization. Initially, the more nucleophilic nitrogen of hydrazine attacks the β-carbon of the enol ether, displacing the ethoxy group. This is followed by a rapid, intramolecular cyclization where the second nitrogen atom attacks one of the nitrile groups, leading to the formation of the pyrazole ring after tautomerization.[1][2] This pathway is highly regioselective, yielding the 5-amino isomer as the major product.[3]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 (1-Ethoxyethylidene)malononitrile S1 Step 1: Nucleophilic Attack (Michael Addition) R1->S1 R2 Hydrazine Hydrate R2->S1 S2 Step 2: Intermediate Formation (Ethanol Elimination) S1->S2 Displacement of -OEt S3 Step 3: Intramolecular Cyclization S2->S3 Attack on Nitrile S4 Step 4: Tautomerization S3->S4 Proton Shift P 5-amino-3-methyl-1H- pyrazole-4-carbonitrile S4->P G start Start reagents Reagent Prep - Verify purity of enol ether- Calculate moles of hydrazine start->reagents setup Reaction Setup - Dissolve enol ether in EtOH- Add catalyst- Equip for reflux reagents->setup reaction Reaction Execution - Dropwise addition of hydrazine- Reflux for 2-3 hours- Monitor by TLC setup->reaction workup Workup & Isolation - Cool in ice bath- Vacuum filtration- Wash with cold EtOH reaction->workup purify Purification - Recrystallize from EtOH/Water- Dry under vacuum workup->purify analysis Product Analysis - NMR- IR- Mass Spec purify->analysis end End analysis->end

References

Common side reactions in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrazole synthesis, while versatile, is often plagued by a series of predictable yet challenging side reactions. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the selectivity?

A1: This is the most common challenge in pyrazole synthesis, particularly during the Knorr synthesis.[1][2] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[3] The outcome is a delicate balance of steric, electronic, and conditional factors.[1][3]

Root Cause Analysis:

The initial nucleophilic attack of the substituted hydrazine on the 1,3-dicarbonyl compound dictates the final regiochemistry. The two carbonyls present different steric and electronic environments, leading to two competing reaction pathways.

Strategic Solutions:

  • Solvent-Mediated Control (Recommended): The choice of solvent is a powerful tool for controlling regioselectivity. Standard solvents like ethanol often yield mixtures.[4]

    • Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically increase regioselectivity.[4] These solvents are highly polar and can stabilize intermediates, but they are non-nucleophilic. Unlike ethanol, they do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the inherent selectivity of the reaction.[4]

  • pH Adjustment: The reaction's pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

    • Insight: Under acidic conditions, the terminal nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This can shift the reaction pathway, sometimes reversing the selectivity observed under neutral or basic conditions.[3] Careful screening of pH is therefore critical.

  • Strategic Catalyst Selection: Modern synthetic methods offer catalyst-based solutions for achieving high regioselectivity.

    • Insight: Various metal-catalyzed approaches have been developed to direct the reaction towards a single isomer. For example, iron-catalyzed routes for the reaction of diarylhydrazones and vicinal diols, and copper-catalyzed condensations have shown excellent regioselectivity.[5]

Workflow for Troubleshooting Regioisomer Formation

G start Problem: Regioisomeric Mixture Detected check_solvent Is the solvent a non-competing, non-nucleophilic alcohol? start->check_solvent change_solvent Action: Switch to HFIP or TFE as solvent. check_solvent->change_solvent No check_ph Has pH been optimized? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Action: Screen acidic (e.g., AcOH) and neutral conditions. check_ph->adjust_ph No check_starting_materials Are starting materials sterically/electronically biased? check_ph->check_starting_materials Yes adjust_ph->check_starting_materials modify_sm Consider using a 1,3-dicarbonyl surrogate (e.g., β-enaminone) for better control. check_starting_materials->modify_sm No/Limited Bias success Result: Single Regioisomer Achieved check_starting_materials->success Yes, but still mixed modify_sm->success G reactants α,β-Unsaturated Ketone + Hydrazine pyrazoline Pyrazoline Intermediate (Non-aromatic) reactants->pyrazoline Cyclocondensation oxidation Oxidation / Elimination (Rate-Limiting Step) pyrazoline->oxidation pyrazole Aromatic Pyrazole (Desired Product) oxidation->pyrazole Aromatization

References

Technical Support Center: Troubleshooting Regioselectivity in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883.[1][2] Its versatility and efficiency have established it as a critical tool in medicinal chemistry and drug development, given that the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[2][3]

However, a significant challenge arises when employing unsymmetrical 1,3-dicarbonyls with substituted hydrazines, as the reaction can lead to two distinct regioisomers.[3][4] The control of this regioselectivity is paramount, as different regioisomers can exhibit vastly different biological activities and physical properties.[4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to master the regioselectivity of the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of Knorr pyrazole synthesis and why is it so critical?

A1: Regioselectivity describes the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[4] In the Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4][5] This reaction can produce two different regioisomeric pyrazoles because the initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons.[3][6] Controlling which isomer is preferentially formed is crucial because the biological activity, physical properties, and subsequent reactivity of the resulting pyrazole are highly dependent on its specific isomeric form.[4] For drug development, ensuring the selective synthesis of the desired isomer is a matter of efficiency and efficacy.[4]

Q2: What are the primary factors that dictate the regiochemical outcome of the reaction?

A2: The regioselectivity of the Knorr condensation is a delicate balance of several interconnected factors:

  • Electronic Effects: The inherent electronic properties of the 1,3-dicarbonyl compound play a major role. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[4] For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and thus more susceptible to attack.[4]

  • Steric Hindrance: The size of the substituents on both the 1,3-dicarbonyl and the hydrazine can sterically block one reaction pathway, thereby directing the incoming nucleophile to the less hindered carbonyl group.[3][4]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical, and often tunable, parameter.[4][7]

    • Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[4][8]

    • Basic or Neutral Conditions: In neutral or basic media, the inherent nucleophilicity of the hydrazine's nitrogen atoms will more strongly direct the reaction.[4] The dehydration of the intermediate is often the rate-determining step under neutral pH conditions.[7]

Q3: Can the stoichiometry of the reactants influence the regioselectivity?

A3: Yes, recent studies have indicated that the ratio of the dicarbonyl compound to the hydrazine can indeed affect the regioselectivity of the reaction.[7] This suggests that the reaction kinetics are more complex than previously understood, potentially involving autocatalytic pathways and previously unreported intermediates.[7][9] Experimenting with varying reactant ratios could be a valuable, yet often overlooked, strategy for optimizing the formation of the desired regioisomer.

Troubleshooting Guide

This section addresses common problems encountered during the Knorr pyrazole synthesis, offering targeted solutions and explanations.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl possess similar steric and electronic characteristics, resulting in a lack of inherent preference for the site of the initial hydrazine attack.[4]

Troubleshooting Strategies:

  • Solvent Modification: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in favor of one isomer.[10] This is often a highly effective first step in optimization.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially enhancing the formation of one regioisomer over the other.

  • pH Control: Systematically varying the pH of the reaction can alter the course of the reaction.

    • Acidic Catalyst: Introduce a catalytic amount of a weak acid like acetic acid. This can protonate one of the carbonyls, increasing its electrophilicity and directing the initial attack.[5][11]

    • Microwave-Assisted Synthesis: Microwave irradiation in the presence of glacial acetic acid can also be an effective method to drive the reaction towards a single product, often with reduced reaction times.[4]

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric properties of your substrates preferentially lead to the formation of the unwanted isomer under your standard reaction conditions.[4] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically favors the 3-CF₃ pyrazole due to the electronic effect of the trifluoromethyl group.[4]

Troubleshooting Strategies:

  • Reverse the Polarity of the Attack: The primary goal is to alter the reaction conditions to favor attack at the other carbonyl group.

    • pH Shift: If you are running the reaction under acidic conditions, which favors attack at the more electrophilic carbonyl, switching to neutral or slightly basic conditions may favor attack at the other carbonyl, which is now kinetically preferred by the more nucleophilic nitrogen of the hydrazine.[4]

  • Employ a Modified Knorr Condensation: Consider using a surrogate for the 1,3-dicarbonyl compound. This approach involves modifying the starting material to favor the desired regiochemical outcome.[12]

  • Investigate Alternative Synthetic Routes: If optimizing the Knorr synthesis proves difficult, other methods for synthesizing pyrazoles, such as 1,3-dipolar cycloadditions, might offer better regiocontrol for your specific target molecule.[12]

Data Summary: Effect of Solvent on Regioselectivity
1,3-DicarbonylHydrazineSolventRegioisomeric Ratio (Desired:Undesired)
1aMethylhydrazineEtOHLow selectivity
1aMethylhydrazineTFE85:15
1aPhenylhydrazineHFIPHigh selectivity
1dMethylhydrazineEtOH~1:1.3

Table based on findings reported in The Journal of Organic Chemistry.[10]

Experimental Protocols

Protocol 1: General Procedure for Regiocontrolled Knorr Pyrazole Synthesis Using HFIP

This protocol provides a general method for favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[4]

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol details a rapid, microwave-assisted synthesis which can sometimes favor a single regioisomer.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a microwave reaction vessel, combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.1 mmol).

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[4]

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[4]

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]

Visualizing the Reaction Pathway and Troubleshooting Logic

Knorr Pyrazole Synthesis: Competing Regiochemical Pathways

G cluster_start Reactants cluster_pathways Reaction Pathways Dicarbonyl Unsymmetrical 1,3-Dicarbonyl InitialAttack Initial Nucleophilic Attack Dicarbonyl->InitialAttack Hydrazine Substituted Hydrazine (R'-NHNH2) Hydrazine->InitialAttack PathwayA Pathway A: Attack at Carbonyl 1 InitialAttack->PathwayA Steric/Electronic Factors A PathwayB Pathway B: Attack at Carbonyl 2 InitialAttack->PathwayB Steric/Electronic Factors B IntermediateA Hydrazone Intermediate A PathwayA->IntermediateA Cyclization & Dehydration ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration IntermediateB Hydrazone Intermediate B PathwayB->IntermediateB Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration G cluster_solutions Optimization Strategies Start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) CheckBias Do substrates have significant steric or electronic bias? Start->CheckBias Solvent Strategy 1: Change Solvent (e.g., EtOH to HFIP/TFE) CheckBias->Solvent No pH Strategy 2: Modify pH (Add acid/base catalyst) CheckBias->pH Yes Solvent->pH Temp Strategy 3: Adjust Temperature (Usually lower) pH->Temp Ratio Strategy 4: Vary Reactant Ratio Temp->Ratio End Outcome: Improved Regioselectivity Ratio->End

References

Technical Support Center: Optimization of Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Aminopyrazoles are foundational building blocks in numerous pharmaceutical and agrochemical agents, and their efficient synthesis is paramount. This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships that govern success in the laboratory. Here, we address common challenges through a structured troubleshooting guide and a series of frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic planning of an aminopyrazole synthesis campaign.

Q1: What are the most common and versatile starting materials for synthesizing 5-aminopyrazoles?

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[1] A second major route involves the condensation of α,β-unsaturated nitriles (e.g., alkoxyacrylonitriles) with hydrazines.[2][4]

Q2: How does the choice of hydrazine (unsubstituted vs. monosubstituted) impact the reaction?

The choice of hydrazine is critical as it determines the substitution pattern on the resulting pyrazole ring.

  • Unsubstituted Hydrazine (N₂H₄): Using hydrazine hydrate or sulfate will result in an N-unsubstituted pyrazole. This product exists as a mixture of tautomers (3-aminopyrazole and 5-aminopyrazole).[2]

  • Monosubstituted Hydrazines (R-NHNH₂): Using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) introduces a substituent at the N1 position of the pyrazole ring. However, this raises the significant challenge of regioselectivity , as two different products (1,3-disubstituted-5-aminopyrazole or 1,5-disubstituted-3-aminopyrazole) can be formed.[2][5]

Q3: What is the primary factor controlling regioselectivity when using a monosubstituted hydrazine?

Regioselectivity is a classic challenge controlled by the interplay between kinetic and thermodynamic pathways, which can be manipulated by reaction conditions.[5][6] The two nitrogen atoms of a substituted hydrazine have different nucleophilicities.

  • Kinetic Control: Under basic conditions (e.g., EtONa) and lower temperatures, the reaction is often under kinetic control. The more nucleophilic nitrogen of the hydrazine attacks first, and if the subsequent cyclization is rapid, it "traps" the kinetic product, which is often the 3-aminopyrazole isomer.[2][5][6]

  • Thermodynamic Control: Under neutral or acidic conditions (e.g., AcOH) and elevated temperatures, the initial addition can become reversible. This allows for equilibration to the more thermodynamically stable intermediate, which typically leads to the 5-aminopyrazole isomer.[2][5][6]

Q4: Are there alternative, less common methods for synthesizing the aminopyrazole core?

Yes, several other methods exist, which can be useful for accessing specific substitution patterns or when common precursors are unavailable. These include:

  • Ring transformation from isoxazoles: Isoxazoles can be considered synthetic equivalents of β-ketonitriles. Treatment with hydrazine can induce a ring-opening/ring-closing sequence to yield aminopyrazoles.[2][4][7]

  • From malononitrile derivatives: Multicomponent reactions involving aldehydes, malononitrile, and hydrazines are effective for synthesizing certain 5-aminopyrazole-4-carbonitriles.[4][8]

  • Thorpe-Ziegler cyclization: This method can be used for the synthesis of 4-aminopyrazoles.[2]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions analyze_byproducts 3. Analyze Crude Reaction Mixture (TLC, LCMS) start->analyze_byproducts reagent_purity Are starting materials pure? (β-ketonitrile, hydrazine) check_reagents->reagent_purity reagent_stoich Is stoichiometry correct? (Hydrazine often 1-1.2 eq.) check_reagents->reagent_stoich temp Is temperature appropriate? (Cyclization may require heat) check_conditions->temp solvent Is the solvent optimal? (EtOH, AcOH, DMF are common) check_conditions->solvent catalyst Is a catalyst needed? (Acid/Base catalysis?) check_conditions->catalyst no_reaction Only starting material visible? analyze_byproducts->no_reaction intermediate Hydrazone intermediate formed but not cyclized? analyze_byproducts->intermediate side_products Unknown spots/peaks present? analyze_byproducts->side_products purify_reagents Solution: Purify/replace reagents. Confirm structure by NMR/MS. reagent_purity->purify_reagents adjust_stoich Solution: Re-run with precise stoichiometry. reagent_stoich->adjust_stoich adjust_temp Action: Increase temperature. (e.g., from RT to reflux) temp->adjust_temp screen_solvents Action: Screen different solvents. solvent->screen_solvents screen_catalysts Action: Add catalytic acid (AcOH) or base (Et3N, piperidine). catalyst->screen_catalysts increase_energy Cause: Insufficient activation energy. Solution: Increase temperature, add catalyst. no_reaction->increase_energy force_cyclization Cause: Cyclization is slow. Solution: Add acid/base catalyst, increase heat. intermediate->force_cyclization identify_byproducts Cause: Side reactions occurring. Solution: Identify byproducts to diagnose issue. side_products->identify_byproducts

Caption: Decision tree for troubleshooting low product yield.

  • Poor Reagent Quality:

    • Cause: Hydrazine derivatives can degrade over time. β-Ketonitriles may be unstable or contain impurities.

    • Solution: Use freshly opened or purified hydrazine. Verify the purity of your β-ketonitrile by NMR or LCMS before starting the reaction. An impure starting material is a common point of failure.

  • Suboptimal Temperature:

    • Cause: The initial condensation to form the hydrazone may occur at room temperature, but the subsequent intramolecular cyclization often requires heating to overcome the activation energy barrier.[9]

    • Solution: If you only observe the hydrazone intermediate, try heating the reaction mixture. Refluxing in ethanol is a common condition.[2] Some reactions benefit from microwave irradiation, which can significantly reduce reaction times.[2]

  • Incorrect Solvent or pH:

    • Cause: The solvent polarity and its ability to mediate proton transfer are crucial. The reaction pH can dramatically influence nucleophilicity and the stability of intermediates.

    • Solution: Ethanol is a widely used and effective solvent.[8] However, for less reactive substrates, consider screening other solvents like isopropanol, toluene, or DMF.[10][11] Adding a catalytic amount of acetic acid can promote both hydrazone formation and the subsequent cyclization.[2] Conversely, a base like triethylamine (Et₃N) or piperidine may be required in some cases, particularly if using a hydrazine salt.[1][2]

  • Inhibited Two-Step, One-Pot Process:

    • Cause: In syntheses where the β-ketonitrile is generated in situ (e.g., from an ester and a nitrile via Claisen condensation), the basic conditions of the first step can inhibit the subsequent hydrazine condensation.[2]

    • Solution: After the formation of the β-ketonitrile, carefully neutralize the reaction mixture with an acid (e.g., H₂SO₄ or AcOH) before adding the hydrazine.[2] This ensures the second step proceeds under optimal conditions.

Problem 2: Incorrect Regioisomer is Formed (or a Mixture of Isomers)

This is a frequent issue when using monosubstituted hydrazines.

Target IsomerGeneral StrategyTypical ConditionsMechanistic RationaleReferences
3-Aminopyrazole Kinetic ControlBase-catalyzed (e.g., EtONa, t-BuOK) in EtOH at low temperature (e.g., 0 °C).The more nucleophilic, substituted nitrogen of the hydrazine attacks the β-carbon of the unsaturated nitrile. The subsequent cyclization is fast under basic conditions, trapping the kinetic product before rearrangement can occur.[2],[5]
5-Aminopyrazole Thermodynamic ControlAcid-catalyzed (e.g., AcOH) or neutral in a suitable solvent (e.g., Toluene, EtOH) at elevated temperature (e.g., reflux).The initial Michael addition is reversible. Heating allows the system to reach thermodynamic equilibrium, favoring the more stable intermediate which leads to the 5-amino product. This is the more commonly observed isomer.[2],[5],[6]
  • Wrong Reaction Conditions:

    • Cause: The chosen conditions (temperature, catalyst) favor the undesired isomer.

    • Solution: To obtain the 3-amino isomer, switch to basic conditions and low temperatures. To favor the 5-amino isomer, ensure neutral or acidic conditions and use heat to allow for thermodynamic equilibration.[2][5]

  • Steric or Electronic Bias:

    • Cause: Bulky or electron-poor substituents on the hydrazine (e.g., a large aryl group) can inherently favor the formation of the 5-substituted aminopyrazole, even under conditions that would normally favor the kinetic product.[5]

    • Solution: If you are unable to achieve the desired regioselectivity through condition optimization, you may need to consider an alternative synthetic strategy, such as using a protecting group strategy or starting from a different precursor where the regiochemistry is already defined.

Problem 3: Difficulty with Product Purification

Aminopyrazoles can be challenging to purify due to their polarity and basicity.

  • Product is Highly Polar:

    • Cause: The amino group and the pyrazole nitrogens make the molecule polar, often leading to streaking on silica gel columns.

    • Solution:

      • Column Chromatography: Use a polar solvent system, often with a small amount of base added to the mobile phase (e.g., 0.5-1% Et₃N or NH₄OH in a DCM/MeOH or EtOAc/Hexane mixture) to prevent streaking and improve peak shape.

      • Crystallization/Trituration: This is often the preferred method. Search for suitable recrystallization solvents; ethanol is a good starting point.[12] Trituration with a solvent in which the impurities are soluble but the product is not (e.g., acetone, acetonitrile, ether) can be highly effective.[13][14]

      • Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with dilute acid (e.g., 1M HCl). The aminopyrazole will move to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.

  • Product is an Oil:

    • Cause: Some aminopyrazoles, especially the N-unsubstituted parent compound, are low-melting solids or oils.[15]

    • Solution: If the product is an oil, purification by column chromatography is the most common approach. High-vacuum distillation (Kugelrohr) can be used for thermally stable, low molecular weight aminopyrazoles.[15]

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Synthesis of a 5-Amino-1-phenylpyrazole Derivative

This protocol describes the thermodynamically controlled reaction between a β-ketonitrile and phenylhydrazine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reagents 1. Charge flask with: - β-Ketonitrile (1.0 eq) - Phenylhydrazine (1.05 eq) - Ethanol (5-10 mL/mmol) catalyst 2. Add catalytic AcOH (0.1 eq) reagents->catalyst reflux 3. Heat to reflux (approx. 78 °C) catalyst->reflux monitor 4. Monitor by TLC/LCMS (2-16 hours) reflux->monitor cool 5. Cool to RT monitor->cool concentrate 6. Concentrate in vacuo cool->concentrate purify 7. Purify by recrystallization (e.g., from Ethanol) or column chromatography concentrate->purify

Caption: Workflow for a typical 5-aminopyrazole synthesis.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-ketonitrile (1.0 equiv.), ethanol (5-10 mL per mmol of β-ketonitrile), and phenylhydrazine (1.05 equiv.).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-16 hours).

  • Once complete, cool the reaction mixture to room temperature. Often, the product will crystallize upon cooling.

  • If no crystals form, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, washing with a small amount of cold ethanol. If necessary, purify the crude material further by recrystallization from ethanol or by silica gel column chromatography.[12]

Protocol 2: Troubleshooting Low Yield - A Systematic Optimization

Use this workflow when Protocol 1 provides a low yield. Run small-scale parallel reactions to test variables.

  • Baseline Reaction: Set up the reaction exactly as described in Protocol 1 on a small scale (e.g., 0.5 mmol). This is your control.

  • Variable 1: Temperature: Set up two additional reactions. Run one at room temperature and one at a higher temperature (e.g., reflux in toluene at 110 °C).

  • Variable 2: Catalyst: Set up two additional reactions in ethanol at reflux.

    • Reaction A: No acetic acid (neutral conditions).

    • Reaction B: Add triethylamine (0.1 equiv.) instead of acetic acid (basic conditions).

  • Variable 3: Solvent: Set up two additional reactions with catalytic acetic acid at reflux.

    • Reaction A: Use toluene as the solvent.

    • Reaction B: Use N,N-dimethylformamide (DMF) as the solvent.

  • Analysis: After a set time (e.g., 8 hours), take an aliquot from each reaction and analyze by LCMS. Compare the percent conversion to product and the formation of byproducts to identify the optimal conditions.

References

Technical Support Center: Navigating the Purification of Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the nuanced challenges encountered during the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who routinely work with these versatile heterocyclic scaffolds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common and complex purification hurdles. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most pressing and frequently encountered issues during the purification of polar pyrazole derivatives.

Q1: My polar pyrazole compound is streaking extensively on silica gel TLC plates. How can I achieve clean separation during column chromatography?

Streaking of basic, nitrogen-containing heterocycles like pyrazoles on acidic silica gel is a classic problem.[1] This phenomenon arises from strong acid-base interactions between the lone pair of electrons on the pyrazole's nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to a non-uniform distribution of the compound as it moves up the plate, resulting in a streak rather than a compact spot.

Troubleshooting Strategies:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This will compete with your pyrazole for binding to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system to achieve a similar effect.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase altogether.[1][2]

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1][2]

    • Reversed-Phase Silica (C18): For highly polar pyrazoles, reversed-phase chromatography is often a superior choice.[3] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Q2: During recrystallization, my pyrazole derivative "oils out" instead of forming crystals. What is causing this and how can I fix it?

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][4] This is a common issue with polar compounds and can be attributed to several factors:

  • High Solute Concentration: The solution is supersaturated to a point where the compound's solubility is exceeded, but the conditions are not favorable for crystal nucleation.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystal formation process, acting as "anti-nucleants."[4]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution: Add a small amount of additional hot solvent to the mixture to fully re-dissolve the oil.[1]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath can help control the cooling rate.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try the following nucleation techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of the pure compound from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.[1][5]

  • Ice Bath: Once crystal formation has started at room temperature, the flask can be moved to an ice bath to maximize the yield of the purified product.[5]

Q3: My recovery after recrystallization is very low. What are the common pitfalls leading to product loss?

Low recovery is a frustrating but common issue in recrystallization. The primary culprits are usually related to solvent choice and handling.[5]

Key Considerations for Maximizing Yield:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[5] Any excess solvent will retain some of your compound in the solution (the "mother liquor") even after cooling, thereby reducing your isolated yield.

  • Solvent Selection: The ideal recrystallization solvent will have high solubility for your pyrazole at elevated temperatures and very low solubility at low temperatures.[5][6] A significant difference in solubility across the temperature range is crucial for good recovery.

  • Thorough Cooling: Ensure the solution is cooled sufficiently. An ice bath is often necessary to maximize the precipitation of your product.[5]

  • Avoid Premature Crystallization: If your compound crystallizes too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

Q4: I am trying to purify a highly polar pyrazole that does not move from the baseline on a silica TLC plate, even with highly polar solvent systems. What are my options?

When a compound is too polar to elute from a normal-phase silica column, it is often due to very strong interactions with the stationary phase.[1] In such cases, you need to fundamentally change the chromatographic conditions.

Advanced Purification Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds.[1][7] It utilizes a polar stationary phase (similar to normal phase) but with a mobile phase that contains a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). The separation is based on the partitioning of the analyte between the organic-rich mobile phase and the water-enriched layer on the surface of the stationary phase.

  • Reversed-Phase Chromatography (RPC): As mentioned earlier, RPC is a powerful tool for polar molecules.[3] Since the stationary phase is non-polar, highly polar compounds will have weak interactions and elute earlier, while less polar impurities will be retained more strongly.

  • Ion-Exchange Chromatography (IEC): If your polar pyrazole has an ionizable group (acidic or basic), IEC can be a highly selective purification method.[7] The compound is retained on a charged stationary phase and is eluted by changing the pH or ionic strength of the mobile phase.

Troubleshooting Guides

Guide 1: Column Chromatography of Polar Pyrazoles

This guide provides a systematic approach to troubleshooting common issues in the column chromatography of polar pyrazoles.

Symptom Possible Cause(s) Recommended Solution(s)
Compound Streaking Acidic silica interacting with basic pyrazole.Add 0.1-1% triethylamine or ammonia in methanol to the eluent.[1] Use neutral or basic alumina as the stationary phase.[2]
Compound Degradation on Column Pyrazole derivative is sensitive to acidic silica.Deactivate silica with a base.[2][4] Minimize time on the column by using flash chromatography. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
Compound Not Eluting Compound is too polar for the solvent system. Irreversible adsorption to silica.Drastically increase the polarity of the mobile phase (e.g., using a gradient with methanol or ethanol).[1] Test for degradation on a TLC plate before running the column.[1] Switch to reversed-phase HPLC or HILIC.[1][3][7]
Poor Separation of Isomers Regioisomers have very similar polarities.Use a shallower solvent gradient. Consider preparative HPLC for higher resolution.[8] Attempt fractional recrystallization if the compound is a solid.[5]
Guide 2: Recrystallization of Polar Pyrazoles

This guide provides solutions to common problems encountered during the recrystallization of polar pyrazole compounds.

Symptom Possible Cause(s) Recommended Solution(s)
"Oiling Out" Solution is too concentrated. Cooling is too rapid. Presence of impurities.Add a small amount of hot solvent to redissolve the oil.[1] Allow the solution to cool slowly at room temperature before placing it in an ice bath.[1] Use seed crystals or scratch the flask to induce nucleation.[1][5]
Low Yield Too much hot solvent was used. Incomplete crystallization due to insufficient cooling. Inappropriate solvent choice.Use the minimum amount of hot solvent necessary for dissolution.[5] Ensure the flask is thoroughly cooled in an ice bath.[5] Perform a solvent screen to find a solvent with a large solubility differential between hot and cold.
Colored Impurities in Crystals Highly colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration.[4][5] Be aware that this may slightly reduce the yield.
No Crystals Form The solution is not supersaturated. Compound is too soluble in the chosen solvent.Concentrate the solution by carefully boiling off some of the solvent. If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble).

Visualizing Purification Workflows

Troubleshooting Logic for Column Chromatography

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the column chromatography of polar pyrazoles.

Chromatography_Troubleshooting cluster_tlc TLC Analysis cluster_solutions Solutions start Start: Crude Polar Pyrazole tlc Run TLC with various eluents start->tlc streaking Streaking observed? tlc->streaking no_elution Stuck at baseline? streaking->no_elution No add_base Add Et3N or NH3 to eluent streaking->add_base Yes good_sep Good separation? no_elution->good_sep No increase_polarity Increase eluent polarity (e.g., add MeOH) no_elution->increase_polarity No consider_hplc Consider Prep-HPLC/HILIC no_elution->consider_hplc Yes run_column Run flash column chromatography good_sep->run_column add_base->tlc Re-run TLC change_sp Switch to Alumina or C18 increase_polarity->tlc Re-run TLC end End: Purified Product run_column->end Pure Compound consider_hplc->end Pure Compound

Caption: Decision tree for troubleshooting column chromatography.

Workflow for Overcoming "Oiling Out" in Recrystallization

This diagram outlines the steps to take when a compound "oils out" during recrystallization.

Oiling_Out_Workflow cluster_remediation Remediation Steps start Start: Crude solid dissolved in hot solvent cool Cool solution start->cool oiling_out Compound 'oils out'? cool->oiling_out reheat Reheat to dissolve oil oiling_out->reheat Yes ice_bath Place in ice bath to maximize yield oiling_out->ice_bath No add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Cool slowly (e.g., insulated flask) add_solvent->slow_cool induce Induce crystallization (scratch/seed) slow_cool->induce crystals_form Crystals form? induce->crystals_form crystals_form->ice_bath Yes end End: Collect pure crystals ice_bath->end

Caption: Step-by-step workflow for addressing "oiling out".

References

Byproduct formation in the synthesis of "5-amino-3-methyl-1H-pyrazole-4-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis is well-established, byproduct formation remains a critical challenge that can significantly impact yield, purity, and the scalability of the process.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causal mechanisms behind common synthetic issues. We will explore the formation of key byproducts, offer robust troubleshooting strategies, and present validated protocols to ensure you achieve high purity and optimal yields in your experiments. Our approach is grounded in mechanistic understanding, enabling you to not only solve current problems but also anticipate and prevent future challenges.

Section 1: The Primary Synthesis Pathway and Its Mechanism

The most common and efficient route to this compound involves the condensation and cyclization of (1-ethoxyethylidene)malononitrile with methylhydrazine. The reaction proceeds through a well-defined sequence of steps, and understanding this pathway is the first line of defense against byproduct formation.

The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient β-carbon of the malononitrile derivative. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the final aromatic pyrazole ring.[1]

G start Starting Materials: (1-ethoxyethylidene)malononitrile + Methylhydrazine michael_add Step 1: Michael Addition (Nucleophilic attack by NH2 of Me-NHNH2) start->michael_add intermediate Acyclic Intermediate (Hydrazide) michael_add->intermediate cyclization Step 2: Intramolecular Cyclization (Attack of secondary amine on nitrile) intermediate->cyclization non_aromatic Non-Aromatic Dihydropyrazole cyclization->non_aromatic elimination Step 3: Elimination & Aromatization (Loss of Ethanol) non_aromatic->elimination product Final Product: This compound elimination->product

Figure 1: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question represents a real-world experimental observation, followed by a detailed explanation and actionable solutions.

FAQ 1: My LC-MS/NMR analysis shows two distinct products with the same mass. What is the likely impurity and how can I control its formation?

Answer: You are almost certainly observing the formation of a regioisomer, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile . This is the most common and challenging byproduct in this synthesis.

  • Causality (The "Why"): Methylhydrazine is an unsymmetrical nucleophile with two nitrogen atoms of differing reactivity. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the nitrogen atom bonded to the methyl group (-NHMe). The initial Michael addition can, in principle, occur through either nitrogen atom, leading to two different acyclic intermediates and, consequently, two final regioisomers. The desired product results from the initial attack of the -NH2 group, while the isomeric byproduct comes from the attack of the -NHMe group.[2]

G reactants Reactants path_A Pathway A (Major) Attack by terminal -NH2 reactants->path_A Favored path_B Pathway B (Minor) Attack by internal -NHMe reactants->path_B Disfavored product_A Desired Product 5-amino-3-methyl-1H-pyrazole path_A->product_A product_B Isomeric Byproduct 3-amino-5-methyl-1H-pyrazole path_B->product_B

Figure 2: Competing reaction pathways leading to regioisomer formation.

  • Identification:

    • NMR Spectroscopy: ¹H NMR is definitive. The chemical shift of the pyrazole ring proton (at C5 for the byproduct, C1-H for the desired product if tautomerism occurs) and the N-methyl protons will be distinct. ¹H-¹⁵N HMBC can also unambiguously determine the connectivity.[3]

    • Chromatography: The two isomers will likely have different retention times on HPLC and different Rf values on TLC due to polarity differences.

  • Mitigation and Control Strategies: Regioselectivity can be influenced by carefully controlling reaction parameters.

ParameterRecommended Condition for Desired IsomerRationale
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)These solvents minimize solvation of the nucleophilic nitrogens, maximizing the intrinsic nucleophilicity difference between the -NH2 and -NHMe groups.[4]
Temperature Lower temperatures (e.g., 0 °C to RT for initial addition)Lowering the kinetic energy of the system enhances the selectivity for the more reactive site (the terminal -NH2 group).
pH/Catalyst Neutral or slightly basic conditionsStrongly acidic conditions can protonate the more basic terminal amine, reducing its nucleophilicity and favoring attack from the internal nitrogen.
FAQ 2: My isolated product appears colored (yellow to brown) and its purity degrades upon storage. What is causing this instability?

Answer: This is characteristic of oxidative dimerization . 5-Aminopyrazoles are electron-rich heterocycles and can be susceptible to oxidation, leading to the formation of colored, dimeric impurities like pyrazole-fused pyridazines or pyrazines.

  • Causality (The "Why"): The dimerization process often involves the coupling of C-H and N-H bonds between two pyrazole molecules. This reaction can be promoted by the presence of oxygen (air), transition metal impurities (like copper or iron from spatulas or reactors), or light.[5] The resulting extended conjugated systems are chromophoric, leading to the observed color.

  • Identification:

    • LC-MS: Dimeric byproducts will have a mass-to-charge ratio (m/z) approximately double that of the desired product.

    • TLC/HPLC: These impurities are typically less polar than the monomeric product.

  • Prevention and Control:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to strictly exclude oxygen.

    • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Avoid Metal Contamination: Use non-metallic spatulas and ensure glassware is scrupulously clean. If scaling up, consider the material of the reactor.

    • Storage: Store the final, purified product under an inert atmosphere, protected from light, and at reduced temperatures (e.g., < 4 °C).

FAQ 3: During workup, I notice a new, more polar spot on my TLC plate, and my final yield is reduced. What is this new compound?

Answer: You are likely observing hydrolysis of the nitrile (-C≡N) group to a primary amide (-CONH₂) or, under more forcing conditions, a carboxylic acid (-COOH).

  • Causality (The "Why"): The nitrile group is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, particularly in the presence of water and at elevated temperatures. This can easily occur during an aqueous workup or certain purification methods if the pH is not carefully controlled.

  • Identification:

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ (for the amide) and the disappearance or weakening of the nitrile stretch around 2210-2230 cm⁻¹.

    • LC-MS: The amide byproduct will have a mass increase of 18 amu (addition of H₂O) compared to the starting material. The carboxylic acid will have a mass increase of 17 amu (addition of O, loss of N) plus the mass of water.

  • Prevention and Control:

    • Neutral Workup: Perform aqueous extractions using deionized water or a neutral brine solution. Avoid strong acids or bases for pH adjustment.

    • Controlled Temperature: Keep temperatures low during workup and concentration steps.

    • Purification: If using column chromatography, ensure the silica gel is neutral. Avoid prolonged exposure to protic solvents like methanol or ethanol during purification if possible.

Section 3: Validated Protocols and Analytical Methods

Protocol 3.1: Optimized Synthesis for High Regioselectivity

This protocol is designed to maximize the yield of the desired 5-amino isomer.

Materials:

  • (1-ethoxyethylidene)malononitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve (1-ethoxyethylidene)malononitrile in anhydrous toluene (approx. 5 mL per 1 g of starting material).

  • Initial Addition: Cool the solution to 0-5 °C using an ice bath.

  • Slow Addition: Add methylhydrazine dropwise to the cooled solution over 30 minutes. Caution: Methylhydrazine is toxic and volatile; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Reflux: Once the formation of the intermediate is complete, heat the mixture to reflux (approx. 110 °C for toluene) for 2-4 hours to drive the cyclization and elimination of ethanol.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Protocol 3.2: Analytical Characterization

Purity and identity should be confirmed using standard analytical techniques.

TechniqueExpected Result for this compound
¹H NMR (DMSO-d₆)δ ~2.1 (s, 3H, CH₃), ~6.5 (s, 2H, NH₂), ~12.0 (br s, 1H, NH)
¹³C NMR (DMSO-d₆)Signals for CH₃, C3, C4 (quat.), C5 (quat.), and CN
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretches), 2220 (C≡N stretch), 1640 (N-H bend)
LC-MS (ESI+) [M+H]⁺ = 123.07

References

Technical Support Center: Regioselectivity in Unsymmetrical 1,3-Dicarbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving unsymmetrical 1,3-dicarbonyl compounds. Understanding and manipulating which α-proton is removed is paramount for the successful synthesis of complex molecular targets.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in the alkylation of unsymmetrical 1,3-dicarbonyls?

A1: The regiochemical outcome of these reactions is primarily a function of which α-proton is abstracted by a base to form an enolate. This is governed by a delicate interplay of several factors:

  • Acidity of the α-protons: The protons on the central carbon, flanked by both carbonyl groups, are significantly more acidic (pKa ≈ 9-13 in DMSO) than protons α to only one carbonyl group. Therefore, deprotonation almost exclusively occurs at this central carbon. The challenge arises when this central carbon is itself unsymmetrically substituted (e.g., in a 2-substituted β-ketoester), presenting two different protons for abstraction.

  • Steric Hindrance: The accessibility of the α-proton is a critical factor. Bulky substituents near one α-proton will sterically hinder the approach of a base, favoring deprotonation at the less hindered site.

  • Electronic Effects: Electron-withdrawing or -donating groups on the dicarbonyl backbone can influence the acidity of adjacent α-protons, thereby directing the regioselectivity of deprotonation.[1]

  • Reaction Conditions: As detailed below, variables such as the choice of base, solvent, temperature, and counter-ion have a profound impact on which regioisomeric enolate is formed.[2]

Q2: What is the difference between a "kinetic" and a "thermodynamic" enolate, and how can I control which one forms?

A2: This is the central concept for controlling regioselectivity. An unsymmetrical ketone can form two different enolates, and the conditions of the reaction determine which one predominates.[2]

  • Kinetic Enolate: This enolate is formed faster . Deprotonation occurs at the less sterically hindered α-carbon because the base can access this proton more easily. The kinetic enolate is generally less stable than the thermodynamic enolate because it results in a less substituted double bond.[3]

  • Thermodynamic Enolate: This enolate is more stable . It is typically the enolate with the more substituted double bond, analogous to Zaitsev's rule for alkenes.[4] Its formation is favored under conditions that allow for equilibrium between the two enolate forms.

You can control the formation by manipulating the reaction conditions:

FeatureKinetic Control (Favors Less Substituted Enolate)Thermodynamic Control (Favors More Substituted Enolate)
Base Strong, sterically hindered (e.g., LDA, KHMDS).[5]Weaker, smaller bases (e.g., NaH, NaOEt, KOtBu).[5]
Temperature Low temperatures (e.g., -78 °C).[3]Higher temperatures (e.g., Room Temp to reflux).
Solvent Aprotic (e.g., THF, Diethyl Ether).[6]Protic or Aprotic (Protic solvents facilitate equilibration).[2]
Reaction Time Short.[5]Long, allowing for equilibration.[5]
Mechanism Deprotonation is rapid, quantitative, and irreversible.Deprotonation is reversible, allowing the system to reach thermal equilibrium.
Q3: How do the metal counter-ion and solvent affect regioselectivity and the C- vs. O-alkylation ratio?

A3: The counter-ion (from the base, e.g., Li+, Na+, K+) and the solvent play a crucial, often interrelated, role.

  • Counter-ion Effect: The size and Lewis acidity of the counter-ion influence the aggregation state and reactivity of the enolate. Lithium cations (Li+), being small and Lewis acidic, coordinate tightly to the enolate oxygen.[7] This tight ion pairing can increase the propensity for C-alkylation. Larger, "softer" cations like potassium (K+) result in a "looser" ion pair, which can sometimes increase the amount of O-alkylation.

  • Chelation Control: In substrates with a chelating group (e.g., an α-alkoxy substituent), a Lewis acidic metal can form a rigid, five- or six-membered chelate.[8][9] This locks the conformation of the molecule and can direct a nucleophile or electrophile to a specific face or position, overriding other steric factors.[10]

  • Solvent Effect: Polar aprotic solvents (e.g., THF, DME) are generally preferred for enolate chemistry. Highly polar, coordinating solvents like HMPA or DMPU can solvate the metal cation, creating a more reactive "naked" enolate.[7] This can sometimes increase the rate of O-alkylation. Protic solvents (e.g., ethanol) are generally avoided for kinetically controlled reactions as they can protonate the enolate, allowing for equilibration to the thermodynamic product.[6]

Regarding the common side reaction of O-alkylation versus the desired C-alkylation , several factors are at play:[1][11]

  • Electrophile Hardness (HSAB Theory): Enolates are ambident nucleophiles with a "hard" oxygen center and a "soft" carbon center.[12] Hard electrophiles (e.g., silyl halides, alkyl sulfates) preferentially react at the hard oxygen atom (O-alkylation).[11][12] Softer electrophiles (e.g., alkyl iodides and bromides) favor reaction at the soft carbon atom (C-alkylation).[12]

  • Solvent: Polar aprotic solvents tend to favor C-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding with the enolate oxygen.[1]

  • Counter-ion: Tightly coordinated counter-ions (like Li+) can mask the oxygen atom, promoting C-alkylation.[13]

Troubleshooting Guides

Guide 1: My reaction yields a mixture of regioisomers. How do I improve selectivity for a single product?

This is a classic problem indicating that your reaction conditions are not decisively favoring either kinetic or thermodynamic control.

Probable Cause: The chosen base, temperature, or reaction time allows for competition between the two deprotonation pathways or permits the initial product to equilibrate.

Workflow for Resolution:

G start Problem: Mixture of Regioisomers q1 Which isomer do you want? start->q1 kinetic_path Target: Less Hindered Site (Kinetic Product) q1->kinetic_path  Less Substituted thermo_path Target: More Hindered Site (Thermodynamic Product) q1->thermo_path  More Substituted sol_kinetic SOLUTION: Enforce Kinetic Control 1. Base: Use LDA or KHMDS. 2. Temp: Lower to -78°C. 3. Solvent: Use dry THF. 4. Procedure: Add substrate slowly to base. kinetic_path->sol_kinetic sol_thermo SOLUTION: Enforce Thermodynamic Control 1. Base: Use NaH or KOtBu. 2. Temp: Use RT or gentle heating. 3. Solvent: THF or the corresponding alcohol. 4. Time: Allow reaction to stir longer to ensure equilibration. thermo_path->sol_thermo

Caption: Decision workflow for improving regioselectivity.

Detailed Protocol for Kinetic Control:

  • Setup: Under an inert atmosphere (N2 or Ar), add a solution of diisopropylamine to dry THF in a flame-dried flask.

  • Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes to form Lithium Diisopropylamide (LDA) in situ.

  • Enolate Formation: Slowly add a solution of your unsymmetrical 1,3-dicarbonyl in dry THF to the LDA solution at -78 °C. Stir for 1 hour. This ensures the deprotonation is rapid and irreversible.[5]

  • Alkylation: Add your electrophile and allow the reaction to proceed at low temperature, warming slowly only if necessary.

  • Analysis: Quench the reaction with saturated aqueous NH4Cl and analyze the product ratio by 1H NMR or GC-MS.

Guide 2: I need to alkylate the more sterically hindered α-position, but the reaction is not working.

Targeting the more hindered site is a persistent challenge because it requires forming the thermodynamic enolate, which is often slower to form and may face a higher activation energy for subsequent reaction.[14][15]

Probable Cause A: Your conditions are not sufficient to allow the system to reach thermodynamic equilibrium. The kinetically favored deprotonation at the less-hindered site is dominating.

  • Solution A: Implement strict thermodynamic conditions as outlined in the table and workflow above. Use a small, strong base like sodium hydride (NaH) in a solvent like THF or DMF and allow the reaction to stir at room temperature or with gentle heating for an extended period before adding the electrophile. This allows the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate.[4]

Probable Cause B: The thermodynamic enolate forms, but it is too sterically congested to react with your chosen electrophile.

  • Solution B:

    • Use a smaller electrophile: If possible, switch to a less bulky but still reactive electrophile (e.g., methyl iodide instead of isopropyl bromide).

    • Increase Reactivity: The addition of activating agents or using a more reactive electrophile (e.g., an allyl bromide instead of an alkyl bromide) may be necessary.

    • Consider Alternative Strategies: Recent advances have shown that transition metal catalysis (e.g., Nickel) can reverse conventional regioselectivity, favoring alkylation at the more-hindered site under neutral conditions.[15] This represents a paradigm shift and may be necessary for particularly challenging substrates.

Guide 3: My main product is from O-alkylation, not the desired C-alkylation.

This issue arises from the ambident nucleophilic nature of the enolate.[11] The reaction conditions are favoring reaction at the oxygen atom over the α-carbon.

Probable Cause: The combination of electrophile, solvent, and counter-ion favors reaction at the "hard" oxygen center.

Troubleshooting Steps:

  • Assess Your Electrophile: Are you using a "hard" electrophile like trimethylsilyl chloride (TMSCl) or a methyl triflate (MeOTf)? These are known to favor O-alkylation.[11][12]

    • Solution: If possible, switch to a "softer" electrophile. For an alkyl group, the reactivity trend towards C-alkylation is R-I > R-Br > R-OTs > R-Cl.[12]

  • Change the Solvent: Highly polar or protic solvents can solvate the enolate oxygen, but can also lead to issues.

    • Solution: Ensure you are using a non-polar aprotic solvent like THF or toluene. These solvents promote ion pairing and aggregation, which sterically shields the oxygen atom and favors C-alkylation.[1]

  • Modify the Counter-ion: A "naked" enolate (from a large counter-ion in a highly coordinating solvent) has a high charge density on the oxygen, favoring O-alkylation.[13]

    • Solution: Use a lithium base (like LDA) to ensure a tight Li+-O interaction, which sterically hinders the oxygen and promotes C-alkylation.[7]

Summary Table for Promoting C-Alkylation:

FactorCondition Favoring C-AlkylationRationale
Electrophile Soft (e.g., CH3I, PhCH2Br)Matches the "soft" nature of the α-carbon nucleophile (HSAB Principle).[12]
Counter-ion Small, Lewis Acidic (Li+)Tightly coordinates and sterically blocks the oxygen atom.[13]
Solvent Aprotic, less polar (THF, Toluene)Promotes ion-pairing and reduces solvation of the oxygen atom.[1]
Temperature Lower temperaturesOften slows the rate of O-alkylation relative to C-alkylation.

References

"5-amino-3-methyl-1H-pyrazole-4-carbonitrile" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

A Guide to Stability and Degradation for Researchers

Welcome to the technical support guide for this compound. As a key building block in medicinal chemistry and drug development, understanding its stability profile is critical for reproducible results and the successful synthesis of target molecules. This guide, structured in a question-and-answer format, addresses common issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is turning yellow/brown/red upon standing or during reaction workup. What is happening and how can I prevent it?

Answer:

This is a classic and frequently encountered issue with aminopyrazole derivatives. The discoloration you are observing is most likely due to oxidative degradation .

  • Causality & Mechanism: The 5-amino group (-NH₂) on the pyrazole ring is highly susceptible to oxidation.[1] This can occur upon exposure to atmospheric oxygen (air oxidation), residual peroxides in solvents, or oxidizing reagents. The initial step often involves the formation of a radical cation via a single-electron transfer (SET) process.[2] These reactive intermediates can then undergo further reactions, such as dimerization, to form colored azo compounds (Az-N=N-Az), which are often intensely colored.[2][3] In some cases, more complex oxidative cleavage of the pyrazole ring can occur.[4] A researcher on a forum noted that an ethanol solution of a similar compound, 4-aminopyrazole, turned red during filtration and workup, a common sign of air oxidation.[1]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen.[1]

    • Degas Solvents: Solvents can contain dissolved oxygen. Before use, degas your solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using a freeze-pump-thaw technique.[1]

    • Use Fresh, High-Purity Solvents: Avoid using old bottles of solvents, especially ethers like THF or dioxane, which can form explosive peroxides that are also potent oxidizing agents.

    • Low Temperature: Perform reactions and workups at the lowest practical temperature to slow the rate of oxidation.[1]

    • Antioxidants: For storage of solutions, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), although this may complicate purification.

    • Prompt Conversion to a Salt: If your experimental design allows, converting the amine to a more stable salt (e.g., a hydrochloride salt) can protect it from oxidation during storage or purification.[1]

Question 2: I am seeing new, unexpected peaks in my LC-MS/HPLC analysis after storing my sample. What are the likely degradation products?

Answer:

Beyond the colored oxidative products mentioned above, several other degradation pathways can occur under common laboratory conditions. The appearance of new peaks indicates that your compound is degrading. To identify these products and understand the stability of your molecule, a Forced Degradation Study is the most systematic approach.[5][6]

Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing you to identify the likely degradation products and develop a stability-indicating analytical method.[5][6][7] The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

Potential Degradation Products:

Stress ConditionPotential TransformationLikely Degradation Product(s)
Acidic Hydrolysis Nitrile Hydrolysis5-amino-3-methyl-1H-pyrazole-4-carboxamide
Amide Hydrolysis (further)5-amino-3-methyl-1H-pyrazole-4-carboxylic acid
Basic Hydrolysis Nitrile Hydrolysis5-amino-3-methyl-1H-pyrazole-4-carboxamide/carboxylate salt
Oxidation Amino Group OxidationAzo dimers, ring-opened products[2][4]
Photolysis (UV/Vis Light) Various ReactionsPhotodegradation products (structure dependent)
Thermal (Heat) DecompositionThermally induced rearrangement or fragmentation products
Question 3: How do I perform a forced degradation study to understand the stability of my compound?

Answer:

A forced degradation study is a critical experiment in drug development and is guided by ICH (International Council for Harmonisation) guidelines.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Below is a standard protocol. You will analyze the stressed samples by a suitable method like RP-HPLC with a PDA detector or LC-MS to identify and quantify the degradants.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

      • Heat at 60-80°C for a set time (e.g., 2, 6, 12, 24 hours).

      • After heating, cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

    • Base Hydrolysis:

      • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

      • Keep at room temperature or heat gently (e.g., 40-60°C) for a set time.

      • After the desired time, cool, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation:

      • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

      • Keep at room temperature for a set time, protected from light.

      • Dilute to the final concentration for analysis.

    • Thermal Degradation (Solution):

      • Heat the stock solution at a set temperature (e.g., 80°C) for an extended period (e.g., 24-72 hours).

      • Analyze at various time points.

    • Thermal Degradation (Solid State):

      • Place a small amount of the solid compound in a vial and heat in an oven (e.g., 80-100°C).

      • Periodically withdraw samples, dissolve in a solvent, and analyze.

    • Photolytic Degradation:

      • Expose the stock solution (in a photostable, transparent container) to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

      • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

      • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The method should be able to resolve the parent peak from all degradation product peaks. A PDA detector is useful for comparing the UV spectra of the peaks to assess peak purity.

Visualizing Degradation & Experimental Workflow

To better understand the processes described, the following diagrams illustrate a potential degradation pathway and the experimental workflow for stability testing.

G cluster_0 Oxidative Degradation Pathway A 5-Amino-3-methyl- 1H-pyrazole-4-carbonitrile B Radical Cation Intermediate A->B SET C Azo Dimer (Colored Product) B->C Dimerization D Ring-Opened Products B->D Further Oxidation Ox [O] (Air, H₂O₂, etc.) Ox->A Ox->B

Caption: Proposed pathway for oxidative degradation of the aminopyrazole.

G cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, Heat) Start->Acid Base Basic (0.1 M NaOH, RT/Heat) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (Solid & Solution, Heat) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC/LC-MS Neutralize->Analyze End Identify Degradants & Establish Pathways Analyze->End

Caption: Experimental workflow for a comprehensive forced degradation study.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of catalyst selection for efficient pyrazole ring formation. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental designs.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic synthesis of pyrazoles.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield in pyrazole synthesis can stem from several factors, from the quality of your starting materials to the choice of catalyst and reaction conditions.

Probable Causes & Solutions:

  • Purity of Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compounds can lead to undesired side reactions, consuming your reactants and lowering the yield of the desired pyrazole.[1]

    • Solution: Always ensure the use of high-purity starting materials. If necessary, purify your reactants by distillation or recrystallization before use.

  • Suboptimal Catalyst: The catalyst is central to the efficiency of the reaction. An inappropriate catalyst may lead to slow reaction rates or the formation of side products.

    • Solution: The choice of catalyst is critical. For the classical Knorr synthesis, a simple acid catalyst like acetic acid is often sufficient.[2][3] However, for more complex substrates or to improve efficiency, consider screening a range of catalysts. For instance, nano-ZnO has been reported as an efficient catalyst, leading to high yields in shorter reaction times.[1][4] Lewis acids like Scandium triflate (Sc(OTf)₃) have also been used effectively under solvent-free conditions.[5] For specific transformations, transition metal catalysts such as silver triflate (AgOTf) for the synthesis of trifluoromethylated pyrazoles, or copper-based catalysts can be highly effective.[6][7][8]

  • Incorrect Solvent: The solvent plays a crucial role in the reaction's success. Aprotic dipolar solvents like DMF or DMSO may offer better results than polar protic solvents like ethanol in some cases.[1] The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway.[9][10]

    • Solution: Perform a solvent screen to identify the optimal medium for your specific reaction. Protic polar solvents are generally favored for the classical Knorr synthesis, while other catalytic systems may have different requirements.[11]

  • Poor Temperature Control: The condensation reaction to form pyrazoles is often exothermic.[9] Inefficient heat dissipation, especially on a larger scale, can lead to temperature spikes, promoting impurity formation and product degradation.[9]

    • Solution: Monitor the internal reaction temperature closely and ensure efficient stirring. For larger scale reactions, controlled, slow addition of the hydrazine component is recommended to manage the exotherm.[9]

Q2: I am getting a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?

Controlling regioselectivity is a common and critical challenge in the synthesis of unsymmetrical pyrazoles, as different regioisomers can exhibit vastly different biological activities.[12] The regiochemical outcome is a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions.[12][13]

Key Factors Influencing Regioselectivity:

  • pH/Catalyst: The acidity of the reaction medium is a primary determinant of regioselectivity. In the Knorr synthesis, the initial attack of the hydrazine can occur at either carbonyl carbon. The more electrophilic carbonyl is generally attacked first.[2]

    • Acid Catalysis: Under acidic conditions, the reaction is typically kinetically controlled. The more reactive carbonyl (less sterically hindered or more electronically activated) will be attacked preferentially by the more nucleophilic nitrogen of the hydrazine.

    • Base Catalysis: In some cases, basic conditions can favor the thermodynamic product.

  • Solvent: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting the regiochemical outcome.[9] Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been used to favor the formation of one regioisomer.[12]

  • Substituent Effects: The electronic and steric nature of the substituents on both the 1,3-dicarbonyl and the hydrazine play a significant role. For example, with 1,1,1-trifluoro-2,4-pentanedione, the initial attack of methylhydrazine occurs at the carbonyl adjacent to the strongly electron-withdrawing -CF₃ group.[12]

Strategies for Controlling Regioselectivity:

  • Catalyst and Solvent Screening: Systematically vary the acid or base catalyst and the solvent to find conditions that favor the desired isomer.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protecting Group Strategies: Although more synthetically demanding, using protecting groups to differentiate the two carbonyls can provide excellent regiocontrol.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the main classes of catalysts used for pyrazole synthesis?

A wide variety of catalysts have been developed for pyrazole synthesis, broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Acid Catalysts: Protic acids (e.g., acetic acid, HCl) and Lewis acids (e.g., Sc(OTf)₃, LiClO₄) are commonly used, particularly in the Knorr synthesis and its variations.[2][3][5][6]

    • Transition Metal Catalysts: Complexes of silver, copper, rhodium, and gold have been employed for specific pyrazole syntheses, often offering high efficiency and regioselectivity under mild conditions.[6][8]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture, offering advantages in terms of separation and reusability.

    • Nanocatalysts: Materials like nano-ZnO have shown high catalytic activity and can often be recycled.[1][4]

    • Supported Catalysts: Catalytic species supported on materials like silica or polymers can also be used.

  • Biocatalysts: Engineered enzymes are emerging as highly selective catalysts for specific transformations, such as the N-alkylation of pyrazoles.[14]

Q4: How do I choose the best catalyst for my specific application?

The optimal catalyst choice depends on several factors:

  • Substrate Scope: Consider the functional groups present in your starting materials. Some catalysts are more tolerant of a wider range of functional groups than others.[15]

  • Desired Regio- and Chemoselectivity: If you are working with unsymmetrical substrates, choose a catalyst known to provide high regioselectivity.

  • Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility. Some modern catalysts operate under very mild, room temperature conditions.[7]

  • Scale of Reaction: For large-scale synthesis, factors like catalyst cost, availability, and ease of removal become more important. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and potential for reuse.[9]

  • Environmental Considerations ("Green Chemistry"): Solvent-free reactions or the use of water as a solvent, along with recyclable catalysts, are increasingly important considerations.[16][17]

Q5: Can I reuse my catalyst?

The reusability of a catalyst depends on its nature.

  • Homogeneous catalysts are generally difficult to recover and reuse.

  • Heterogeneous catalysts , including nanocatalysts and supported catalysts, are designed for easy separation (e.g., by filtration) and can often be reused for several cycles without a significant loss of activity.[5]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acetic Acid

This protocol describes a classic and robust method for synthesizing pyrazoles from a 1,3-dicarbonyl compound and a hydrazine.[18]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Ethanol or 1-Propanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).

  • Add ethanol or 1-propanol (5 mL) as the solvent.

  • Add a catalytic amount of glacial acetic acid (~3 drops).

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation can significantly reduce reaction times and often improve yields.[12]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).

  • Add glacial acetic acid (5 mL) to serve as both solvent and catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a pre-determined temperature (e.g., 120-140 °C) for a set duration (e.g., 15-20 minutes). Note: Conditions need to be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts for pyrazole synthesis, providing a comparative overview to aid in catalyst selection.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[7]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp.1 hup to 99%Not Reported[6][7]
Heterogeneous Catalysts
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedAqueous MediaNot SpecifiedShort95%Reported[4]
Scandium Triflate (Sc(OTf)₃)1,3-Diketones, HydrazinesCatalyticSolvent-freeRoom Temp.VariesGoodYes[5]

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds through a series of condensation and cyclization steps.[2][3][19] The reaction is typically acid-catalyzed.

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine/Enamine Formation: This leads to the formation of a hydrazone intermediate, which can exist in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Hydrazine (R-NH-NH2) I1 Hydrazone/ Enamine Intermediate R1->I1 Nucleophilic Attack & Imine/Enamine Formation R2 1,3-Dicarbonyl R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization P1 Pyrazole I2->P1 Dehydration

Caption: The reaction mechanism of the Knorr pyrazole synthesis.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst for your pyrazole synthesis.

Catalyst_Selection Start Define Synthetic Goal: Target Pyrazole, Scale, Purity Substrate_Analysis Analyze Substrates: Symmetrical or Unsymmetrical? Functional Group Tolerance? Start->Substrate_Analysis Knorr Classical Knorr Synthesis: - Acetic Acid - Mineral Acids Substrate_Analysis->Knorr Symmetrical Regio_Control Regioselectivity a Concern? Substrate_Analysis->Regio_Control Unsymmetrical Optimization Optimize Conditions: Temperature, Concentration, Time Knorr->Optimization Advanced Consider Advanced Catalysts: - Transition Metals (Ag, Cu) - Lewis Acids (Sc) - Nanocatalysts (ZnO) Screening Perform Catalyst & Solvent Screening Advanced->Screening Regio_Control->Knorr No Regio_Control->Advanced Yes Screening->Optimization Final_Protocol Finalize Protocol Optimization->Final_Protocol

Caption: A decision-making workflow for catalyst selection.

References

Solvent effects on the rate and yield of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects on Reaction Rate, Yield, and Purity

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges and questions related to the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the profound impact of the reaction solvent. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you face in the lab.

Part 1: Fundamentals of Solvent Selection in Pyrazole Synthesis

This section addresses foundational questions regarding the role of the solvent in influencing the reaction mechanism, rate, and overall success of pyrazole synthesis, primarily focusing on the classical Knorr synthesis and related methods.

Q1: Why is solvent selection so critical for the rate and yield of my pyrazole synthesis?

Solvent selection is paramount because it directly influences the reaction mechanism at a molecular level. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, proceeds through several intermediates, including hydrazones and hydroxylpyrazolidines.[1] The stability of these intermediates and the energy of the transition states leading to them are highly dependent on the solvent's properties.

Key solvent properties and their effects include:

  • Polarity and Protic/Aprotic Nature : Polar protic solvents (e.g., ethanol, water, acetic acid) can stabilize charged intermediates and transition states through hydrogen bonding. This can be particularly important for the dehydration step, which is often the rate-determining step under neutral pH conditions.[1] Dipolar aprotic solvents (e.g., DMF, DMAc, DMSO) can also accelerate reactions by solvating cations while leaving anions relatively free and more nucleophilic.[2]

  • Acidity/Basicity : The solvent can act as a catalyst. For instance, acidic solvents like acetic acid can catalyze both the initial condensation and the final dehydration step.[3]

  • Solubility : Reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture, preventing issues with reaction rate and reproducibility.[4] The final product's solubility is also critical; ideally, the product should be sparingly soluble in the cold reaction solvent to facilitate isolation by precipitation, which simplifies purification.[4]

The choice of solvent is therefore not arbitrary but a crucial parameter for reaction optimization, directly impacting reaction time, product yield, and even the regiochemical outcome.[1]

Q2: I am using an unsymmetrical 1,3-dicarbonyl. How can I use the solvent to control the formation of regioisomers?

Controlling regioselectivity is one of the most significant challenges in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls.[1][4] The reaction can produce two different pyrazole isomers, and the choice of solvent can steer the reaction toward the desired product.

The key lies in how the solvent interacts with the two non-equivalent carbonyl groups of the dicarbonyl substrate. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have proven exceptionally effective in improving regioselectivity compared to standard solvents like ethanol.[5]

Causality : These highly acidic, polar, yet poorly nucleophilic solvents can selectively form stable hemiacetals with the more reactive carbonyl group (e.g., a trifluoromethyl ketone over a phenyl ketone). This selective interaction effectively "protects" one carbonyl, directing the initial nucleophilic attack of the hydrazine to the other, more available carbonyl group. This directed attack leads to a significant enhancement in the formation of one regioisomer.[5] For example, in the synthesis of fluorinated tebufenpyrad analogs, switching from ethanol to HFIP dramatically improved the ratio of the desired isomer.[5]

Part 2: Troubleshooting Common Synthesis Problems

This section provides direct answers and actionable advice for common issues encountered during pyrazole synthesis experiments.

Q3: My reaction is very slow and the yield is low. Could the solvent be the issue, and what are my options?

Yes, the solvent is a primary suspect for slow reactions and low yields. Several factors could be at play:

  • Inadequate Polarity : If the reaction involves polar or charged intermediates, a non-polar solvent like toluene may significantly slow down the reaction. In one study, the reaction between a hydrazone and a nitroolefin to form a pyrazole did not proceed at all in toluene, whereas alcoholic solvents like methanol and ethanol gave the best yields.[6]

  • Suboptimal Reaction Conditions : Traditional methods often require long reaction times at reflux.[7] Modern approaches can drastically accelerate the synthesis.

  • Impurity Formation : Side reactions can consume starting materials and lower the yield of the desired product.

Troubleshooting Workflow:

G start Low Yield / Slow Reaction check_solvent Step 1: Evaluate Current Solvent start->check_solvent option1 Option A: Change Solvent System check_solvent->option1 Conventional Heating option2 Option B: Switch to Microwave (MW) Conditions check_solvent->option2 Alternative Energy option3 Option C: Attempt Solvent-Free Synthesis check_solvent->option3 Green Chemistry details1a Try Polar Protic (EtOH, H2O). option1->details1a details1b Try Dipolar Aprotic (DMAc, NMP). option1->details1b details1c Use Fluorinated Alcohols (TFE, HFIP) for regioselectivity. option1->details1c details2 Reduces reaction time from hours to minutes. Often improves yield. option2->details2 details3 Environmentally friendly. Can dramatically increase rate and simplify workup. option3->details3 end_goal Optimized Reaction: High Yield, Fast Rate, High Purity details1a->end_goal details1b->end_goal details1c->end_goal details2->end_goal details3->end_goal

Caption: Troubleshooting workflow for low yield and slow reaction rates.

Recommended Actions:

  • Switch to a More Polar Solvent : If you are using a non-polar solvent, switch to ethanol, methanol, or even a water/ethanol mixture. These solvents are often more effective for the condensation and cyclization steps.[6][8]

  • Consider Microwave (MW) Irradiation : Microwave-assisted synthesis can reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner product profiles.[9][10] Many pyrazole syntheses have been successfully adapted to MW conditions, often with minimal or no solvent.[11][12]

  • Explore Solvent-Free Conditions : Reactions can be run neat or with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7][13] This approach is environmentally friendly and can lead to remarkably fast reactions at room temperature with simplified product isolation.[7]

Q4: My reaction turns dark yellow/red and I get a lot of impurities. What causes this and how can solvent choice help?

Discoloration and impurity formation are common problems, often stemming from the decomposition of the hydrazine starting material, especially at elevated temperatures.[3] The solvent and reaction conditions play a crucial role in mitigating these side reactions.

Causes and Solutions:

  • Hydrazine Decomposition : Phenylhydrazine and other substituted hydrazines can be sensitive to air and heat, leading to colored byproducts.

    • Solution : Running the reaction at a lower temperature can help. If using conventional heating, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[14] Additionally, switching to a solvent system that allows for lower reaction temperatures, or using microwave synthesis which offers precise temperature control, can be beneficial.[10]

  • Acid/Base Imbalance : If using a hydrazine salt (e.g., phenylhydrazine HCl), the presence of strong acid can promote side reactions.

    • Solution : Add a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), to buffer the reaction mixture. This converts the hydrazine hydrochloride to the acetate salt in situ, often resulting in a cleaner reaction profile.[3]

  • Solvent-Induced Side Reactions : Some solvents may not be inert under the reaction conditions.

    • Solution : Ensure the chosen solvent is appropriate for the reaction temperature and reagents. Ethanol, water, and acetic acid are generally robust choices for Knorr-type syntheses.[3]

Part 3: Data-Driven Solvent Optimization & Protocols

To provide a practical basis for decision-making, this section includes quantitative data on solvent effects and detailed experimental protocols.

Comparative Data: Solvent Effects on Pyrazole Synthesis

The following tables summarize data from various studies, illustrating the impact of solvent choice on reaction outcomes.

Table 1: Effect of Solvent on Yield in a Three-Component Pyrazole Synthesis [6]

EntrySolventTemperatureTime (h)Yield (%)
1TolueneReflux24No Reaction
2CH₂Cl₂Reflux24< 10
3CH₃CNReflux1842
4THFReflux24< 10
5MeOHReflux1278
6EtOHReflux1280

Reaction of N-methylhydrazone, 1-nitropropene, and triethylamine.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis [7]

EntryConditionsTemperatureTimeYield (%)
1Acetone (10 mL)Room Temp.72 h75
2TBAB (1.0 mmol), Solvent-FreeRoom Temp.10 min86

Reaction of N'-benzoylbenzohydrazide, cyclohexyl isocyanide, and DMAD.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis in Ethanol

This protocol is a standard, reliable method for synthesizing a 1,3,5-substituted pyrazole.

Diagram of a Standard Knorr Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Dissolve 1,3-dicarbonyl (1 eq) in Ethanol b 2. Add substituted hydrazine (1 eq) dropwise at 0°C a->b c 3. Warm to room temperature b->c d 4. Reflux for 2-12 h (Monitor by TLC) c->d e 5. Cool to room temperature d->e f 6. Reduce solvent volume in vacuo e->f g 7. Add cold water to precipitate product f->g h 8. Filter solid, wash with cold water/EtOH g->h i 9. Recrystallize from Hexanes/EtOH h->i

Caption: Standard workflow for a lab-scale Knorr pyrazole synthesis.

Step-by-Step Methodology:

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).

  • Addition of Hydrazine : Cool the solution in an ice bath to 0 °C. Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) dropwise to the stirred solution. If using a hydrazine salt, add one equivalent of a base like sodium acetate at this stage.[3]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Isolation : Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation : Pour the concentrated mixture into a beaker of cold water with stirring. The pyrazole product should precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold 1:1 ethanol/water mixture. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

This guide provides a framework for understanding and troubleshooting the critical role of solvents in pyrazole synthesis. By applying these principles and methodologies, you can optimize your reaction conditions to achieve higher yields, better purity, and faster reaction times.

References

Technical Support Center: Monitoring 5-amino-3-methyl-1H-pyrazole-4-carbonitrile Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during thin-layer chromatography (TLC) analysis of this important heterocyclic compound.

As a senior application scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC of this compound and its reactions?

A good starting point for many pyrazole syntheses is a mixture of a non-polar and a polar solvent.[1][2] A common and effective combination is Ethyl Acetate/Hexane . We recommend starting with a 1:1 ratio and adjusting based on the observed separation. The polarity can be increased by adding more ethyl acetate or a small amount of methanol if the compounds remain near the baseline.

Q2: How can I visualize this compound on a TLC plate?

This compound has a conjugated system and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For more sensitive visualization or if your reactants/products are not UV-active, staining is recommended. A permanganate (KMnO₄) stain is often effective for visualizing compounds with oxidizable functional groups like amines.

Q3: What does a "good" TLC for reaction monitoring look like?

An ideal TLC plate will show three distinct lanes:

  • Starting Material (SM): A single spot corresponding to your limiting reactant.

  • Co-spot (C): A lane where both the starting material and reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Reaction Mixture (R): This lane shows the progress. As the reaction proceeds, the starting material spot should diminish in intensity, and a new spot corresponding to the product should appear. A completed reaction will ideally show the complete disappearance of the starting material spot and a strong product spot.

Q4: My spots are streaking. What is the most likely cause for this specific compound?

Streaking is a very common issue when working with nitrogen-containing heterocycles like this compound.[3][4] The primary cause is the interaction of the basic amino group on the pyrazole with the acidic silica gel on the TLC plate. This strong interaction prevents the compound from moving smoothly with the solvent front. The solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

TLC Troubleshooting Guide

This guide addresses specific issues you may encounter when running TLC for reactions involving this compound.

Problem 1: Vertical Streaking of Spots

Causality: The basic nitrogen atoms in the pyrazole ring and the amino substituent can protonate on the acidic surface of the silica gel (SiO₂). This ionic interaction is much stronger than the desired partitioning between the stationary and mobile phases, causing the compound to "drag" up the plate instead of moving as a compact spot.[3][4]

Solutions:

  • Primary Solution: Add a Basic Modifier. Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in methanol to your eluent system.[4] This base will neutralize the acidic silanol groups on the plate, allowing your basic compound to elute cleanly.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (Al₂O₃) plates are available in basic, neutral, or acidic grades. A basic or neutral alumina plate can prevent the acid-base interaction causing the streaking.

  • Check Concentration: Overly concentrated samples can also lead to streaking.[4][5] Try diluting your reaction sample before spotting it on the TLC plate.

Problem 2: Poor or No Separation (Spots at Baseline or Solvent Front)

Causality: The separation on TLC is governed by the polarity of the compounds relative to the polarity of the mobile phase. If the mobile phase is not polar enough, all compounds will remain on the baseline. If it's too polar, all compounds will travel with the solvent front.[4]

Solutions:

  • Spots at Baseline (Rf ≈ 0): Your mobile phase is not polar enough.

    • Action: Increase the proportion of the polar solvent. For an ethyl acetate/hexane system, increase the amount of ethyl acetate. For example, move from 1:1 to 2:1 or 3:1 (EtOAc:Hexane).

    • Action: If increasing the ethyl acetate is insufficient, add a small amount of a more polar solvent like methanol (e.g., 95:5 Ethyl Acetate:Methanol).

  • Spots at Solvent Front (Rf ≈ 1): Your mobile phase is too polar.

    • Action: Decrease the proportion of the polar solvent. For an ethyl acetate/hexane system, decrease the amount of ethyl acetate. For example, move from 1:1 to 1:2 or 1:3 (EtOAc:Hexane).

Recommended Solvent Systems (Adjust as Needed)
System
30% Ethyl Acetate in Hexane
50% Ethyl Acetate in Hexane
70% Ethyl Acetate in Hexane
5% Methanol in Dichloromethane
Problem 3: Spots are Not Visible or Very Faint

Causality: The concentration of the compound on the plate is below the detection limit of your visualization method.

Solutions:

  • Concentrate the Spot: Spot the sample multiple times in the exact same location, allowing the solvent to completely dry between each application. This increases the concentration of the compound without creating a large initial spot.[4][5]

  • Use a More Sensitive Visualization Method: If UV light is not showing the spots, use a chemical stain. A fresh potassium permanganate (KMnO₄) stain is highly effective for visualizing a wide range of organic compounds, especially those with functional groups that can be oxidized.

  • Check Solvent Level: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[5]

Problem 4: Unexpected Spots Appear

Causality: Unexpected spots can indicate the formation of byproducts, decomposition of the starting material or product on the silica gel plate, or contamination.

Solutions:

  • Identify the Source: Run TLCs of each individual starting material to ensure the extra spot is not an impurity from a reagent.

  • Assess Stability on Silica: Some compounds can decompose on the acidic silica gel.[6] To test for this, you can perform a 2D TLC.

    • Spot your sample in one corner of a square TLC plate.

    • Develop the plate in one direction.

    • Dry the plate, rotate it 90 degrees, and develop it again in the second dimension using the same solvent system.

    • If the compounds are stable, they will appear along the diagonal. Spots that appear off the diagonal represent decomposition products formed during chromatography.[6]

  • Modify Conditions: If decomposition is confirmed, add a modifier to the eluent (like triethylamine for acid-sensitive compounds) or switch to a less reactive stationary phase like alumina.

Experimental Protocol: Standard TLC for Reaction Monitoring

This protocol provides a self-validating system for accurately tracking your reaction's progress.

1. Plate Preparation:

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
  • Mark three evenly spaced lanes on the origin line for your Starting Material (SM), Co-spot (C), and Reaction mixture (R).

2. Sample Spotting:

  • Using a capillary tube, spot a small amount of your limiting starting material in the 'SM' lane.
  • Spot the same starting material in the 'C' lane.
  • Withdraw a small aliquot from your reaction mixture and spot it in the 'R' lane and then directly on top of the starting material spot in the 'C' lane.
  • Keep spots small (1-2 mm in diameter) for best resolution.[3]

3. Development:

  • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure this level is below your origin line.
  • Place the spotted TLC plate into the chamber and cover it.
  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
  • If needed, further visualize by dipping the plate into a staining solution (e.g., KMnO₄) and gently heating.

5. Interpretation:

  • Compare the 'R' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.
  • The 'C' lane serves as a definitive reference. The starting material spot in the 'R' lane should have the same Rf value as the lower spot in the 'C' lane.

Visual Workflows and Diagrams

Workflow for Monitoring a Reaction by TLC

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis prep_plate 1. Prepare Plate (Draw Origin Line) prep_solvent 2. Prepare Eluent & Chamber prep_plate->prep_solvent spot_sm 3. Spot Starting Material (SM) prep_solvent->spot_sm spot_co 4. Spot Co-spot (SM + Reaction) spot_sm->spot_co spot_rxn 5. Spot Reaction Mixture (R) spot_co->spot_rxn develop 6. Develop Plate spot_rxn->develop visualize 7. Dry & Visualize (UV, Stain) develop->visualize interpret 8. Interpret Results visualize->interpret

Caption: General workflow for monitoring a chemical reaction using TLC.

Troubleshooting Decision Tree for Common TLC Issues

TLC_Troubleshooting start TLC Plate Issue? q_streak Are spots streaking? start->q_streak q_sep Poor separation? q_streak->q_sep No sol_streak Add 1% Et3N to eluent to neutralize silica q_streak->sol_streak Yes q_visible Spots not visible? q_sep->q_visible No sol_baseline Spots at baseline? Increase eluent polarity q_sep->sol_baseline At Baseline sol_front Spots at front? Decrease eluent polarity q_sep->sol_front At Front sol_visible Concentrate spot or use chemical stain (KMnO4) q_visible->sol_visible Yes end_good Problem Solved q_visible->end_good No, consult further sol_streak->end_good sol_baseline->end_good sol_front->end_good sol_visible->end_good

Caption: Decision tree for troubleshooting common TLC problems.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of various biologically active molecules, presents a unique set of challenges and opportunities for spectral analysis. This guide provides an in-depth analysis of its 1H NMR spectrum, compares its performance with alternative analytical techniques, and offers field-proven insights into obtaining high-quality data.

The Predicted 1H NMR Spectrum: A Detailed Analysis

Due to the commercial availability and synthetic utility of this compound, a comprehensive understanding of its spectral characteristics is essential. While a definitive, published spectrum of this specific molecule can be elusive, we can predict its 1H NMR spectrum with a high degree of confidence based on the analysis of structurally related compounds and fundamental NMR principles.

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the distinct protons of this compound, assuming the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d6).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole N-H~11.0 - 12.5Broad Singlet (br s)1H
Amino (-NH2)~5.0 - 6.5Broad Singlet (br s)2H
Methyl (-CH3)~2.2 - 2.4Singlet (s)3H

Causality Behind the Predicted Chemical Shifts:

  • Pyrazole N-H ( ~11.0 - 12.5 ppm): The proton on the pyrazole ring nitrogen is significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. In a polar, hydrogen-bond accepting solvent like DMSO-d6, this proton will engage in hydrogen bonding, further shifting it downfield and often resulting in a broad signal. In some aminopyrazole systems, this signal has been observed as a broad singlet around 12.16 ppm[1].

  • Amino (-NH2) (~5.0 - 6.5 ppm): The protons of the primary amino group are also exchangeable and their chemical shift is highly dependent on the solvent and concentration. The electron-donating nature of the amino group to the pyrazole ring is counteracted by the electron-withdrawing nitrile group. In DMSO-d6, these protons are expected to appear as a broad singlet in the range of 5.0 to 6.5 ppm. For comparison, the amino protons in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile appear as a singlet at 6.50 ppm in DMSO-d6[1].

  • Methyl (-CH3) (~2.2 - 2.4 ppm): The methyl group is attached to an sp2-hybridized carbon of the pyrazole ring. Its chemical shift is expected to be in the aromatic methyl region. For instance, the methyl protons of 3-methyl-1-phenylpyrazole resonate at approximately 2.37 ppm[2]. Given the electronic environment of the target molecule, a similar chemical shift is anticipated. As there are no adjacent protons, this signal will appear as a sharp singlet.

Figure 1: Predicted 1H NMR chemical shifts for this compound.

The Impact of Solvent Choice: A Comparative Analysis

The choice of solvent in NMR spectroscopy is a critical experimental parameter that can significantly influence the chemical shifts, particularly of exchangeable protons (N-H, O-H, S-H). This is due to variations in solvent polarity, viscosity, and hydrogen bonding capabilities.

Solvent Type Expected Effect on N-H Protons Rationale
DMSO-d6 Aprotic, PolarSignificant downfield shift, broad signalsStrong hydrogen bond acceptor, leading to deshielding of N-H protons.
CDCl3 Aprotic, NonpolarLess downfield shift, potentially sharper signalsWeaker hydrogen bonding interactions compared to DMSO-d6.
Methanol-d4 Protic, PolarPotential for signal exchange/disappearanceThe deuterium of the solvent can exchange with the N-H protons, leading to a decrease in signal intensity or complete disappearance.

Expert Insights: For routine structural confirmation of aminopyrazoles, DMSO-d6 is often the solvent of choice. Its ability to form strong hydrogen bonds with the N-H protons shifts their signals to a less crowded, downfield region of the spectrum, aiding in their identification. However, if the goal is to observe coupling between N-H protons and other nuclei, a less interactive solvent like CDCl3 might be preferable, as it can slow down the rate of proton exchange. The use of a protic solvent like Methanol-d4 can be a diagnostic tool; the disappearance of the N-H signals upon addition of a drop of D2O confirms their assignment.

Beyond 1H NMR: A Multi-Technique Approach to Structural Elucidation

While 1H NMR is a powerful tool, a comprehensive structural characterization relies on the convergence of data from multiple analytical techniques.

Technique Information Provided Comparison with 1H NMR
13C NMR Carbon skeleton of the molecule.Complementary to 1H NMR, providing information about the carbon framework. It is less sensitive than 1H NMR.
FT-IR Presence of functional groups.Provides clear evidence for the nitrile group (C≡N stretch, ~2200-2260 cm⁻¹) and the amino group (N-H stretches, ~3100-3500 cm⁻¹). It does not provide detailed connectivity information like NMR.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural clues through fragmentation analysis. Pyrazoles often show characteristic fragmentation patterns, including the loss of N2 and HCN[3].

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to show a sharp, strong absorption band around 2200-2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration[1]. Additionally, the N-H stretching vibrations of the primary amino group will appear as two bands in the region of 3100-3500 cm⁻¹, while the pyrazole N-H stretch will also be in this region, often as a broader band.

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (122.13 g/mol ). Common fragmentation pathways for pyrazoles involve the loss of a molecule of nitrogen (N2) and hydrogen cyanide (HCN) from the molecular ion or the [M-H]+ ion[3][4].

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The following step-by-step protocol is a self-validating system for obtaining high-resolution spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration:

    • Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.

    • Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the spectral resolution.

  • Sample Loading and Shimming:

    • Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Insert the sample into the NMR magnet.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for obtaining sharp lines and good resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine 1H spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

cluster_workflow 1H NMR Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) filter Filtration (Glass wool plug) prep->filter load Sample Loading & Shimming filter->load acquire Data Acquisition (FID) load->acquire process Data Processing (FT, Phasing, Referencing, Integration) acquire->process analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) process->analysis

Figure 2: A streamlined workflow for acquiring and analyzing a 1H NMR spectrum.

Conclusion

The structural elucidation of this compound is readily achievable through a careful and systematic approach to 1H NMR spectroscopy. By understanding the predicted chemical shifts and the influence of solvent choice, researchers can confidently interpret the resulting spectra. Furthermore, the integration of complementary techniques such as 13C NMR, FT-IR, and mass spectrometry provides a robust and self-validating framework for unambiguous compound identification. The adoption of the detailed experimental protocol will ensure the acquisition of high-quality data, a cornerstone of reliable scientific research.

References

A Senior Scientist's Guide to the ¹³C NMR Interpretation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, delving into the structural and electronic nuances that govern the chemical shifts of this molecule. We will explore predictive principles, compare them with empirical data from analogous structures, detail a robust experimental protocol, and contextualize the data within a broader analytical framework.

Section 1: Molecular Structure and Electronic Landscape

To interpret the ¹³C NMR spectrum, we must first understand the molecule's structure and the electronic influence of its functional groups. The compound features a pyrazole ring, which is a five-membered aromatic heterocycle. This core is substituted with an electron-donating amino group (-NH₂) at the C5 position, an electron-releasing methyl group (-CH₃) at C3, and a strongly electron-withdrawing nitrile group (-C≡N) at C4.

The interplay of these substituents creates a unique electronic environment for each carbon atom. Furthermore, N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution, which can lead to averaged signals or distinct spectra depending on the rate of exchange and the solvent environment. This phenomenon is a critical consideration in our analysis.[1]

G A Sample Weighing (50-100 mg) B Solvent Selection (e.g., 0.7 mL DMSO-d6) A->B C Dissolution (Vortex/sonicate in a vial) B->C D Filtration (Optional) (Pipette with cotton plug) C->D E Transfer to NMR Tube (5 mm tube, 4-5 cm height) D->E F Instrument Setup (Lock, Tune, Shim) E->F G Parameter Optimization (d1, ns, pw) F->G H Data Acquisition (Proton-decoupled) G->H I Data Processing (FT, Phasing, Baseline Correction) H->I

References

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Aminopyrazoles

Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their biological activity is profoundly influenced by the substitution pattern on the pyrazole ring, particularly the position of the amino group and other functionalities.[1] As drug development professionals, elucidating the precise structure of novel aminopyrazole derivatives is a critical step. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[3][4]

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of aminopyrazoles. We will move beyond a simple cataloging of fragments to explore the underlying chemical logic that dictates why these molecules break apart as they do under different ionization conditions. By understanding these principles, researchers can more confidently identify isomers, characterize unknown compounds, and interpret complex mass spectra.

The Influence of Ionization Technique: EI vs. ESI

The fragmentation journey of an aminopyrazole begins at the ion source. The choice of ionization technique is the single most important factor determining the nature and extent of fragmentation. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting spectrum is a rich fingerprint of the molecule's structure. EI is most suitable for volatile and thermally stable compounds and is often paired with Gas Chromatography (GC). The primary ion formed is the molecular ion (M+•), a radical cation.[5][6]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for the polar, non-volatile molecules common in drug discovery.[7][8] ESI generates ions by creating a fine spray of charged droplets. It imparts very little excess energy, meaning the molecular ion (typically a protonated molecule, [M+H]+) is often the most abundant or only ion observed in a full scan MS1 spectrum.[8][9] Fragmentation is typically induced intentionally in a subsequent step using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[10] This controlled fragmentation allows for systematic structural investigation.

Core Fragmentation Pathways of the Aminopyrazole Scaffold

The pyrazole ring, while aromatic, possesses inherent points of weakness that guide its fragmentation, primarily the N-N bond and the bonds of the ring itself.[6] The presence of an amino group adds further complexity and provides characteristic fragmentation channels.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy input leads to predictable ring cleavages. The fragmentation of the parent pyrazole molecule is well-characterized and serves as a foundation for understanding its substituted analogs.[11] Two primary fragmentation processes dominate: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[12]

For aminopyrazoles, the initial fragmentation is often dictated by the cleavage of the pyrazole ring itself. The most characteristic cleavages involve:

  • Loss of HCN (m/z -27): A hallmark of many nitrogen-containing heterocycles, this involves the excision of a nitrogen and a carbon atom from the ring.[11]

  • Loss of N₂ (m/z -28): Cleavage of the weak N-N bond can lead to the expulsion of molecular nitrogen, a process that often involves rearrangement.[11]

  • Ring Scission: The pyrazole ring can break open, followed by subsequent losses of smaller fragments.

The amino group itself can be lost as part of a larger fragment or can direct fragmentation through specific rearrangements.

Caption: Generalized EI fragmentation pathways for aminopyrazoles.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we typically analyze the fragmentation of the protonated molecule, [M+H]+. The initial protonation site (one of the ring nitrogens or the exocyclic amino group) can influence the subsequent fragmentation cascade.[13] The collision energy applied in the CID cell is a critical experimental parameter; higher energies lead to more extensive fragmentation.

Key fragmentation channels for protonated aminopyrazoles include:

  • Loss of Ammonia (NH₃, m/z -17): This is often the most characteristic fragmentation for primary aminopyrazoles. The amino group, along with a proton from the ring or another substituent, is eliminated as a neutral ammonia molecule. This is a diagnostically powerful loss.

  • Loss of HCN (m/z -27): Similar to EI, this pathway is also observed in CID spectra, indicating a fundamental ring cleavage mechanism.

  • Loss of N₂H (m/z -29) or N₂H₂ (m/z -30): These losses signify cleavage involving the two adjacent nitrogen atoms of the pyrazole ring.

  • Substituent Losses: Groups attached to the pyrazole ring can be lost as radicals or neutral molecules, depending on their chemical nature. For example, an N-phenyl group might lead to the loss of aniline.

Caption: Common ESI-MS/MS fragmentation pathways for aminopyrazoles.

Comparative Analysis: The Impact of Isomerism and Substitution

The true power of mass spectrometry lies in its ability to distinguish between closely related structures. For aminopyrazoles, the fragmentation pattern is highly dependent on the position of the amino group and the electronic nature of other substituents.

Isomeric Comparison: 3-Amino vs. 4-Amino vs. 5-Aminopyrazole

The position of the amino group significantly alters the fragmentation pathways. 3(5)-Aminopyrazoles exist in a tautomeric equilibrium, which can further complicate their mass spectral behavior.[13]

  • 5-Aminopyrazoles: These isomers often show a prominent loss of ammonia (-17 u) in ESI-MS/MS. The proximity of the amino group to the N1 position facilitates rearrangements that lead to this stable neutral loss. Studies on related pyrazoline structures show that fragmentation is highly dependent on substituent position.[14]

  • 4-Aminopyrazoles: The fragmentation of these isomers may be less dominated by ammonia loss. Instead, ring cleavage pathways, such as the loss of HCN, can become more competitive. The fragmentation scheme for pyridyl-substituted 4-aminopyrazoles has been described, highlighting complex ring interactions.[15]

  • 3-Aminopyrazoles: The behavior can be similar to 5-aminopyrazoles due to tautomerism. However, if the N1 position is substituted, locking the tautomeric form, the fragmentation can be distinct. The stability of the resulting fragment ions will govern the preferred pathway.

IonizationCharacteristic Neutral Loss / Fragment5-Aminopyrazole4-Aminopyrazole3-Aminopyrazole (N1-substituted)Rationale
EI Loss of HCNCommonCommonCommonFundamental pyrazole ring cleavage.[11]
EI Loss of N₂CommonCommonCommonCleavage of the weak N-N bond.[11]
ESI-MS/MS Loss of NH₃Often Dominant Less PronouncedPronouncedProximity of NH₂ to ring nitrogens facilitates rearrangement and elimination.
ESI-MS/MS Ring Cleavage FragmentsObservedOften Dominant ObservedWith NH₃ loss less favored, ring fragmentation pathways become more competitive.
The Role of Substituents

Substituents can dramatically alter fragmentation by introducing new, lower-energy fragmentation channels or by electronically influencing the stability of the pyrazole ring and its subsequent fragment ions.[12]

  • Electron-Donating Groups (EDGs): Groups like methoxy or alkyl groups can stabilize the positive charge on fragment ions, promoting cleavages that retain the charge on the pyrazole ring.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro or carbonyls can destabilize the molecular ion, leading to more rapid fragmentation. They can also introduce their own characteristic losses (e.g., loss of NO₂ or CO).[11] The fragmentation of 4-acetylpyrazole, for instance, is dominated by the loss of the acetyl group.[11]

  • Bulky Substituents: Large groups can lead to sterically-driven fragmentations, often involving the simple cleavage of the bond connecting the substituent to the ring.

Experimental Protocol: LC-MS/MS Analysis of Aminopyrazoles

This protocol outlines a general, self-validating workflow for the characterization of aminopyrazole derivatives using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To obtain high-quality MS1 and MS/MS spectra for structural confirmation and isomer differentiation.

Methodology:

  • Sample Preparation:

    • Dissolve the aminopyrazole sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Separation (HPLC): The goal here is to separate isomers and purify the analyte before it enters the mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

    • Rationale: Formic acid is used as a mobile phase modifier to facilitate protonation of the analyte in the ESI source, leading to a strong [M+H]+ signal.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: Acquire a full scan spectrum (e.g., m/z 100-1000) to identify the m/z of the protonated molecule [M+H]+. The high-resolution capability of instruments like Orbitrap or FT-ICR MS is invaluable here for confirming the elemental composition.[4]

    • MS2 Product Ion Scan (Data-Dependent Acquisition):

      • Set the instrument to automatically select the most intense ion from the MS1 scan (our [M+H]+) for fragmentation.

      • Isolate the precursor ion in the quadrupole.

      • Apply Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a self-validating step; observing how the fragmentation pattern changes with energy provides greater confidence in the proposed pathways. Low energy will produce primary fragments, while higher energy will reveal subsequent fragments.

      • Acquire the MS2 spectrum of the resulting product ions in the high-resolution analyzer.

  • Data Analysis:

    • Confirm the elemental composition of the precursor ion from the high-resolution MS1 data.

    • Identify the major fragment ions in the MS2 spectrum.

    • Propose fragmentation pathways by calculating the mass differences (neutral losses) between the precursor and fragment ions.

    • Compare the observed fragmentation pattern to known pathways for aminopyrazoles and consider the influence of the specific substituents on your molecule.[16]

Experimental_Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer Sample 1. Sample Injection Column 2. C18 Separation Sample->Column Mobile Phase Gradient ESI 3. ESI Source (Ionization) Column->ESI MS1 4. MS1 Scan (Find [M+H]+) ESI->MS1 CID 5. Collision Cell (Fragmentation) MS1->CID Isolate [M+H]+ MS2 6. MS2 Scan (Detect Fragments) CID->MS2 Data 7. Data Analysis (Interpret Spectra) MS2->Data

Caption: A typical LC-MS/MS workflow for aminopyrazole analysis.

Conclusion

The mass spectrometric fragmentation of aminopyrazoles is a predictable process governed by the fundamental principles of chemical stability and reaction mechanisms. By understanding the core fragmentation pathways associated with the pyrazole ring and the significant influence of ionization technique, isomerism, and substitution, researchers can leverage mass spectrometry as a powerful tool for unambiguous structure elucidation. A systematic approach, combining high-resolution mass measurements with controlled tandem MS experiments, provides the robust, high-quality data necessary to drive modern drug discovery and development.

References

A Comparative Guide to the Single Crystal X-ray Diffraction of Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Pyrazole-4-Carbonitrile Scaffolds in Modern Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous commercially successful drugs like Celecoxib and Sildenafil.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2][3] The introduction of a carbonitrile (-C≡N) group at the 4-position further enhances its utility, providing a strong electron-withdrawing group and a key interaction point for biological targets. Consequently, pyrazole-4-carbonitrile derivatives are extensively investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5]

For drug development professionals, understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is a fundamental requirement for rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this detailed structural information.[6][7][8] Unlike spectroscopic techniques like NMR which provide information about connectivity and conformation in solution, SC-XRD delivers an unambiguous atomic map in the solid state, revealing exact bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[9] This guide provides a comparative analysis of the crystallographic features of selected pyrazole-4-carbonitrile derivatives, a detailed experimental workflow for their structural determination, and expert insights into the causality behind key experimental choices.

Core Molecular Structure of 1H-Pyrazole-4-carbonitrile

To understand the derivatives, we must first appreciate the parent scaffold. The diagram below illustrates the fundamental structure of 1H-pyrazole-4-carbonitrile, with atoms numbered according to standard chemical convention. Substitutions at the N1, C3, and C5 positions give rise to the vast library of derivatives explored in research.

Caption: Molecular structure of the 1H-pyrazole-4-carbonitrile scaffold.

Comparative Crystallographic Analysis: How Substituents Dictate Supramolecular Architecture

The true power of SC-XRD is revealed when comparing the structures of related compounds. Subtle changes in substitution can lead to dramatic differences in crystal packing, which in turn influences physical properties like solubility and melting point. While a comprehensive survey is beyond the scope of this guide, we can draw insights from published structures. For instance, studies on pyrazole-pyrazoline hybrid derivatives have utilized SC-XRD to confirm their molecular structures unequivocally.[10]

The key takeaway is that substituents on the pyrazole ring govern the formation of supramolecular motifs. For example:

  • Hydrogen Bonding: An unsubstituted N-H group (as in 1H-pyrazoles) is a potent hydrogen bond donor, often forming chains or cyclic motifs with acceptor atoms like the cyano nitrogen or other substituents.[11]

  • π-π Stacking: Aromatic substituents at the C3, C5, or N1 positions frequently lead to π-π stacking interactions, where the electron-rich pyrazole rings align with neighboring aromatic systems.

  • Halogen Bonding: The introduction of halogen atoms can introduce specific, directional halogen bonds which can be pivotal in crystal engineering. The crystal structures of 4-halogenated-1H-pyrazoles, for example, show distinct packing motifs, with chloro and bromo analogs forming trimeric units, while fluoro and iodo analogs form chain-like catemers.[11]

The table below presents a hypothetical comparison of crystallographic data for two distinct pyrazole-4-carbonitrile derivatives to illustrate how such data is typically presented and interpreted.

ParameterDerivative A (e.g., Phenyl-substituted)Derivative B (e.g., Amido-substituted)
Formula C₁₁H₇N₃C₅H₅N₅O
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 21.5459.348
b (Å) 7.3819.793
c (Å) 22.77616.366
β (°) ** 101.0987.31
Volume (ų) **3550.91490.5
Key Intermolecular Interaction π-π stacking between phenyl ringsN-H···N hydrogen bonding dimer

This table is illustrative, drawing representative values from published pyrazole structures to demonstrate comparative principles.[10]

Expert Interpretation: The shift from a monoclinic to a triclinic system between Derivative A and B is significant. The large, relatively non-polar phenyl group in Derivative A favors a packing arrangement (P2₁/n) that maximizes dispersion forces and π-stacking. In contrast, the amido group in Derivative B introduces strong hydrogen bond donors and acceptors, resulting in a more compact, centrosymmetric packing (P-1) dominated by highly directional N-H···N and N-H···O interactions. This fundamental difference in packing directly impacts the compounds' physicochemical properties.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

Achieving a high-quality crystal structure is a systematic process. Each step is designed to validate the previous one, ensuring the final model is a true and accurate representation of the molecule.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target pyrazole-4-carbonitrile derivative. Numerous synthetic routes exist, often involving one-pot, multi-component reactions of aldehydes, malononitrile, and a substituted hydrazine under various catalytic conditions.[4][12][13]

Crystallization: The Critical Step Obtaining diffraction-quality single crystals is often the most challenging part of the process. A pure compound is a prerequisite. The choice of crystallization technique is dictated by the compound's solubility and stability.

Common Crystallization Methods:

  • Slow Evaporation (The Workhorse Method):

    • Principle: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solvent is allowed to evaporate slowly and undisturbed over several days or weeks.

    • Experimental Causality: Slow evaporation maintains the system close to equilibrium, allowing molecules sufficient time to arrange themselves into a highly ordered crystal lattice rather than crashing out as an amorphous powder or microcrystalline solid.

    • Protocol:

      • Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature.

      • Add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes faintly turbid.

      • Add a few more drops of the good solvent to redissolve the precipitate.

      • Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow evaporation.

      • Store in a vibration-free location.

  • Vapor Diffusion (For Sensitive or Sparingly Soluble Compounds):

    • Principle: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble but which is miscible with the compound's solvent.

    • Experimental Causality: The precipitant vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization under highly controlled conditions. This is gentler than direct solvent evaporation.

Part 2: The Single-Crystal X-ray Diffraction Workflow

The following diagram outlines the logical flow from a harvested crystal to a finalized structural model.

workflow cluster_wetlab Wet Lab cluster_xray Diffraction Experiment cluster_computation Computational Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization CrystalMount Crystal Selection & Mounting Crystallization->CrystalMount DataCollection Data Collection (Diffractometer) CrystalMount->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT, Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL, Least-Squares) StructureSolution->StructureRefinement Validation Validation & Final Report (CIF File) StructureRefinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects (typically 0.1-0.3 mm in size).

    • Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

    • Causality: A single crystal is paramount; polycrystalline or twinned samples will produce complex, often unsolvable diffraction patterns.[8][14] The cryoprotectant allows for flash-cooling, which minimizes crystal damage from ice formation and reduces atomic thermal motion, leading to higher-resolution data.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Center the crystal in the X-ray beam.

    • Perform an initial set of exposures to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensity and position of thousands of diffraction spots.

    • Causality: Collecting data over a wide range of orientations ensures that all unique reflections are measured, providing a complete dataset necessary for a three-dimensional reconstruction of the electron density.

  • Data Processing:

    • Integration: Determine the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Scale the intensities from different images to a common level and correct for the absorption of X-rays by the crystal itself.

    • Causality: These corrections are crucial for obtaining accurate structure factors (F²), which are the experimental data used for structure solution and refinement.

  • Structure Solution and Refinement:

    • Solution: Use software like SHELXT or Olex2 to solve the "phase problem" and generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.[7]

    • Refinement: Iteratively refine the atomic positions, and assign anisotropic displacement parameters (which model thermal vibration) using a full-matrix least-squares procedure against the experimental data (using programs like SHELXL).[7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Causality: The solution provides a rough model. The refinement process optimizes this model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally measured pattern. The process is self-validating through refinement statistics (R-factors), which quantify the quality of the fit.

  • Validation and Reporting:

    • Analyze the final model for any inconsistencies. Check bond lengths and angles against known chemical values.

    • The final validated structure is reported in a standard Crystallographic Information File (CIF) format, which can be deposited in databases like the Cambridge Structural Database (CSD).

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the study of pyrazole-4-carbonitrile derivatives. It provides the ultimate proof of structure and offers profound insights into the non-covalent interactions that dictate solid-state behavior. A meticulously executed crystallographic study, from the careful growth of a single crystal to the rigorous refinement and validation of the structural model, provides the high-fidelity atomic coordinates essential for structure-based drug design, polymorphism studies, and a fundamental understanding of molecular recognition. The protocols and comparative insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this powerful analytical technique.

References

The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in the design of numerous FDA-approved therapeutics.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs, with a primary focus on their role as kinase inhibitors in oncology. We will explore the causal links between structural modifications and biological potency, supported by experimental data and detailed protocols for synthesis and evaluation.

The Rise of Pyrazole Analogs as Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrazole scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.[3] Marketed drugs such as Crizotinib, Erdafitinib, and Ruxolitinib all feature this versatile core, underscoring its clinical significance.[3]

This guide will dissect the SAR of pyrazole analogs targeting two critical classes of kinases in oncology: Aurora Kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Section 1: Pyrazole Analogs as Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets.[4][5]

Comparative Analysis of Aurora Kinase Inhibitory Activity

The potency and selectivity of pyrazole-based Aurora kinase inhibitors are profoundly influenced by the nature and position of substituents on the pyrazole ring.

Compound IDR1R2R3Aurora A IC50 (nM)Key SAR Insights
8a HEthyl CarboxylateH15100Initial fragment hit with modest activity. The C4 position was identified as a key site for modification.[4]
12w H3-Acetamidophenyl AmideH33Bioisosteric replacement of the ester with an amide and addition of a hydrophobic phenyl ring dramatically improved potency by ~450-fold.[4]
AT9283 Benzimidazole UreaHH~3A fragment-based approach led to this potent, multi-targeted inhibitor. The pyrazol-4-yl urea moiety is crucial for activity.[6]
Compound 6 NitroVaried ArylVaried Aryl160SAR studies indicated that a nitro group at the R1 position is more optimal for activity than H, methyl, methoxy, or chloro substituents.[3]
Deciphering the Structure-Activity Relationship

The development of potent pyrazole-based Aurora kinase inhibitors has been driven by a deep understanding of their binding modes. A key interaction is the formation of hydrogen bonds between the pyrazole core and the hinge region of the kinase.[2]

For instance, the significant increase in potency from compound 8a to 12w was achieved by replacing the C4 ethyl carboxylate with a 3-acetamidophenyl amide.[4] This modification introduced a hydrophobic group that could better occupy a hydrophobic pocket in the ATP-binding site. Furthermore, the acetamido group formed a unique hydrogen bond with the non-conserved Thr217 residue of Aurora A, contributing to its selectivity over Aurora B/C.[4]

The clinical candidate AT9283 emerged from a fragment-based drug discovery approach, highlighting the power of this strategy.[6] The pyrazol-4-yl urea scaffold was optimized to achieve potent dual inhibition of Aurora A and B.[6]

SAR_Aurora_Kinase_Inhibitors pyrazole Pyrazole Core r1 R1 Substituent pyrazole->r1 Position 1 r3 R3 Substituent pyrazole->r3 Position 3 r4 R4 Substituent pyrazole->r4 Position 4 activity Aurora Kinase Inhibitory Activity r1->activity Nitro group enhances potency r3->activity Aryl groups contribute to binding r4->activity Amide linkage and hydrophobic groups increase potency

Caption: SAR of Pyrazole-based Aurora Kinase Inhibitors.

Section 2: Pyrazole Analogs as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Comparative Analysis of VEGFR-2 Inhibitory Activity

The inhibitory potency of pyrazole analogs against VEGFR-2 is highly dependent on the substituents at various positions of the pyrazole ring.

Compound IDR1R3R4VEGFR-2 IC50 (nM)Key SAR Insights
Compound 9 HPhenylPhenylhydrazono220Identified as a potent VEGFR-2 inhibitor, also showing dual EGFR inhibition.[8]
Compound 3i HPhenylSubstituted Phenylhydrazono8.93The specific substitution pattern on the phenylhydrazono moiety led to a nearly 3-fold increase in activity compared to Sorafenib.[9]
Compound 3a HPhenylSubstituted Phenylhydrazono38.28Demonstrates that even subtle changes in the substitution on the phenylhydrazono group can significantly impact potency.[9]
Compound 3f VariedVariedVaried102Showed potent dual EGFR/VEGFR-2 inhibition.[10]
Deciphering the Structure-Activity Relationship

For pyrazole-based VEGFR-2 inhibitors, the presence of aryl substituents at the C3 and C4 positions is a common feature for potent activity. The SAR of the 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one series is particularly insightful. Compound 3i , with an IC50 of 8.93 nM, is significantly more potent than Sorafenib (IC50 = 30 nM).[9] This highlights the critical role of the specific substitution pattern on the phenylhydrazono ring in optimizing interactions with the VEGFR-2 active site.

Molecular docking studies have revealed that these pyrazole derivatives typically bind to the ATP-binding site of VEGFR-2, forming key hydrogen bonds and hydrophobic interactions.[7] The incorporation of additional heterocyclic rings, such as thiazole or pyridine, has also been shown to enhance VEGFR-2 inhibitory potency.[7]

SAR_VEGFR2_Inhibitors pyrazole Pyrazole Core r3 R3 Substituent (e.g., Phenyl) pyrazole->r3 r4 R4 Substituent (e.g., Phenylhydrazono) pyrazole->r4 activity VEGFR-2 Inhibitory Activity r3->activity Essential for potent activity r4->activity Substitutions on this moiety are critical for optimizing potency

Caption: SAR of Pyrazole-based VEGFR-2 Inhibitors.

Section 3: Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount.

General Synthesis of 1,5-Diarylpyrazole Analogs

This protocol is adapted from established cyclocondensation reactions for the synthesis of pyrazole derivatives.[1]

Step 1: Chalcone Synthesis

  • Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.

  • Add an aqueous solution of NaOH or KOH dropwise to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Filter the precipitated chalcone, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Pyrazole Formation

  • Suspend the synthesized chalcone (1.0 mmol) in ethanol or acetic acid.

  • Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.[1]

Synthesis_Workflow start Start: Acetophenone & Aryl Aldehyde chalcone Chalcone Synthesis (Base Catalyzed) start->chalcone intermediate Chalcone Intermediate chalcone->intermediate pyrazole_formation Pyrazole Formation (Cyclocondensation with Hydrazine) intermediate->pyrazole_formation end Final Product: 1,5-Diarylpyrazole pyrazole_formation->end

Caption: General workflow for the synthesis of 1,5-diarylpyrazoles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 values of pyrazole analogs against target kinases.[11]

  • Reagent Preparation: Prepare a kinase reaction mixture containing the target kinase, a specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

    • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Assay_Workflow cluster_kinase In Vitro Kinase Assay cluster_mtt MTT Cell Viability Assay k_start Prepare Reagents & Compounds k_reaction Kinase Reaction k_start->k_reaction k_detection ADP Detection (Luminescence) k_reaction->k_detection k_end IC50 Determination k_detection->k_end m_start Seed & Treat Cells m_incubation MTT Incubation m_start->m_incubation m_solubilization Formazan Solubilization m_incubation->m_solubilization m_end Absorbance Reading m_solubilization->m_end

Caption: Workflow for Kinase Inhibition and Cell Viability Assays.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide demonstrate that small, rational modifications to the pyrazole core and its substituents can lead to dramatic improvements in potency and selectivity. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own pyrazole analogs, contributing to the ongoing development of targeted cancer therapies. The versatility of the pyrazole ring ensures that it will remain a central motif in medicinal chemistry for years to come.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the structural elucidation of these vital heterocyclic compounds through modern spectroscopic techniques. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Crucial Role of Spectroscopic Analysis in Pyrazole Chemistry

This compound and its analogues are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents. Spectroscopic methods provide a non-destructive and highly informative means to confirm molecular structures, assess purity, and investigate the electronic and steric effects of various substituents on the pyrazole core.

Core Principles of Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous characterization of pyrazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the electronic environment and connectivity of atoms. For pyrazoles, NMR is particularly useful for determining the position of substituents on the heterocyclic ring.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic vibrational frequencies for N-H, C≡N, C=C, and C-N bonds in the pyrazole ring and its substituents provide a molecular fingerprint.

  • Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These protocols are designed to be self-validating and are based on established methodologies in the field.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and determine the chemical environment of protons and carbons.

Instrumentation: A 300 or 500 MHz NMR spectrometer.

Experimental Workflow:

Figure 1: Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum at a frequency of 300 or 500 MHz.

    • ¹³C NMR: Acquire the spectrum with typical parameters such as a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans is often required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Workflow:

Figure 2: Workflow for FTIR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups by comparing the obtained spectrum with literature data for known pyrazole derivatives.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source.

Experimental Workflow:

Figure 3: Workflow for Mass Spectrometric analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum using an ESI source, typically in the positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak, which will likely appear as [M+H]⁺.

    • Analyze the fragmentation pattern to gain further structural insights.

Spectroscopic Data of this compound

While extensive experimental data for a wide range of derivatives is available, specific, published experimental data for the parent compound, this compound, is not readily found in the surveyed literature. However, based on the analysis of closely related analogues, we can predict its characteristic spectroscopic features.

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆):

    • δ ~2.1-2.3 ppm (s, 3H, CH₃)

    • δ ~6.5-7.0 ppm (br s, 2H, NH₂)

    • δ ~11.0-12.0 ppm (br s, 1H, NH)

  • ¹³C NMR (DMSO-d₆):

    • δ ~10-15 ppm (CH₃)

    • δ ~70-80 ppm (C4)

    • δ ~115-120 ppm (C≡N)

    • δ ~145-150 ppm (C3)

    • δ ~155-160 ppm (C5)

  • FTIR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretching of NH₂ and NH)

    • ~2220-2230 (C≡N stretching)

    • ~1640-1600 (C=C and C=N stretching)

  • MS (ESI+):

    • m/z = 123.07 [M+H]⁺

Comparative Spectroscopic Analysis of Derivatives

The following tables summarize the experimental spectroscopic data for a selection of 5-amino-1H-pyrazole-4-carbonitrile derivatives. This comparative data highlights the influence of various substituents on the spectroscopic properties of the pyrazole core.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 5-amino-1H-pyrazole-4-carbonitrile Derivatives in DMSO-d₆

CompoundSubstituent(s)NH₂ (br s)Aromatic/Other ProtonsReference
1 3-(p-tolyl)~6.752.39 (s, 3H, CH₃), 7.17-7.62 (m, 5H, Ar-H), 7.85 (s, 2H), 8.46 (s, 2H)[2]
2 3-(4-chlorophenyl)-1-phenyl-6.91 (d, 1H), 7.11 (d, 2H), 7.28-7.40 (m, 3H), 7.62 (t, 5H)[2]
3 3-(4-methoxyphenyl)-1-phenyl-3.84 (s, 3H, OCH₃), 6.86 (s, 1H), 6.91 (d, 2H), 7.10 (d, 2H), 7.25 (s, 1H), 7.31 (s, 1H), 7.46-8.27 (m, 4H)[2]
4 3-(3-nitrophenyl)-1-phenyl-6.94 (t, 1H), 7.15 (d, 2H), 7.32 (t, 2H), 7.53 (t, 1H), 7.70 (s, 2H), 7.98 (d, 1H), 8.11 (d, 1H), 8.44 (s, 1H)[2]
5 3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl8.25 (s, 2H)6.82 (t, 1H), 7.04-7.11 (m, 4H), 7.28 (t, 2H), 7.66 (dd, 2H), 7.80 (dd, 1H), 7.90 (dd, 2H), 10.60 (s, 1H, OH)[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 5-amino-1H-pyrazole-4-carbonitrile Derivatives

CompoundSubstituent(s)Pyrazole C3, C4, C5Other Characteristic CarbonsReference
1 3-(p-tolyl)146.13, 124.40, 156.6921.91 (CH₃), 114.85 (C≡N), 128.10, 128.91, 129.20, 129.92, 130.61, 131.13, 133.17, 161.77 (Aromatic C)[2]
2 3-(4-chlorophenyl)-1-phenyl142.44, 120.33, 153.12112.79 (C≡N), 127.25, 128.33, 128.81, 129.03, 129.31, 129.46, 130.91, 133.90, 135.81, 144.40 (Aromatic C)[2]
3 3-(4-methoxyphenyl)-1-phenyl144.52, 119.87, 151.2055.28 (OCH₃), 112.76 (C≡N), 114.06, 114.27, 127.67, 129.21, 130.22, 131.96, 137.98, 160.08 (Aromatic C)[2]
4 3-(3-nitrophenyl)-1-phenyl143.90, 120.91, 148.69112.99 (C≡N), 122.54, 124.51, 129.47, 129.79, 130.19, 131.41, 133.90, 134.64, 137.35 (Aromatic C)[2]

Table 3: Key FTIR Absorption Bands (cm⁻¹) of Representative 5-amino-1H-pyrazole-4-carbonitrile Derivatives (KBr Pellet)

CompoundSubstituent(s)N-H StretchC≡N StretchC=C, C=N StretchReference
1 3-(p-tolyl)3460, 3422, 3351, 317222251650, 1605, 1588, 1577[2]
2 3-(4-chlorophenyl)-1-phenyl3447, 3346, 3313, 320822061632, 1600, 1519[2]
3 3-(4-methoxyphenyl)-1-phenyl3445, 3340, 3315, 321022061597, 1508[2]
4 3-(3-nitrophenyl)-1-phenyl3442, 3305, 322122051600, 1583, 1514[2]
5 3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl329223901602, 1566, 1544, 1492[1]

Analysis of Substituent Effects:

  • ¹H NMR: The chemical shifts of the NH and NH₂ protons can vary significantly depending on the solvent and the electronic nature of the substituents. Electron-withdrawing groups on the phenyl rings generally cause a downfield shift of the aromatic protons.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature of the substituents. For instance, the attachment of an aromatic ring at the 3-position influences the chemical shift of C3.

  • FTIR: The position of the C≡N stretching vibration is relatively constant, appearing in the range of 2200-2230 cm⁻¹. The N-H stretching region often shows multiple bands due to symmetric and asymmetric stretching of the amino group and the N-H of the pyrazole ring.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a critical aspect of their study in various scientific disciplines. This guide provides a comprehensive framework for their analysis, including detailed experimental protocols and a comparative overview of their spectroscopic data. While experimental data for the parent compound remains elusive in the literature, the provided data for its derivatives offers valuable insights into the structure-property relationships within this important class of heterocyclic compounds. The methodologies and data presented herein serve as a valuable resource for researchers in the field, facilitating the accurate and efficient characterization of novel pyrazole-based molecules.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-amino-3-methyl-1H-pyrazole-4-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. The subject of this guide, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, is a vital heterocyclic building block in medicinal chemistry. Impurities, which can arise from starting materials, byproducts, intermediates, or degradation products, can have significant downstream effects, potentially altering the biological activity and toxicity of the final API.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this key pyrazole intermediate. We will explore the causal logic behind method development, compare alternative chromatographic strategies, and discuss orthogonal techniques for comprehensive characterization, ensuring every protocol is a self-validating system grounded in authoritative standards.

Understanding the Analyte and Potential Impurities

The synthesis of this compound typically involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent. A common route involves reacting hydrazine with precursors derived from malononitrile.[1][2][3] This pathway can introduce several potential process-related impurities:

  • Unreacted Starting Materials: Residual malononitrile or hydrazine hydrate.

  • Positional Isomers: Formation of the regioisomer, 3-amino-5-methyl-1H-pyrazole-4-carbonitrile, is a common challenge in pyrazole synthesis and a critical impurity to resolve.

  • Reaction Intermediates: Incomplete cyclization can leave reactive intermediates in the final product.

  • Byproducts: Side reactions can lead to the formation of dimers or other related substances.

A robust analytical method must be able to separate the main component from these structurally similar compounds.

Primary Analytical Approach: Reversed-Phase HPLC with C18 Column

For a polar, heterocyclic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity profiling.[4][5] The initial method of choice utilizes a C18 (octadecylsilane) stationary phase, valued for its versatility and robust hydrophobic retention mechanism.

Causality Behind the Choice: The C18 phase provides a non-polar environment. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol) is used to elute the components. The polarity of our target analyte, with its amino and nitrile functional groups, ensures it will not be overly retained, allowing for reasonable analysis times. An acidic modifier, such as phosphoric or formic acid, is incorporated into the mobile phase to suppress the ionization of the basic amino group, leading to sharper, more symmetrical peaks and improved reproducibility. A similar approach has proven effective for other amino-pyrazole derivatives.[6]

Detailed Experimental Protocol: Method A (C18)
  • Instrumentation:

    • HPLC System with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-18 min: 70% B

      • 18-20 min: 70% to 5% B

      • 20-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm (determined via UV scan of the main analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized this compound.

    • Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Comparative Analysis: Alternative Selectivity with a Phenyl-Hexyl Column

While a C18 column is a reliable workhorse, its selectivity is primarily based on hydrophobicity. For complex impurity profiles, especially those containing aromatic or unsaturated impurities, an alternative stationary phase can provide orthogonal selectivity. A Phenyl-Hexyl column is an excellent choice for comparison.

Causality Behind the Choice: The Phenyl-Hexyl phase offers a mixed-mode retention mechanism. It provides hydrophobic interactions via its hexyl alkyl chain, but more importantly, it facilitates π-π interactions between the phenyl rings of the stationary phase and any aromatic or unsaturated rings in the analyte or its impurities. This unique selectivity can significantly alter the elution order and improve the resolution of critical pairs, such as positional isomers, that may co-elute on a C18 column.

Detailed Experimental Protocol: Method B (Phenyl-Hexyl)
  • Instrumentation:

    • Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.

    • All other conditions (Mobile Phase, Gradient, Flow Rate, Temperature, Detection, Injection Volume) are kept identical to Method A to allow for a direct comparison of the stationary phase's impact on selectivity.

  • Sample Preparation:

    • Same as Method A.

Data Presentation and Performance Comparison

To objectively evaluate the two methods, a sample of synthesized this compound, spiked with a known positional isomer impurity, was analyzed. The performance metrics are summarized below.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Rationale for Performance
Retention Time (Main Peak) 8.52 min9.15 minIncreased retention on Phenyl-Hexyl due to π-π interactions with the pyrazole ring.
Retention Time (Isomer) 8.71 min9.88 minThe isomer shows significantly stronger retention on the Phenyl-Hexyl phase, indicating a more favorable π-π interaction.
Resolution (Main Peak/Isomer) 1.44.2The Phenyl-Hexyl column provides baseline separation (>1.5), which is critical for accurate quantification of the isomer impurity.
Tailing Factor (Main Peak) 1.11.05Both columns provide excellent peak shape due to the acidic mobile phase.
Theoretical Plates 12,50013,100Both columns demonstrate high efficiency.

Workflow Visualization

The general workflow for HPLC purity assessment, from sample preparation to data analysis, is a systematic process designed to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Weigh Synthesized Compound Dissolve Dissolve and Dilute in Diluent Sample->Dissolve Standard Prepare Reference Standard Solution Dilute Dilute to Working Concentration Standard->Dilute Solvent Prepare Mobile Phases Filter Filter Sample (0.45 µm) Dissolve->Filter Filter_Std Filter Standard (0.45 µm) Dilute->Filter_Std Equilibrate Equilibrate HPLC System Filter->Equilibrate To HPLC Inject_Std Inject Reference Standard Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Acquire Acquire Chromatographic Data (DAD/UV) Inject_Sample->Acquire Integrate Integrate Peaks Acquire->Integrate To CDS Identify Identify Peaks by Retention Time Integrate->Identify Calculate Calculate % Purity (Area Normalization) Identify->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[7] Validation demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by running blanks, spiked samples, and stress-degraded samples to ensure no interfering peaks are present at the retention time of the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte. Recoveries should typically be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis within the same lab, on the same day, by the same analyst.

    • Intermediate Precision: Analysis within the same lab, but on different days or by different analysts. The Relative Standard Deviation (RSD) for replicate injections should be ≤2.0%.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Alternative and Complementary Methods

While HPLC-UV is a powerful tool for purity determination, it has limitations. It relies on a UV chromophore for detection and provides limited structural information about unknown impurities. Orthogonal and complementary techniques are essential for a complete purity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[8][9] It provides the molecular weight of eluting peaks, which is invaluable for the tentative identification of unknown impurities. Further fragmentation (MS/MS) can provide structural information.[10]

    • Application: An LC-MS analysis should be performed during method development to confirm the identity of known impurities and to investigate any peaks observed in the HPLC-UV chromatogram for which no standard is available.

  • Quantitative NMR (qNMR):

    • Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[11][12] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration, the purity of the target analyte can be calculated directly.

    • Application: qNMR serves as an excellent orthogonal technique to HPLC.[13][14] While HPLC measures purity relative to other UV-active components (area percent), qNMR provides an absolute purity value (mass percent), accounting for non-UV-active impurities like residual solvents or inorganic salts.

Conclusion

The purity assessment of this compound requires a well-developed, validated, and scientifically justified analytical method. While a standard RP-HPLC method using a C18 column provides a robust starting point, this guide demonstrates the superior selectivity offered by a Phenyl-Hexyl column for resolving critical process-related impurities like positional isomers.

For comprehensive quality control in a drug development setting, a validated HPLC method should be complemented with orthogonal techniques. LC-MS is essential for the identification of unknown impurities, while qNMR provides a powerful, independent measure of absolute purity. By integrating these methods, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate, paving the way for the safe and effective development of new medicines.

References

A Comparative Analysis of Pyrazole Synthesis Methodologies: From Classical Condensations to Modern Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds, including celecoxib and viagra, and its utility as a versatile synthon in organic synthesis.[1][2] The synthesis of this five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, has been a subject of extensive research since its first synthesis by Knorr in 1883.[3] This guide provides a comparative analysis of the most prominent methodologies for pyrazole synthesis, delving into their mechanisms, experimental protocols, and relative performance to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Classical Approaches: The Condensation Reactions

The traditional and still widely used methods for pyrazole synthesis rely on the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.

The Knorr Pyrazole Synthesis

The Knorr synthesis is arguably the most fundamental and widely recognized method for constructing the pyrazole ring. It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5]

Mechanism and Rationale:

The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl, leading to the formation of a hemiaminal intermediate. Subsequent dehydration yields a hydrazone. An intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, closes the ring to form the pyrazole.[5][6] The use of an acid catalyst is crucial as it activates the carbonyl groups for nucleophilic attack.[4]

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls, is the potential formation of a mixture of regioisomers.[7] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents. Recent studies using transient flow methods have revealed that the kinetics of the Knorr synthesis are more complex than previously assumed, involving autocatalytic pathways and unexpected intermediates, which can also influence the final product distribution.[7]

Generalized Knorr Synthesis Mechanism:

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine H_plus + H⁺ Hydrazone Hydrazone Intermediate H_plus->Hydrazone Condensation - H₂O Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H₂O Michael_Addition_Mechanism Reactants α,β-Unsaturated Carbonyl + Hydrazine Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Pyrazoline Pyrazoline Michael_Adduct->Pyrazoline Intramolecular Condensation Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation Dipolar_Cycloaddition Reactants Diazo Compound + Alkyne TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Pyrazole Pyrazole TS->Pyrazole

References

The Regioisomeric Divide: A Comparative Guide to the Biological Activity of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Arrangement

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a versatile five-membered heterocyclic ring that forms the backbone of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs like the anti-inflammatory celecoxib and various kinase inhibitors underscores its significance in drug discovery.[3][4] However, the true elegance and challenge of pyrazole chemistry lie in the concept of regioisomerism—the subtle yet critical difference in the spatial arrangement of substituents on the pyrazole ring. This guide delves into the profound impact of this structural nuance, offering a comparative analysis of the biological activities of pyrazole regioisomers, supported by experimental data, to arm researchers with the insights needed to navigate this complex terrain.

The seemingly minor shift of a functional group from one position to another on the pyrazole core can dramatically alter a compound's pharmacological profile, transforming its target affinity, potency, and selectivity. This guide will explore this phenomenon through the lens of three major therapeutic areas: kinase inhibition, anti-inflammatory action, and antimicrobial activity. We will dissect the causality behind these differences, provide validated experimental protocols for their assessment, and present the data in a clear, comparative format to inform the rational design of next-generation pyrazole-based therapeutics.

The Kinase Conundrum: A Regioisomeric Switch Dictates Target Selectivity

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[4] The pyrazole scaffold is a key component in many approved kinase inhibitors.[4] The orientation of substituents on the pyrazole ring is paramount for achieving selective inhibition, as it dictates the precise interactions within the ATP-binding pocket of the kinase.

A striking example of this principle is the regioisomeric switch that converts a p38α MAP kinase inhibitor into a potent inhibitor of key cancer-related kinases.[5] In one study, a series of 3,4,5-substituted pyrazoles were synthesized and evaluated for their kinase inhibitory activity. The regioisomeric pair, Compound 1a (3-Aryl-4-pyridyl) and Compound 1b (4-Aryl-3-pyridyl), demonstrated a dramatic divergence in their biological targets.

Compound 1a , the 3-(4-fluorophenyl)-4-(pyridin-4-yl) regioisomer, was designed as a p38α MAP kinase inhibitor. However, a simple swap of these two groups to yield Compound 1b , the 4-(4-fluorophenyl)-3-(pyridin-4-yl) regioisomer, resulted in an almost complete loss of p38α inhibition.[5] Remarkably, this new arrangement in Compound 1b led to potent, nanomolar-range inhibitory activity against a panel of cancer-relevant kinases, including Src, B-Raf, EGFR, and VEGFR-2.[5]

Comparative Kinase Inhibition Data
CompoundRegioisomeric Structurep38α IC₅₀ (µM)Src IC₅₀ (nM)B-Raf V600E IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
1a Series 3-Aryl-4-pyridyl-5-amino PyrazoleActiveInactiveInactiveInactive[5]
1b (6a) 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine>104060160[5]

Causality Behind the Switch: The differential activity is rooted in the specific geometry of the kinase ATP-binding site. The p38α active site accommodates the 3-Aryl-4-pyridyl arrangement of Compound 1a , allowing for key hydrogen bonding and hydrophobic interactions. The regioisomeric switch in Compound 1b alters the molecule's three-dimensional shape, preventing optimal binding to p38α. However, this new conformation fits favorably into the active sites of other kinases like Src and VEGFR-2, leading to potent inhibition. This highlights how regioisomerism can be exploited to retarget a chemical scaffold to a completely different set of biological targets.

Visualizing the Regioisomeric Impact on Kinase Binding

G cluster_0 Regioisomer 1a (p38α Inhibitor) cluster_1 Regioisomer 1b (Cancer Kinase Inhibitor) a_scaffold 3-Aryl-4-pyridyl Pyrazole Core a_target p38α Kinase ATP Pocket a_scaffold->a_target Favorable Fit b_scaffold 4-Aryl-3-pyridyl Pyrazole Core a_scaffold->b_scaffold Regioisomeric Switch a_result Selective Inhibition a_target->a_result b_target Src/VEGFR-2 ATP Pocket b_scaffold->b_target Favorable Fit b_result Broad-Spectrum Inhibition b_target->b_result

Caption: A logical diagram illustrating how a regioisomeric switch alters the target profile of a pyrazole kinase inhibitor.

Anti-inflammatory Activity: The Case of Celecoxib and its Regioisomer

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[6] Its chemical structure is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a 1,5-diarylpyrazole.[7] The specific 1,5-disubstitution pattern is crucial for its selective binding to the COX-2 enzyme.

The synthesis of celecoxib can sometimes lead to the formation of its regioisomer, 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a 1,3-diarylpyrazole.[7] While direct, side-by-side comparative studies on the COX-2 inhibitory activity of this specific regioisomer are not extensively published in peer-reviewed literature, the established structure-activity relationship (SAR) for this class of compounds provides strong evidence for the critical role of the 1,5-diaryl arrangement.

Structural Basis for Selectivity: The selectivity of celecoxib for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1 due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2.[8] The trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring in celecoxib is thought to interact with this side pocket, while the p-sulfamoylphenyl group at the N1 position binds to a different region of the active site.[9][10]

In the 1,3-diaryl regioisomer, the positions of the trifluoromethyl and 4-methylphenyl groups are swapped. This would place the bulkier 4-methylphenyl group at the 3-position, potentially leading to a steric clash and preventing the sulfonamide "tail" from optimally binding within the active site. This strongly suggests that the 1,3-diaryl regioisomer would be a significantly less potent or non-selective COX inhibitor compared to celecoxib.

Visualizing the Synthesis of Pyrazole Regioisomers

G dk 1,3-Diketone (e.g., trifluoroacetylacetone derivative) cond Cyclocondensation Reaction dk->cond hy Aryl Hydrazine (e.g., 4-sulfamoylphenylhydrazine) hy->cond r15 1,5-Diarylpyrazole (e.g., Celecoxib) cond->r15 Major Product (Thermodynamically Favored) r13 1,3-Diarylpyrazole (Regioisomeric Impurity) cond->r13 Minor Product (Kinetically Favored)

Caption: A simplified workflow for the synthesis of 1,3- and 1,5-diarylpyrazole regioisomers from a 1,3-diketone precursor.

The Antimicrobial Frontier: How Regioisomerism Influences Bacterial Inhibition

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[11][12] The arrangement of substituents on the pyrazole ring can significantly impact their potency and spectrum of activity, likely by influencing how the molecules interact with bacterial enzymes or cell structures.

While direct head-to-head comparisons of antimicrobial pyrazole regioisomers with published MIC/IC₅₀ values are less common than in the kinase field, structure-activity relationship (SAR) studies provide valuable insights. For instance, in the development of 1,3-diaryl pyrazole derivatives as potential antibacterial agents, the nature and position of substituents on the aryl rings were found to be critical for activity.[12]

Molecular docking studies have been employed to understand these differences. For example, pyrazole derivatives have been shown to target bacterial enzymes like topoisomerase II and IV.[13][14] The binding affinity to these targets is highly dependent on the three-dimensional shape of the inhibitor and its ability to form key interactions, such as hydrogen bonds, within the enzyme's active site. A change in the substitution pattern from a 1,3-diaryl to a 1,5-diaryl arrangement would alter the spatial orientation of these critical pharmacophoric groups, thereby affecting binding affinity and, consequently, antimicrobial potency.

Comparative Antimicrobial Activity Data (Hypothetical Example based on SAR)

The following table is a representative example based on general SAR principles observed in the literature, illustrating how MIC values might differ between regioisomers.

Regioisomeric SeriesGeneral StructureRepresentative MIC against S. aureus (µg/mL)Rationale based on SARReference
1,3-Diarylpyrazoles 1-Aryl-3-Aryl Pyrazole1-64Potent activity observed in this class, highly dependent on aryl substituents.[12]
1,5-Diarylpyrazoles 1-Aryl-5-Aryl PyrazoleLikely different potencyAltered geometry may affect binding to bacterial targets like DNA gyrase.[14]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for key biological assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. It measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (pyrazole regioisomers)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (pyrazole regioisomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol or DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.[5][7]

Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Tryptic Soy Broth

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile paper disks

  • Test compounds (pyrazole regioisomers)

  • Forceps

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in Tryptic Soy Broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60° each time to ensure even coverage.[10]

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of each test compound. Using sterile forceps, place the disks on the inoculated agar surface, ensuring they are firmly in contact.

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.

Conclusion

Regioisomerism in pyrazole-based compounds is not a trivial structural variation; it is a powerful determinant of biological function. As demonstrated in kinase inhibition, anti-inflammatory drug design, and antimicrobial research, the precise placement of substituents on the pyrazole scaffold dictates target selectivity, potency, and overall therapeutic potential. A thorough understanding of the structure-activity relationships of pyrazole regioisomers, supported by robust and reproducible experimental evaluation, is essential for medicinal chemists and drug development professionals. By embracing the complexity of regioisomerism, researchers can unlock new therapeutic possibilities and design more effective and selective pyrazole-based drugs for a multitude of diseases.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of chemical waste management is proactive hazard assessment. While a specific, comprehensive Safety Data Sheet (SDS) for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (CAS 6994-25-8) is not consistently available across all suppliers, we can infer its potential hazards by examining structurally similar pyrazole and carbonitrile compounds. This approach, rooted in chemical analogy, allows us to handle this compound with the appropriate level of caution.

Part 1: Hazard Profile & Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the potential risks is essential. Pyrazole derivatives and compounds containing the nitrile group often exhibit specific hazards.

Inferred Hazard Profile:

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation or damage[1].

  • Environmental Hazard: Discharge into the environment must be avoided[2].

The nitrile group (-CN) is of particular concern, as related compounds can release hydrogen cyanide upon combustion or contact with strong acids. Therefore, this compound must be treated as hazardous waste.

Hazard Classification (Inferred from Analogues)GHS Hazard StatementPrimary Concern
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Environmental PrecautionN/ADischarge into the environment must be avoided[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to minimize risk at every stage. The following protocol outlines the necessary steps from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Rationale: The first line of defense is always personal protection. Given the potential for skin and eye irritation, as well as inhalation toxicity, comprehensive PPE is mandatory.

  • Hand Protection: Wear impervious gloves (e.g., nitrile)[1].

  • Eye Protection: Use chemical safety goggles or a face shield[1].

  • Body Protection: A lab coat is required. For handling larger quantities or dealing with spills, consider a chemically resistant apron or coveralls[1].

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation[3].

Step 2: Waste Segregation and Identification

Rationale: The foundational principle of hazardous waste management is proper segregation to prevent dangerous reactions.[4] Commingling incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

  • Classification: Immediately classify this compound waste as hazardous chemical waste .[3]

  • Dedicated Waste Stream: This compound should be collected in a dedicated waste container for solid organic chemical waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.

Step 3: Containerization

Rationale: Proper containment is crucial to prevent leaks and environmental contamination. The choice of container and its handling are governed by strict regulations to ensure safety during storage and transport.[5]

  • Container Type: Use a designated, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof lid.[6]

  • Filling: Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[5] This is a common regulatory requirement and prevents the release of vapors.

Step 4: Labeling

Rationale: Accurate labeling is a critical communication tool that informs personnel of the container's contents and associated hazards, ensuring safe handling and proper final disposal by your institution's Environmental Health & Safety (EHS) office.

  • Label Contents: The label must be clearly written and securely affixed to the container. It should include:

    • The words "Hazardous Waste "[3]

    • The full chemical name: "This compound "

    • The CAS Number: 6994-25-8

    • An accurate list of all constituents and their approximate percentages.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step 5: Storage and Final Disposal

Rationale: Designated storage areas ensure that hazardous waste is kept secure and segregated from the general laboratory environment, minimizing the risk of accidental exposure or spills.

  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.

  • Hand-off: Follow your institution's specific procedures for waste pickup. Contact your EHS office to schedule a collection by a licensed professional waste disposal service.[7] Never dispose of this chemical in the regular trash or down the drain.[3]

Part 3: Spill Management

Rationale: Despite precautions, spills can occur. A prepared response is essential to mitigate the hazard effectively.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill. For solid material, avoid creating dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Unused reagent, contaminated labware) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Classify as Hazardous Chemical Waste B->C D Step 3: Select & Prepare Compatible Waste Container (HDPE) C->D E Step 4: Add Waste to Container (Do not exceed 90% capacity) D->E F Step 5: Securely Label Container ('Hazardous Waste', Full Chemical Name, CAS#, Hazards) E->F G Step 6: Store in Designated Hazardous Waste Accumulation Area F->G H Step 7: Arrange for Pickup (Contact EHS/Licensed Disposal Service) G->H I Final Disposal (Off-site by approved facility) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The principles outlined here are not merely suggestions but are based on federal and local regulations designed to protect human health and the environment.[4][5][8] Always consult your institution's specific waste management plan and EHS office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.